Azoxymethane
描述
Structure
3D Structure
属性
IUPAC Name |
methyl-methylimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKHGXRMXWHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=[N+](C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020124, DTXSID70860350 | |
| Record name | Azoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methyl-ONN-azoxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxymethane is a clear oily liquid. (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
208 °F at 760 mmHg (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25843-45-2, 54168-20-6 | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025843452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Methylazoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054168206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZOXYMETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOXYMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0N1J0SEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azoxymethane (AOM): An In-Depth Technical Guide to its In Vivo Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azoxymethane (B1215336) (AOM) is a potent and widely utilized organotropic carcinogen that specifically induces colorectal cancer (CRC) in rodent models. Its utility in preclinical research stems from its ability to recapitulate the histopathological and molecular progression of human sporadic and colitis-associated CRC, advancing from preneoplastic lesions known as aberrant crypt foci (ACF) to adenomas and, ultimately, invasive adenocarcinomas.[1][2][3] The carcinogenic activity of AOM is not direct; it necessitates metabolic activation in vivo to generate a reactive electrophile that methylates DNA, thereby initiating a cascade of genetic and epigenetic alterations. This guide provides a comprehensive technical overview of AOM's mechanism of action, detailing its metabolic activation, the resultant molecular damage, its impact on critical signaling pathways, and standardized experimental protocols for its use in research.
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of AOM is entirely dependent on its biotransformation into a DNA-alkylating agent. This multi-step process is primarily mediated by cytochrome P450 (P450) enzymes located in the liver and, to a lesser extent, the colon.[4][5]
2.1 Bioactivation Pathway AOM itself is a procarcinogen and must undergo enzymatic conversion to exert its effects.[4][6] The key steps are:
-
α-Hydroxylation: AOM is first metabolized by P450 enzymes, principally CYP2E1, via hydroxylation to yield the unstable intermediate, methylazoxymethanol (B1197960) (MAM).[1][4][7]
-
Spontaneous Decomposition: MAM is highly unstable and undergoes spontaneous, non-enzymatic decomposition to form formaldehyde (B43269) and the ultimate carcinogen: a highly reactive methyldiazonium ion (CH₃N₂⁺).[4]
-
DNA Alkylation: The methyldiazonium ion readily attacks nucleophilic sites on DNA bases, transferring a methyl group. This process, known as DNA alkylation or methylation, is the primary genotoxic event.[4]
2.2 Formation of Pro-mutagenic DNA Adducts The methyldiazonium ion forms several DNA adducts, but the most significant for carcinogenesis is O⁶-methylguanine (O⁶-meG).[8][9] While N⁷-methylguanine (N⁷-meG) is formed more abundantly, it is less mutagenic and is often efficiently removed by DNA repair mechanisms.[4][5]
The persistence of O⁶-meG is critical because, during DNA replication, it incorrectly pairs with thymine (B56734) instead of cytosine. This leads to characteristic G:C to A:T transition mutations in daughter DNA strands.[1] If these mutations occur within critical proto-oncogenes or tumor suppressor genes, they can initiate the process of malignant transformation.[1][2]
Perturbation of Core Signaling Pathways
The G:C → A:T mutations induced by AOM's metabolite preferentially target and activate key signaling pathways that govern cell proliferation, survival, and differentiation. The two most critical pathways implicated in AOM-driven carcinogenesis are the Wnt/β-catenin and Ras-MAPK pathways.
3.1 Wnt/β-catenin Pathway Aberrant activation of the Wnt pathway is a hallmark of most colorectal cancers. In the AOM model, this is typically achieved through direct mutation of the β-catenin gene (Ctnnb1).
-
Mutational Hotspots: AOM induces mutations in the N-terminal region of β-catenin (codons 32, 33, 34, 37, and 41), which are critical serine and threonine residues for its phosphorylation by Glycogen Synthase Kinase 3β (GSK-3β).[1][2]
-
Inhibition of Degradation: In unstimulated cells, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. AOM-induced mutations prevent this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1]
-
Nuclear Translocation and Gene Expression: Accumulated β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then drives the expression of target genes such as c-Myc and Cyclin D1, which promote uncontrolled cell proliferation.[1][10][11]
3.2 Ras-MAPK Pathway The Ras family of small GTPases are central regulators of cell growth. AOM frequently causes activating mutations in the K-ras gene.
-
Activating Mutations: The G to A transitions induced by AOM often occur in K-ras, locking the protein in a constitutively active, GTP-bound state.[1][2]
-
Downstream Cascade: Activated K-ras triggers a downstream phosphorylation cascade, most notably the Raf-MEK-ERK (MAPK) pathway.[1][12]
-
Carcinogenic Outcomes: Persistent signaling through the MAPK pathway promotes cell proliferation, survival, and angiogenesis, contributing significantly to tumor development.[12]
3.3 Oxidative Stress and Inflammation AOM's mechanism extends beyond direct mutagenesis. Its metabolism generates reactive oxygen species (ROS), inducing a state of oxidative stress.[13][14]
-
Redox Imbalance: AOM treatment leads to the depletion of cellular antioxidants, such as reduced glutathione (B108866) (GSH), and an increase in lipid peroxidation, indicating widespread oxidative damage.[14][15]
-
Inflammatory Promotion (AOM/DSS Model): This effect is powerfully exploited in colitis-associated cancer models, where AOM is combined with the inflammatory agent dextran (B179266) sulfate (B86663) sodium (DSS).[16] DSS disrupts the colonic epithelial barrier, inducing a robust inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6.[13][16]
-
NF-κB and STAT3 Activation: This inflammatory milieu leads to the chronic activation of pro-survival signaling pathways, including NF-κB and STAT3.[17][18] NF-κB, in particular, is essential for the survival of pre-malignant cells by upregulating anti-apoptotic genes, thereby linking inflammation directly to cancer promotion.[17][19]
Quantitative Data Summary
The following tables summarize key quantitative data from representative in vivo studies using AOM.
Table 1: AOM-Induced DNA Adduct Levels in Rodent Tissues
| Parameter | Animal Model | AOM Dose (mg/kg) | Time Point | Tissue | O⁶-meG Level | N⁷-meG Level | Reference |
|---|---|---|---|---|---|---|---|
| DNA Adducts | Wild-Type Mice | 14 | 6 hours | Liver | ~250 adducts/10⁷ dG | ~1200 adducts/10⁷ dG | [4][5] |
| DNA Adducts | Wild-Type Mice | 14 | 6 hours | Distal Colon | ~50 adducts/10⁷ dG | ~150 adducts/10⁷ dG | [4][5] |
| DNA Adducts | AKR Mice (Resistant) | 20 | 6 hours | Colon | ~12.5 adducts/10⁶ Gua | ~35 adducts/10⁶ Gua | [20] |
| DNA Adducts | SWR Mice (Susceptible) | 20 | 48 hours | Colon | ~2.5 adducts/10⁶ Gua | Not Reported |[20] |
Note: Units and methodologies may vary between studies. dG = deoxyguanosine; Gua = Guanine.
Table 2: Representative AOM Dosage Regimens and Tumor Outcomes
| Model Type | Animal Strain | AOM Dose (mg/kg) & Frequency | Co-treatment | Duration | Tumor Incidence | Tumor Multiplicity | Reference |
|---|---|---|---|---|---|---|---|
| Sporadic | Balb/c Mice | 10 mg/kg, 1x/week for 6 weeks | None | 30 weeks | 84% (Adenoma+Carcinoma) | Not Specified | [21] |
| Sporadic | A/J Mice | 10 mg/kg, 1x/week for 4 weeks | None | 6 months | Not Specified | ~15 tumors/mouse | [6] |
| Sporadic | F344 Rats | 15 mg/kg, 1x/week for 2 weeks | None | 32 weeks | 100% | ~4.5 tumors/rat | [22] |
| Colitis-Associated | C57BL/6 Mice | 12.5 mg/kg, single injection | 2.5% DSS for 7 days | 10-16 weeks | High | ~10-15 tumors/mouse | [6] |
| Colitis-Associated | ICR Mice | 10 mg/kg, single injection | 2% DSS for 7 days | 14 weeks | 100% | 9.75 ± 2.49 |[23] |
Detailed Experimental Protocols
The following are generalized protocols for common AOM-induced carcinogenesis models. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
5.1 Protocol for AOM-Induced Sporadic CRC Model
This model is used to study CRC development arising without prior chronic inflammation.
-
Animal Model: 6-8 week old male mice (e.g., A/J or Balb/c strains are susceptible).
-
AOM Preparation: Prepare a working solution of AOM in sterile 0.9% saline. A concentration of 1 mg/mL is common. AOM is toxic and should be handled with appropriate personal protective equipment.
-
Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. Repeat injections once weekly for 6 consecutive weeks.[6][21]
-
Monitoring: Monitor animals weekly for weight loss and signs of distress.
-
Termination and Tissue Collection: Euthanize animals at a pre-determined endpoint (e.g., 20-30 weeks after the first injection).[21] Dissect the entire colon, flush gently with phosphate-buffered saline (PBS), and open longitudinally.
-
Tumor Assessment: Count all visible tumors and measure their dimensions using calipers. Fix tissues in 10% neutral buffered formalin for histopathological analysis.
5.2 Protocol for AOM/DSS-Induced Colitis-Associated CRC Model
This model rapidly induces tumors within an inflammatory microenvironment.
-
Animal Model: 6-8 week old mice (C57BL/6 strain is commonly used).
-
Initiation (Day 0): Administer a single i.p. injection of AOM at a dose of 10–12.5 mg/kg body weight.[6]
-
Promotion (Starting Day 5-7): Administer dextran sulfate sodium (DSS, molecular weight 36-50 kDa) at a concentration of 2-3% (w/v) in the drinking water for 7 consecutive days.[6][21]
-
Recovery: Replace the DSS solution with regular drinking water for a 14-day recovery period.
-
DSS Cycles (Optional): For a more aggressive tumor phenotype, the 7-day DSS/14-day recovery cycle can be repeated two more times.[6]
-
Monitoring: Monitor mice daily during DSS administration for weight loss, stool consistency, and presence of blood. A 15-20% body weight loss is indicative of successful colitis induction.[6]
-
Termination and Assessment: Euthanize animals at the experimental endpoint (e.g., 10-20 weeks after AOM injection).[6][23] Collect and analyze colonic tissue for tumors as described in Protocol 5.1.
5.3 Protocol for Quantification of Aberrant Crypt Foci (ACF)
ACF are the earliest identifiable preneoplastic lesions in the colon.
-
Tissue Collection: Euthanize animals at an early time point (e.g., 4-8 weeks after the final AOM injection).[24] Dissect the colon, flush with PBS, and fix flat between filter paper in 10% neutral buffered formalin for at least 24 hours.
-
Staining: Cut the fixed colon into 2-4 cm segments. Stain the segments by immersing them in a 0.2% (w/v) solution of Methylene Blue in PBS for 3-5 minutes.[25]
-
Microscopy: Place the stained mucosal segments on a glass slide with the mucosal side up. Examine under a light microscope at 40x magnification.
-
Identification and Quantification: ACF are identified by their larger, darker staining crypts with thicker epithelial linings and elongated lumens compared to surrounding normal crypts.[25][26] Count the total number of ACF per colon segment and categorize them by the number of aberrant crypts per focus (e.g., 1-2, 3-4, ≥5 crypts/focus).[24]
Conclusion
The in vivo mechanism of action of this compound is a well-defined, multi-step process that serves as a cornerstone of experimental colorectal cancer research. As a procarcinogen, its activity is contingent upon metabolic activation by host P450 enzymes to a reactive methyldiazonium ion. This ultimate carcinogen induces pro-mutagenic O⁶-methylguanine DNA adducts, leading to signature G:C to A:T mutations. These genetic lesions provide the initiating hit by causing the constitutive activation of critical oncogenic signaling pathways, most notably Wnt/β-catenin and Ras-MAPK. Furthermore, the generation of oxidative stress and the potential for combination with inflammatory agents like DSS create a tumor-promoting microenvironment that accelerates carcinogenesis via inflammatory mediators and pathways such as NF-κB. The reliability, reproducibility, and molecular relevance of AOM-based models ensure their continued importance for elucidating CRC pathogenesis and for the preclinical evaluation of novel therapeutic and chemopreventive agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between DNA adduct levels, repair enzyme, and apoptosis as a function of DNA methylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling in age-related macular degeneration: human macular tissue and mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Updates on the Significance of KRAS Mutations in Colorectal Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effects of Astaxanthin against Oxidative Stress: Attenuation of TNF-α-Induced Oxidative Damage in SW480 Cells and this compound/Dextran Sulfate Sodium-Induced Colitis-Associated Cancer in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amelioration of this compound induced-carcinogenesis by reducing oxidative stress in rat colon by natural extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB pathway in colitis-associated cancers - Viennois - Translational Gastrointestinal Cancer [tgc.amegroups.com]
- 20. Initial levels of this compound-induced DNA methyl adducts are not predictive of tumor susceptibility in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suppression of this compound‐induced colon cancer development in rats by a prostaglandin E receptor EP1‐selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative assessment of this compound-induced aberrant crypt foci in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification and quantification of aberrant crypt foci and microadenomas in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aberrant Crypt Foci as Precursors in Colorectal Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Azoxymethane (AOM) as a Tool to Study Colorectal Carcinogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating robust and reproducible preclinical models to investigate its complex etiology and to evaluate novel therapeutic and preventive strategies.[1] Chemically-induced carcinogenesis models, particularly those utilizing the potent colon-specific carcinogen azoxymethane (B1215336) (AOM), have become indispensable tools in CRC research.[2] AOM, a metabolite of 1,2-dimethylhydrazine (B38074) (DMH), reliably induces tumors in the colon of rodents that recapitulate many of the histopathological and molecular features of human sporadic CRC.[3][4] This guide provides a comprehensive overview of the use of AOM in colorectal cancer research, detailing its mechanism of action, established experimental protocols, key signaling pathways, and quantitative data to aid in the design and interpretation of preclinical studies.
Mechanism of Action
This compound is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[2][5] Following administration, AOM is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, to its active metabolite, methylazoxymethanol (B1197960) (MAM).[2][5] MAM is a highly reactive electrophile that can methylate cellular macromolecules, including DNA.[2] This methylation leads to the formation of DNA adducts, most notably O6-methylguanine, which can result in G:C to A:T transition mutations if not repaired by the cellular machinery.[2] These mutations can activate oncogenes such as K-ras and inactivate tumor suppressor genes, initiating the cascade of events leading to colorectal carcinogenesis.[3][5]
The progression of AOM-induced colorectal cancer mirrors the adenoma-carcinoma sequence observed in humans, beginning with the formation of aberrant crypt foci (ACF), which are putative preneoplastic lesions.[1] These ACFs can then progress to adenomas and ultimately invasive adenocarcinomas.[1]
Experimental Models
Two primary experimental models utilize AOM to induce colorectal cancer in rodents: the AOM-alone model for sporadic CRC and the AOM/dextran sulfate (B86663) sodium (DSS) model for colitis-associated cancer (CAC).
AOM-Alone Model
This model is designed to mimic the development of sporadic CRC, which is not preceded by chronic inflammation. It involves the repeated administration of AOM over several weeks.
AOM/DSS Model
This two-stage model is widely used to study the pathogenesis of colitis-associated cancer, which arises in the context of inflammatory bowel disease (IBD).[6] In this model, AOM acts as the initiator, inducing DNA mutations in the colonic epithelium.[6] Subsequently, the administration of DSS, a non-genotoxic inflammatory agent, in the drinking water promotes tumorigenesis by causing chronic inflammation and disrupting the colonic epithelial barrier.[6][7] This model significantly shortens the latency period for tumor development compared to the AOM-alone model.[8]
Quantitative Data on Tumor Induction
The susceptibility to AOM-induced colorectal carcinogenesis is highly dependent on the rodent strain. The following tables summarize quantitative data on tumor incidence and multiplicity in various mouse strains for both the AOM-alone and AOM/DSS models.
Table 1: Tumorigenesis in the AOM-Alone Model
| Mouse Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Reference |
| A/J | 10 mg/kg, i.p., once weekly for 4 weeks | High | 9.2 ± (not specified) | [9] |
| SWR/J | 10 mg/kg, i.p., once weekly for 4-8 weeks | High | Not specified | [1] |
| FVB/N | 10 mg/kg, i.p., once weekly for 4 weeks | 100 | 3.6 ± (not specified) | [9] |
| Balb/c | 10 mg/kg, i.p., once weekly for 6 weeks | Moderate | 1.0 ± (not specified) | [9] |
| C57BL/6J | 10 mg/kg, i.p., once weekly for 4 weeks | Low/Resistant | 0 | [9] |
| AKR/J | 10 mg/kg, i.p., once weekly for 6 weeks | Resistant | 0 | [9] |
| 129/SvJ | 10 mg/kg, i.p., once weekly for 4 weeks | Resistant | 0 | [9] |
Table 2: Tumorigenesis in the AOM/DSS Model
| Mouse Strain | AOM Dosage | DSS Concentration and Schedule | Tumor Incidence (%) | Reference |
| Balb/c | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 100 | [1] |
| C57BL/6N | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 50 | [1] |
| C3H/HeN | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 0 (adenomas only) | [1] |
| DBA/2N | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 0 (adenomas only) | [1] |
Experimental Protocols
Protocol 1: AOM-Induced Sporadic Colorectal Cancer
Materials:
-
This compound (AOM)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Syringes (1 mL) with 27-30 gauge needles
-
Animal weighing scale
-
Appropriate Personal Protective Equipment (PPE): lab coat, double gloves, safety glasses
Procedure:
-
AOM Preparation:
-
Caution: AOM is a potent carcinogen and should be handled with extreme care in a chemical fume hood.[10]
-
Prepare a stock solution of AOM in sterile saline or PBS. A common concentration is 10 mg/mL.[5]
-
On the day of injection, dilute the stock solution to a working concentration, typically 1 mg/mL, with sterile saline or PBS.[11]
-
Store aliquots of the stock solution at -20°C or -80°C.[10][12] Avoid repeated freeze-thaw cycles.[13]
-
-
Animal Handling and AOM Administration:
-
Monitoring and Endpoint:
-
Tissue Collection and Analysis:
-
Dissect the entire colon from the cecum to the anus.
-
Open the colon longitudinally and flush with cold PBS to remove fecal content.
-
Count and measure the size of all visible tumors.
-
Fix a portion of the tumor and adjacent normal tissue in 10% neutral buffered formalin for histopathological analysis.[11]
-
Snap-freeze another portion in liquid nitrogen for molecular analysis.[11]
-
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer
Materials:
-
This compound (AOM)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile drinking water
-
Syringes (1 mL) with 27-30 gauge needles
-
Animal weighing scale
-
Appropriate PPE
Procedure:
-
AOM Preparation and Administration:
-
DSS Administration:
-
One week after the AOM injection, replace the regular drinking water with a 1.5-3% (w/v) DSS solution.[6] The optimal concentration may vary depending on the mouse strain.[6]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[6]
-
After the DSS treatment period, switch back to regular sterile drinking water for a recovery period of 14-16 days.[6]
-
This cycle of DSS administration followed by a recovery period is typically repeated for a total of three cycles.[6]
-
-
Monitoring and Endpoint:
-
Monitor mice daily during DSS administration for signs of colitis, including weight loss, diarrhea, and blood in the stool.[6] A weight loss of 10-20% is expected.[6]
-
The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection.[6]
-
Euthanize mice according to approved institutional protocols.
-
-
Tissue Collection and Analysis:
-
Follow the same procedure for tissue collection and analysis as described in Protocol 1.
-
Measure the colon length, as a shorter colon is indicative of more severe inflammation.[6]
-
Signaling Pathways in AOM-Induced Carcinogenesis
AOM-induced colorectal carcinogenesis involves the dysregulation of several key signaling pathways that are also central to human CRC development.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of intestinal stem cell proliferation and differentiation. AOM can induce mutations in key components of this pathway, such as β-catenin itself, leading to its stabilization and nuclear translocation.[9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[14]
Caption: Dysregulation of the Wnt/β-catenin pathway in AOM-induced CRC.
K-ras/MAPK Signaling Pathway
The K-ras proto-oncogene is a frequently mutated gene in AOM-induced colon tumors.[3] Activating mutations in K-ras lead to the constitutive activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This results in uncontrolled cell proliferation, differentiation, and survival.
Caption: AOM-induced activation of the K-ras/MAPK signaling pathway.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer. In normal and early-stage cancer cells, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[15] However, in advanced cancers, tumor cells often become resistant to the growth-inhibitory effects of TGF-β, and the pathway can paradoxically promote tumor invasion and metastasis.[15] Mutations in the TGF-β receptor type II (TGFBR2) have been observed in AOM-induced tumors.[16]
Caption: Inactivation of the TGF-β tumor suppressor pathway in CRC.
Histopathological Analysis and Biomarkers
Histopathological evaluation is crucial for characterizing the lesions induced by AOM. Tissues are typically fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Lesions are graded based on their morphology, from aberrant crypt foci to adenomas with varying degrees of dysplasia, and finally to adenocarcinomas.[17]
Immunohistochemistry (IHC) is a valuable tool for assessing the expression and localization of key protein markers involved in colorectal carcinogenesis.
Table 3: Common Biomarkers in AOM-Induced Colorectal Cancer
| Biomarker | Function/Pathway | Typical Observation in Tumors | Reference |
| β-catenin | Wnt signaling | Nuclear and cytoplasmic accumulation | [9][14] |
| Ki-67 | Cell proliferation | Increased expression | [18] |
| PCNA | Cell proliferation | Increased expression | [14] |
| c-Myc | Wnt signaling target | Overexpression | [14] |
| Cyclin D1 | Wnt signaling target | Overexpression | [14] |
| COX-2 | Inflammation | Upregulation | [13] |
| CD68 | Macrophage marker | Increased infiltration | [19] |
| CD80 | Immune costimulation | Increased expression in dysplastic glands | [20] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the AOM/DSS model.
Caption: AOM/DSS experimental workflow for inducing colitis-associated CRC.
Conclusion
This compound-based models of colorectal cancer are powerful and versatile tools for investigating the molecular mechanisms of both sporadic and colitis-associated CRC. The choice of model and rodent strain should be carefully considered based on the specific research question. A thorough understanding of the experimental protocols, underlying signaling pathways, and appropriate analytical methods is essential for obtaining reproducible and translationally relevant data. This guide provides a foundational resource for researchers, scientists, and drug development professionals utilizing AOM to advance our understanding and treatment of colorectal cancer.
References
- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mpbio.com [mpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary analysis of this compound induced colon tumors in inbred mice commonly used as transgenic/knockout progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β signaling alterations and susceptibility to colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transforming Growth Factor-β Signaling Pathway in Colorectal Cancer and Its Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study [mdpi.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Molecular Pathways Activated by Azoxymethane Exposure
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Azoxymethane (B1215336) (AOM) is a potent and widely utilized procarcinogen for inducing colorectal cancer (CRC) in preclinical rodent models. Its metabolic activation leads to the formation of DNA adducts, initiating a cascade of molecular events that closely mimic the pathogenesis of human sporadic CRC. This technical guide provides a comprehensive overview of the core molecular pathways dysregulated by AOM exposure. It details the initial metabolic activation and DNA damage, followed by the subsequent alterations in key signaling cascades, including the Wnt/β-catenin, K-ras/MAPK, and inflammatory pathways. This document summarizes quantitative data on tumor incidence and molecular markers, presents detailed experimental protocols for the widely used AOM and AOM/DSS models, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding of AOM-induced carcinogenesis.
Introduction to this compound-Induced Carcinogenesis
This compound is a chemical carcinogen that specifically induces colorectal cancer in rodents, making it an invaluable tool for studying the molecular biology, prevention, and treatment of this disease.[1] Upon administration, AOM is metabolized, leading to DNA damage and mutations in critical oncogenes and tumor suppressor genes, which drives the initiation and progression of colorectal tumors.[2] The AOM model, particularly when combined with the inflammatory agent dextran (B179266) sulfate (B86663) sodium (DSS), recapitulates many of the histological and molecular features of human colitis-associated cancer.[3][4]
Metabolic Activation and DNA Damage
The carcinogenic effects of AOM are not direct but require metabolic activation. This process is a critical initiating event in AOM-induced colon carcinogenesis.
Metabolic Pathway
-
Hepatic Metabolism : AOM is first metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, through hydroxylation of the methyl group to form methylazoxymethanol (B1197960) (MAM).[3][5]
-
Formation of a Reactive Intermediate : MAM is an unstable intermediate that is further metabolized to a highly reactive electrophile, the methyl diazonium ion.[2]
-
DNA Adduct Formation : This reactive ion methylates DNA, primarily at the O6 position of guanine, forming O6-methylguanine (O6-MeG) adducts.[6][7] These adducts are highly mutagenic, leading to G:C to A:T transition mutations if not repaired.[5]
References
- 1. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Repair and removal of this compound-induced O6-methylguanine in rat colon by O6-methylguanine DNA methyltransferase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Cellular Responses to Azoxymethane-Induced DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxymethane (B1215336) (AOM) is a potent colon-specific procarcinogen widely used in experimental models to study the etiology and progression of colorectal cancer (CRC). Its carcinogenic effects are initiated through the induction of DNA damage, which triggers a complex network of cellular responses aimed at maintaining genomic integrity. Understanding these early events is critical for developing effective strategies for CRC prevention and therapy. This technical guide provides an in-depth overview of the initial cellular responses to AOM-induced DNA damage, with a focus on DNA adduct formation, the activation of DNA damage response (DDR) pathways, and the resulting cellular fates. The information is presented with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field.
This compound Metabolism and DNA Adduct Formation
Upon administration, AOM is metabolically activated, primarily by the cytochrome P450 enzyme CYP2E1 in the liver, to form the highly reactive electrophile, methylazoxymethanol (B1197960) (MAM). MAM is then transported to the colon, where it spontaneously decomposes to a methyldiazonium ion. This ion is a powerful alkylating agent that covalently binds to DNA, forming various DNA adducts. The most mutagenic of these is O⁶-methylguanine (O⁶-MeG), which, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.
Quantitative Analysis of AOM-Induced DNA Adducts
The formation and repair of O⁶-MeG adducts are critical determinants of AOM's carcinogenic potential. The levels of these adducts can be quantified over time to understand the dynamics of DNA damage and repair.
| Time Point | AOM Dose (mg/kg) | O⁶-methylguanine Level (µmol/mol guanine) in Rat Colon | Reference |
| 2 hours | 10 | ~150 | [1] |
| 6-8 hours | 10 | Peak levels | [1] |
| 96 hours | 10 | Adducts no longer detectable | [1] |
| 12 hours | 15 | ~55 (Proximal Colon) | [2] |
| 12 hours | 15 | ~45 (Distal Colon) | [2] |
The DNA Damage Response to AOM-Induced Adducts
The presence of DNA adducts triggers a sophisticated signaling network known as the DNA Damage Response (DDR). This network coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key players in the DDR include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets.
ATM/ATR Signaling Cascade
While direct evidence for AOM-induced phosphorylation of all components is still being fully elucidated, the established DDR framework suggests the following pathway is activated in response to the DNA lesions caused by AOM. The presence of DNA adducts can lead to replication fork stalling, a potent activator of the ATR-Chk1 axis. Double-strand breaks that may arise from the processing of these adducts would activate the ATM-Chk2 pathway.
Cellular Fates: Cell Cycle Arrest and Apoptosis
The activation of the DDR ultimately determines the fate of the damaged cell. To allow time for DNA repair, the cell cycle is often arrested. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis, to prevent the propagation of potentially harmful mutations.
Quantitative Analysis of Apoptosis and Cell Cycle Progression
Studies in rat models have provided quantitative insights into the kinetics of apoptosis and cell cycle changes following AOM administration.
Table 2: Time-Course of Apoptosis in Rat Colon after AOM Injection (15 mg/kg) [3][4][5]
| Time Point | Apoptotic Index (Apoptotic cells/crypt) |
| 4 hours | Increased |
| 8 hours | Peak Apoptosis |
| 24 hours | Declining |
| 3 days | Infrequent |
| 7 days | Near Normal Levels |
Table 3: Cell Cycle Distribution in Rat Colonic Mucosa after AOM Treatment [6]
| Cell Population | % of Cells in G2/M Phase |
| Normal Mucosa (Control) | Lower |
| Aberrant Crypt Foci (AOM-treated) | Higher |
| Adenomas (AOM-treated) | Higher |
| Morphologically Normal Mucosa (AOM-treated) | Higher |
Experimental Protocols
A variety of well-established experimental techniques are employed to study the early cellular responses to AOM-induced DNA damage.
Quantification of O⁶-methylguanine DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
-
DNA Isolation: Isolate genomic DNA from AOM-treated and control colon tissue using a standard DNA extraction kit.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase.
-
Sample Enrichment: Use solid-phase extraction to purify and concentrate the nucleosides.
-
LC-MS/MS Analysis: Separate the nucleosides by reverse-phase HPLC and detect and quantify O⁶-methyldeoxyguanosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Fix colon tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: Incubate with streptavidin-HRP conjugate, followed by a chromogenic substrate such as DAB (3,3'-Diaminobenzidine) to visualize apoptotic cells (brown staining).
-
Counterstaining and Microscopy: Counterstain with a nuclear stain like hematoxylin (B73222) and visualize under a light microscope.
Analysis of Cell Proliferation by BrdU Incorporation
5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
-
BrdU Administration: Inject animals with BrdU (e.g., 50 mg/kg) intraperitoneally 1-2 hours before sacrifice.
-
Tissue Processing: Harvest and fix colon tissue as for the TUNEL assay.
-
Antigen Retrieval: Treat sections with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.
-
Immunohistochemistry: Incubate sections with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection and Analysis: Visualize BrdU-positive cells using a chromogenic substrate or fluorescence microscopy. The labeling index (% of BrdU-positive cells) can be calculated.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Isolation: Isolate colon crypts by incubation with an EDTA-containing buffer. Dissociate into a single-cell suspension.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA, then stain with a PI solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of G0/G1, S, and G2/M phase cells.
Western Blot Analysis of DDR Protein Phosphorylation
Western blotting can be used to detect the phosphorylation and activation of key DDR proteins.
-
Protein Extraction: Lyse colon tissue or isolated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of ATM, ATR, Chk1, Chk2, and p53.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
O⁶-methylguanine-DNA Methyltransferase (MGMT) Activity Assay
The activity of the DNA repair enzyme MGMT can be assessed to understand the capacity of the tissue to repair O⁶-MeG adducts.
-
Protein Extraction: Prepare a cell-free extract from colon tissue.
-
Substrate Preparation: Use a synthetic oligonucleotide containing a single O⁶-methylguanine residue that is radioactively labeled.
-
Reaction: Incubate the protein extract with the radiolabeled substrate. MGMT will transfer the methyl group from the guanine (B1146940) to its own cysteine residue.
-
Separation and Quantification: Separate the protein from the oligonucleotide (e.g., by acid precipitation and filtration). The amount of radioactivity transferred to the protein is proportional to the MGMT activity.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the early cellular responses to AOM-induced DNA damage.
Conclusion
The early cellular responses to this compound-induced DNA damage are a complex and highly regulated process. The formation of O⁶-methylguanine adducts initiates a DNA damage response that culminates in cell cycle arrest, DNA repair, or apoptosis. A thorough understanding of these events, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel interventions to mitigate the carcinogenic effects of AOM and other alkylating agents. This guide serves as a foundational resource for researchers dedicated to unraveling the molecular intricacies of colorectal carcinogenesis.
References
- 1. Repair and removal of this compound-induced O6-methylguanine in rat colon by O6-methylguanine DNA methyltransferase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Early Alterations of Apoptosis and Cell Proliferation in this compound‐initiated Rat Colonic Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aging alters acute apoptotic response to this compound in the colon of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle variations in this compound-induced rat colorectal carcinogenesis studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Cytochrome P450 in the Metabolic Activation of Azoxymethane: A Technical Guide for Researchers
An in-depth exploration of the enzymatic conversion of a potent procarcinogen and its implications for colorectal cancer research and drug development.
Executive Summary
Azoxymethane (B1215336) (AOM) is a widely utilized procarcinogen in preclinical models of colorectal cancer (CRC) due to its ability to reliably induce tumors that closely mimic the histopathological and molecular progression of human sporadic CRC. The carcinogenicity of AOM is not inherent but is contingent upon its metabolic activation to a reactive electrophile that can form mutagenic DNA adducts. This activation process is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2E1 playing a central role. This technical guide provides a comprehensive overview of the pivotal function of cytochrome P450 in AOM bioactivation, detailing the metabolic pathways, key enzymatic players, and the resulting molecular consequences. Furthermore, this document furnishes detailed experimental protocols, quantitative data from seminal studies, and visual diagrams of the core mechanisms to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Carcinogenicity
AOM and its metabolic precursor, 1,2-dimethylhydrazine (B38074) (DMH), are potent colon-specific carcinogens in rodents.[1] Their utility in cancer research stems from their capacity to induce tumors preferentially in the distal colon, which share pathological features with human sporadic colorectal cancer.[1] AOM itself is biologically inert and requires metabolic processing to exert its carcinogenic effects.[1][2] This bioactivation is a critical initiating event in AOM-induced colon carcinogenesis.
The Cytochrome P450-Mediated Activation of this compound
The metabolic journey of AOM from a stable procarcinogen to a potent DNA-alkylating agent is a multi-step process primarily occurring in the liver and, to a lesser extent, the intestine.[1][3]
The Central Role of CYP2E1
The primary enzyme responsible for the initial and rate-limiting step in AOM activation is cytochrome P450 2E1 (CYP2E1).[1][4][5] This enzyme catalyzes the hydroxylation of AOM on the methyl group distal to the N(O) function, yielding methylazoxymethanol (B1197960) (MAM).[4]
Metabolic Pathway
The metabolic activation cascade proceeds as follows:
-
Hydroxylation: AOM is hydroxylated by CYP2E1 to form the unstable intermediate, methylazoxymethanol (MAM).[1][6]
-
Spontaneous Decomposition: MAM is unstable and undergoes spontaneous, non-enzymatic decomposition to yield formaldehyde (B43269) and a highly reactive methyldiazonium ion.[1][2]
-
DNA Alkylation: The methyldiazonium ion is a potent electrophile that readily alkylates DNA bases, primarily at the O6 and N7 positions of guanine, forming O6-methylguanine (O6-mG) and N7-methylguanine (N7-mG) adducts.[1][2]
-
Mutagenesis: The O6-mG adduct is particularly pro-mutagenic. If not repaired, it can lead to G:C to A:T transition mutations during DNA replication.[2] These mutations in critical genes, such as K-ras and β-catenin, are key initiating events in colorectal carcinogenesis.[2][5]
Quantitative Data on AOM Metabolism and Carcinogenesis
The following tables summarize key quantitative findings from studies investigating the role of CYP enzymes in AOM activation.
In Vitro Enzyme Kinetics
| Substrate | Enzyme | Vmax (nmol/nmol P450/min) | Reference |
| This compound | Purified CYP2E1 | 2.88 ± 1.14 | [7] |
| Methylazoxymethanol | Purified CYP2E1 | 2.87 ± 0.59 | [7] |
Effect of CYP2E1 Deficiency on AOM-Induced DNA Adducts in Mice
This table illustrates the percentage reduction in O6-methylguanine levels in various organs of CYP2E1-null mice compared to wild-type mice after AOM administration.[4][8]
| Organ | Reduction in O6-mG Levels (%) | Reference |
| Liver | 87 | [4][8] |
| Colon | 48 | [4][8] |
| Kidney | 70 | [4][8] |
| Lung | 43 | [4][8] |
Impact of Tissue-Specific P450 Reductase Deletion on AOM-Induced DNA Adducts
This table shows the changes in DNA adduct levels in mice with liver-specific (LCN) or intestinal epithelium-specific (IECN) deletion of cytochrome P450 reductase (CPR), which is essential for all microsomal P450 activity.[1][6]
| Mouse Strain | Tissue | Change in O6-mG vs. Wild-Type | Change in N7-mG vs. Wild-Type | Reference |
| LCN | Liver | >60% Decrease | >60% Decrease | [1][6] |
| LCN | Proximal Colon | ~1.5-fold Increase | ~2.1-fold Increase | [1][6] |
| LCN | Distal Colon | ~1.5-fold Increase | ~2.9-fold Increase | [1][6] |
| IECN | Small Intestine | >50% Decrease | >50% Decrease | [1] |
| IECN | Colon | No significant change | No significant change | [1] |
Experimental Protocols
In Vitro Assay for Methylazoxymethanol (MAM) Formation
This protocol is adapted from studies measuring the conversion of AOM to MAM in microsomal incubations.[1][6]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mg/mL microsomal protein, 500 µM AOM, and an NADPH-generating system in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Termination: Stop the reaction by adding a quenching agent (e.g., ice-cold ammonium (B1175870) acetate).
-
Detection of Formaldehyde: MAM is unstable and decomposes to formaldehyde. Detect formaldehyde using the chromotropic acid method.
-
Controls: Run parallel control assays in the absence of either AOM or microsomes to correct for any non-enzymatic conversion.
In Vitro DNA Adduct Formation Assay
This method is used to assess the formation of DNA adducts by reactive AOM metabolites in a microsomal system.[6]
-
Reaction Mixture: Prepare a 1.0 mL reaction mixture containing 0.5–2.0 mg/mL microsomes, 1 mg/mL calf thymus DNA, 200 µM AOM, 1 mM EDTA, 20 mM MgCl2, 0.3 M KCl, and 1.5 mM NADPH in 0.1 M Tris–HCl buffer (pH 7.4).
-
Incubation: Incubate at 37°C for 60 minutes in a shaking water bath. Add an additional 30 nmol of NADPH after 30 minutes.
-
DNA Isolation: Stop the reaction and isolate the DNA using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.
-
Adduct Analysis: Hydrolyze the DNA and analyze the levels of O6-mG and N7-mG using sensitive analytical techniques such as LC-MS/MS.
In Vivo AOM Administration for Colon Carcinogenesis Studies in Rodents
This is a general protocol for inducing colon tumors in rats or mice.[9][10][11]
-
Animal Model: Male F344 rats or C57BL/6 mice are commonly used.
-
AOM Preparation: Dissolve AOM in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 mg/mL). Sterile-filter the solution.[11]
-
Administration: Administer AOM via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common dose for rats is 15 mg/kg body weight, once weekly for 2-4 weeks.[9] For mice, a dose of 10 mg/kg is often used.[10]
-
Monitoring: Monitor the animals for health status, including body weight and clinical signs of distress.
-
Termination and Tissue Collection: Euthanize the animals at a predetermined endpoint (e.g., 20-32 weeks after the last AOM injection).[9][10]
-
Tumor Assessment: Dissect the colon, count the number of tumors, and measure their size.[10]
-
Histopathological Analysis: Fix the colon tissue in 10% neutral buffered formalin for histopathological examination.[10]
Downstream Signaling Pathways Implicated in AOM-Induced Carcinogenesis
The mutagenic DNA adducts formed as a result of AOM's metabolic activation lead to the dysregulation of several key intracellular signaling pathways that drive the initiation and progression of colorectal cancer.
Conclusion
The metabolic activation of this compound by cytochrome P450 enzymes, particularly CYP2E1, is a critical and indispensable step in its carcinogenic action. This process, which converts the procarcinogen into a potent DNA-alkylating agent, initiates a cascade of genetic and signaling alterations that culminate in the development of colorectal cancer. A thorough understanding of this activation pathway is paramount for researchers utilizing the AOM model to investigate the mechanisms of colon carcinogenesis and to evaluate the efficacy of novel chemopreventive and therapeutic agents. The data and protocols presented in this guide offer a foundational resource for the design and interpretation of studies in this vital area of cancer research. The interplay between hepatic and intestinal CYP-mediated metabolism underscores the complex in vivo disposition of AOM and highlights important considerations for the development of targeted cancer prevention strategies.
References
- 1. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of hepatic and intestinal p450 enzymes in the metabolic activation of the colon carcinogen this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of CYP2E1 status on the metabolic activation of the colon carcinogens this compound and methylazoxymethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of this compound-induced mutational activation of ras protooncogenes by chemopreventive agents in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Molecular Scars of a Potent Carcinogen: A Technical Guide to Azoxymethane-Induced Genetic and Epigenetic Alterations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core genetic and epigenetic alterations induced by azoxymethane (B1215336) (AOM), a widely used procarcinogen in colorectal cancer (CRC) research. This document provides a comprehensive overview of the molecular landscape shaped by AOM, offering valuable insights for researchers and professionals involved in oncology and drug development. We will explore the key genetic mutations, epigenetic modifications, and dysregulated signaling pathways that are hallmarks of AOM-induced carcinogenesis. Detailed experimental protocols and structured quantitative data are presented to facilitate the design and interpretation of preclinical studies.
Introduction: this compound as a Tool in Colorectal Cancer Research
This compound is a potent and specific colon carcinogen that reliably induces tumors in rodents, closely mimicking the molecular and pathological progression of human sporadic CRC.[1] Its utility in preclinical research stems from its ability to recapitulate the adenoma-carcinoma sequence, allowing for the study of neoplastic development from early preneoplastic lesions, known as aberrant crypt foci (ACF), to malignant adenocarcinomas.[1][2] Understanding the genetic and epigenetic consequences of AOM exposure is crucial for elucidating the mechanisms of colorectal carcinogenesis and for the development of novel preventative and therapeutic strategies.
Metabolic Activation of this compound
AOM is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[2] This process is initiated in the liver by cytochrome P450 enzymes, particularly CYP2E1, which hydroxylate AOM to form methylazoxymethanol (B1197960) (MAM).[3] MAM is then transported to the colon, where it is further metabolized to a highly reactive methyldiazonium ion. This ultimate carcinogen readily methylates DNA, primarily at the O6 and N7 positions of guanine.[1] The formation of O6-methylguanine adducts is a critical mutagenic event that, if not repaired, leads to G:C to A:T transition mutations during DNA replication.[1]
Genetic Alterations Induced by this compound
The mutagenic action of AOM leads to a predictable pattern of genetic alterations, primarily in key oncogenes and tumor suppressor genes that regulate cellular proliferation and survival.
Key Gene Mutations
The most frequently mutated genes in AOM-induced colorectal tumors are K-ras and β-catenin (Ctnnb1).[4][5] These mutations are early and critical events in the initiation of tumorigenesis.
-
K-ras : Activating mutations in the K-ras gene, a key component of the MAPK signaling pathway, are frequently observed. These mutations typically occur at codon 12 and, to a lesser extent, codon 13.[6] The G to A transition is the most common type of mutation observed.[7]
-
β-catenin : Mutations in the β-catenin gene, a central player in the Wnt signaling pathway, are also highly prevalent. These mutations often occur in the glycogen (B147801) synthase kinase-3β (GSK-3β) phosphorylation consensus motif, specifically at codons 32, 33, 34, 37, and 41 in rodents.[8][9][10] These mutations prevent the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target genes involved in cell proliferation.[4]
Quantitative Data on Gene Mutations
The following tables summarize the frequency of key gene mutations observed in AOM-induced colorectal cancer models from various studies.
Table 1: Frequency of K-ras Mutations in AOM-Induced Rodent Colorectal Tumors
| Lesion Type | Animal Model | Codon(s) | Mutation Frequency (%) | Reference(s) |
| Aberrant Crypt Foci (ACF) | F344 Rats | 12 | 7.4 (2/27) | [6] |
| Hyperplastic ACF | Rats | 12 | 70 (7/10) | [3] |
| Adenomas | F344 Rats | 12 & 13 | 4.3 (1/23) | [6] |
| Adenocarcinomas | F344 Rats | 12 & 13 | 37 (10/27) | [6] |
| Adenocarcinomas | Rats | 12 | 27 (7/26) | [3] |
| Tumors | Mice (WT) | 12 & 13 | 5 (1/19) | [1] |
| Tumors | Mice (CEABAC) | 12 & 13 | 6 (2/33) | [1] |
Table 2: Frequency of β-catenin Mutations in AOM-Induced Rodent Colorectal Tumors
| Lesion Type | Animal Model | Codon(s) | Mutation Frequency (%) | Reference(s) |
| Dysplastic ACF | Rats | 32, 34 | 67 (2/3) | [3] |
| Adenomas | Rats | 32, 34 | 33 (2/6) | [3] |
| Adenocarcinomas | Rats | 32, 34 | 77 (20/26) | [3][11] |
| Tumors | ICR Mice | 33, 34, 37, 41 | 100 (10/10) | [9][10] |
| Tumors | Mice (WT) | 32, 34, 41 | 53 | [1] |
| Tumors | Mice (CEABAC) | 32, 34, 41 | 64 | [1] |
Epigenetic Alterations Induced by this compound
Beyond direct genetic mutations, AOM also induces profound changes in the epigenome, affecting DNA methylation and histone modifications. These alterations contribute significantly to the dysregulation of gene expression during carcinogenesis.
DNA Methylation Changes
AOM-induced colorectal tumors exhibit a dual alteration in DNA methylation patterns: global hypomethylation and gene-specific hypermethylation.[12]
-
Global DNA Hypomethylation: Similar to human colorectal cancer, AOM-induced tumors display a general decrease in the overall level of DNA methylation.[6][12] This can lead to genomic instability and the activation of oncogenes.
-
Gene-Specific Hypermethylation: In contrast to the global trend, the promoter regions of specific tumor suppressor genes often become hypermethylated. This epigenetic silencing can inactivate genes involved in cell cycle control, DNA repair, and apoptosis. Genes reported to be aberrantly methylated in AOM-induced tumors include Zik1 and Gja9.[12] Interestingly, some genes like Cdkn2a/p16, Igfbp3, Mgmt, Id4, and Cxcr4 show methylation in both tumor and normal colon mucosa in AOM-treated animals.[12]
Histone Modifications
AOM treatment also leads to alterations in histone modifications, which play a crucial role in regulating chromatin structure and gene accessibility. Studies have shown that AOM can induce changes in histone acetylation and methylation. For instance, AOM can lead to increased histone H3 acetylation (H3Ac) and trimethylation of histone H3 at lysine (B10760008) 9 (H3K9Me3) and phosphorylation of histone H3 at serine 10 (H3S10P) at the promoters of certain Wnt signaling-related genes.
Dysregulation of Cellular Signaling Pathways
The genetic and epigenetic alterations induced by AOM converge on several critical signaling pathways that control cell proliferation, survival, and differentiation.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is a central player in AOM-induced colorectal carcinogenesis.[4] Activating mutations in β-catenin or, less frequently in this model, inactivating mutations in Apc, lead to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell cycle progression.[13]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade frequently dysregulated in AOM-induced tumors. Activating mutations in K-ras lead to the constitutive activation of the downstream MAPK cascade, which includes RAF, MEK, and ERK. This sustained signaling promotes cell proliferation, survival, and differentiation, contributing to tumorigenesis.
Experimental Protocols
Reproducible and well-characterized animal models are essential for studying AOM-induced carcinogenesis. Below are detailed protocols for the AOM-only and AOM/Dextran Sodium Sulfate (DSS) models.
AOM-Induced Sporadic Colorectal Cancer Model (Mouse)
This protocol is designed to model sporadic CRC development.
Materials:
-
This compound (AOM)
-
Sterile 0.9% saline
-
6-8 week old male mice (A/J or BALB/c strains are susceptible)[5]
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
AOM Preparation: Prepare a fresh solution of AOM in sterile 0.9% saline at a concentration of 1 mg/mL. AOM is a potent carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.
-
AOM Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. Injections are typically given once a week for 6 weeks.[14]
-
Monitoring: Monitor the animals' health, including body weight, at least twice a week.
-
Termination and Tissue Collection: At the designated experimental endpoint (e.g., 20-30 weeks after the first AOM injection), euthanize the mice.
-
Colon Dissection and Analysis: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open it longitudinally. Count and measure the size of all visible tumors. Tissues can be fixed in 10% neutral buffered formalin for histopathological analysis or snap-frozen in liquid nitrogen for molecular analysis.
AOM/DSS-Induced Colitis-Associated Cancer Model (Mouse)
This protocol accelerates tumorigenesis by inducing chronic inflammation and is a model for colitis-associated cancer.
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile 0.9% saline
-
6-8 week old male C57BL/6 mice[15]
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
AOM Injection: On day 0, administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[16]
-
DSS Administration (Cycle 1): One week after the AOM injection (day 7), replace the drinking water with a 1.5-2.5% (w/v) DSS solution. Provide the DSS solution for 5-7 consecutive days.
-
Recovery Period: After the DSS treatment, provide the mice with regular drinking water for a recovery period of 14 days.
-
Subsequent DSS Cycles: Repeat the cycle of DSS administration followed by a recovery period for a total of two to three cycles.[16]
-
Monitoring: Monitor the mice daily during and after DSS administration for clinical signs of colitis, such as weight loss, diarrhea, and blood in the stool. A 15-20% body weight loss after the first DSS cycle is indicative of successful colitis induction.[14]
-
Termination and Tissue Collection: Euthanize the mice at the experimental endpoint (e.g., 10-16 weeks after the AOM injection).
-
Colon Dissection and Analysis: Process the colon as described in the AOM-only protocol.
Analysis of Genetic Alterations
DNA Extraction:
-
Excise tumor and adjacent normal tissue from the colon.
-
Extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.
PCR and Sequencing:
-
Amplify the relevant exons of K-ras (typically exon 1) and β-catenin (typically exon 3) using polymerase chain reaction (PCR) with specific primers.
-
Analyze the PCR products for mutations using techniques such as single-strand conformation polymorphism (SSCP) analysis followed by direct Sanger sequencing of samples with altered mobility, or directly by next-generation sequencing.[3][9]
Analysis of DNA Methylation
Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
Methylation-Specific PCR (MSP):
-
Design two pairs of PCR primers for the target CpG island: one pair specific for the methylated sequence and another for the unmethylated sequence.
-
Perform PCR with both primer sets to determine the methylation status of the region.
Bisulfite Sequencing:
-
Amplify the bisulfite-converted DNA with primers that do not overlap with CpG sites.
-
Sequence the PCR products to determine the methylation status of individual CpG sites.
Analysis of Protein Expression and Signaling Pathway Activation
Western Blotting:
-
Extract total protein from colon tissues.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for proteins of interest (e.g., β-catenin, phospho-ERK, total ERK) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The this compound-induced colorectal cancer model is a powerful and relevant tool for investigating the molecular underpinnings of this disease. The characteristic genetic and epigenetic alterations, particularly mutations in K-ras and β-catenin and changes in DNA methylation, drive the dysregulation of key signaling pathways, leading to tumorigenesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies aimed at understanding colorectal cancer and developing novel therapeutic interventions. By leveraging this well-established model, the scientific community can continue to make significant strides in the fight against this deadly disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Gene mutations and altered gene expression in this compound-induced colon carcinogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene mutations and altered gene expression in this compound‐induced colon carcinogenesis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K-ras mutations in aberrant crypt foci, adenomas and adenocarcinomas during this compound-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular changes in the early stage of colon carcinogenesis in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frequent mutations of the beta-catenin gene in mouse colon tumors induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Aberrant DNA methylation occurs in colon neoplasms arising in the this compound colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic and microbial determinants of this compound-induced colorectal tumor susceptibility in Collaborative Cross mice and their implication in human cancer [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Azoxymethane's Impact on Intestinal Stem Cell Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the colon carcinogen azoxymethane (B1215336) (AOM) on intestinal stem cell (ISC) dynamics. Understanding these interactions is critical for elucidating the mechanisms of colorectal cancer initiation and for the development of novel therapeutic and preventative strategies.
Core Effects of this compound on Intestinal Stem Cells
This compound, a potent procarcinogen, exerts a complex and multifaceted influence on the intestinal stem cell niche. Its primary metabolite, methylazoxymethanol (B1197960) (MAM), is a DNA alkylating agent that induces genetic mutations, thereby initiating the carcinogenic process.[1] However, AOM's impact extends beyond simple mutagenesis, directly altering the behavior and fate of intestinal stem cells.
Pro-survival and Apoptotic Duality
Paradoxically, while being a potent DNA-damaging agent, AOM has been shown to elicit a pro-survival response in intestinal stem cells shortly after administration.[2][3] This effect is mediated, at least in part, through the upregulation of the cyclooxygenase-1 (COX-1) enzyme and subsequent synthesis of prostaglandin (B15479496) E2 (PGE2).[2][4] This COX-1-dependent mechanism appears to protect ISCs from the initial wave of AOM-induced apoptosis.[2]
Conversely, AOM also induces apoptosis in the intestinal crypt, although this effect may be more pronounced in the transit-amplifying cell population rather than the stem cells themselves.[3][5] Studies in rats have shown a peak in apoptotic cells, identified by TUNEL staining, at 8 hours post-AOM injection.[5][6]
Alterations in Cell Proliferation and Differentiation
AOM significantly impacts the proliferative activity within the intestinal crypt. While it can cause a temporary reduction in mitotic figures shortly after exposure, this is often followed by a rebound increase in cell proliferation.[3][5] This altered proliferation is a key step in the expansion of mutated cell populations.
The canonical Wnt signaling pathway, a critical regulator of ISC self-renewal and proliferation, is a major target of AOM-induced carcinogenesis.[7][8][9] AOM treatment has been shown to lead to a significant increase in the expression of Wnt signaling pathway-related genes in intestinal organoids.[7][10] This aberrant activation of Wnt signaling drives the expansion of Lgr5+ ISCs, which are believed to be the cell of origin for many colorectal cancers.[10][11] The Notch signaling pathway, another key regulator of ISC fate, works in concert with Wnt signaling to control the balance between proliferation and differentiation, and its dysregulation can contribute to tumorigenesis.[12][13][14][15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of AOM on intestinal stem cell dynamics.
| Parameter | Organism/Model | AOM Dose | Time Point | Observation | Reference |
| Intestinal Stem Cell Survival | Wild-type mice | 10 mg/kg | 8 hours | 2.5-fold increase in crypt stem cell survival | [2][3] |
| Apoptosis (TUNEL+ cells) | F344 rats | 15 mg/kg | 8 hours | Peak number of TUNEL-positive cells | [5][6] |
| Mitosis | Wild-type mice | 10 mg/kg | 8 hours | Reduction in crypt mitotic figures | [2][3] |
| Cell Proliferation | F344 rats | 15 mg/kg | 3 days | Increase in cell proliferation | [5][6] |
| Wnt Signaling (mRNA expression) | Mouse intestinal organoids | N/A | N/A | Significant increase in Wnt pathway-related genes | [7][10] |
| Lgr5+ Cell Proliferation | Lgr5-p53-/- mice (AOM/DSS model) | 10 mg/kg AOM | N/A | Increased proliferation of Lgr5+ crypt stem cells | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound in intestinal stem cells.
Experimental Workflows
The following diagrams outline common experimental workflows used to study the effects of AOM on intestinal stem cells.
Detailed Experimental Protocols
AOM/DSS-Induced Colorectal Cancer Model in Mice
This protocol is a widely used model for studying colitis-associated colorectal cancer.[17][18][19]
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c).
-
AOM Preparation: Prepare a working solution of this compound in sterile saline (0.9% NaCl) or PBS. A common concentration is 1 mg/mL.[1]
-
AOM Injection: Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.[1][17]
-
DSS Administration: One week after the AOM injection, provide dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water. A common protocol involves 2.5% (w/v) DSS for 5-7 days, followed by a 14-21 day recovery period with regular drinking water.[18][20] This DSS cycle can be repeated 2-3 times to induce chronic inflammation.
-
Monitoring: Monitor the mice for signs of colitis, including weight loss, diarrhea, and blood in the stool. A 15-20% body weight loss after the first DSS cycle is indicative of successful colitis induction.[1]
-
Termination and Tissue Collection: Euthanize the mice at a predetermined endpoint (e.g., 10-16 weeks after AOM injection).[1] Carefully dissect the entire colon, flush with PBS, and open longitudinally.
-
Tumor Analysis: Count and measure the size of all visible tumors. Tissues can be fixed in 10% neutral buffered formalin for subsequent histopathological analysis.[1]
Intestinal Stem Cell Colony Formation Assay (Organoid Culture)
This assay is used to assess the survival and self-renewal capacity of intestinal stem cells.[2]
-
Crypt Isolation: Isolate intestinal crypts from AOM-treated and control mice. This is typically achieved by incubation of intestinal segments in a chelating agent like EDTA.
-
Cell Culture: Plate the isolated crypts in Matrigel and culture in a specialized intestinal stem cell medium containing essential growth factors such as EGF, Noggin, and R-spondin.
-
Colony Counting: After a defined period of culture (e.g., 7-10 days), count the number of resulting organoids (colonies). An increase in colony formation efficiency indicates enhanced stem cell survival.
Immunohistochemistry (IHC) for ISC Markers
IHC is used to visualize the expression and localization of specific proteins within the intestinal tissue.[2][21][22]
-
Tissue Preparation: Fix AOM-treated and control intestinal tissues in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the epitopes, often using heat-induced epitope retrieval in a citrate (B86180) buffer.
-
Blocking: Block non-specific antibody binding using a suitable blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of interest, such as Lgr5 (for ISCs) and Ki67 (for proliferating cells).[21][22]
-
Secondary Antibody and Detection: Apply a labeled secondary antibody that recognizes the primary antibody. Use a detection system (e.g., DAB or a fluorescent dye) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the nuclei (e.g., with hematoxylin) and mount the slides with a coverslip.
-
Microscopy: Analyze the slides under a microscope to assess the number and location of positively stained cells.
Flow Cytometry for ISC Analysis
Flow cytometry allows for the quantification and isolation of specific cell populations from a heterogeneous mixture.[23][24][25][26]
-
Single-Cell Suspension: Prepare a single-cell suspension from isolated intestinal crypts using enzymatic digestion (e.g., with Trypsin and/or Dispase).[26]
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers that identify ISCs and other intestinal epithelial cell populations. A common combination for murine ISCs includes CD44, CD24, and CD166.[23] A viability dye should also be included to exclude dead cells.
-
Flow Cytometric Analysis and Sorting: Analyze the stained cells on a flow cytometer. Gate on the specific populations of interest based on their marker expression profile. If desired, a fluorescence-activated cell sorter (FACS) can be used to isolate pure populations of ISCs for downstream applications like qPCR or organoid culture.[23][26]
Conclusion
This compound profoundly disrupts intestinal stem cell dynamics, creating a pro-tumorigenic environment through a combination of DNA damage, altered signaling pathways, and changes in cell survival and proliferation. The interplay between the pro-survival effects mediated by the COX-1/PGE2 pathway and the pro-proliferative drive from aberrant Wnt signaling appears to be a critical axis in AOM-induced colorectal carcinogenesis. The experimental models and techniques detailed in this guide provide a robust framework for researchers to further investigate these complex mechanisms and to evaluate the efficacy of novel cancer prevention and treatment strategies targeting the intestinal stem cell compartment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound protects intestinal stem cells and reduces crypt epithelial mitosis through a COX-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Early alterations of apoptosis and cell proliferation in this compound-initiated rat colonic epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Alterations of Apoptosis and Cell Proliferation in this compound‐initiated Rat Colonic Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced carcinogenesis-like model of mouse intestine and mouse embryonic stem cell-derived intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Dietary Resistant Starch on the Wnt Signaling Pathway and Preneoplastic Cells in the Colons of this compound-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Notch receptor regulation of intestinal stem cell homeostasis and crypt regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notch Signaling in Mammalian Intestinal Stem Cells: Determining Cell Fate and Maintaining Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Notch regulation of gastrointestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notch signaling modulates proliferation and differentiation of intestinal crypt base columnar stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted deletion of p53 in Lgr5-expressing intestinal stem cells promotes colon tumorigenesis in a preclinical model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 20. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. Isolation and Characterization of Intestinal Stem Cells Based on Surface Marker Combinations and Colony-Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow Cytometric Analysis of Human Small Intestinal Lymphoid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification, Isolation, and Culture of Intestinal Epithelial Stem Cells from Murine Intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Core Differences Between Azoxymethane and its Precursor 1,2-Dimethylhydrazine in Colorectal Cancer Modeling
For Immediate Release
AUSTIN, TX – December 18, 2025 – For researchers, scientists, and drug development professionals in the field of oncology, the choice of a chemical carcinogen is a critical decision that shapes the course of preclinical colorectal cancer (CRC) studies. While both azoxymethane (B1215336) (AOM) and its precursor, 1,2-dimethylhydrazine (B38074) (DMH), are mainstays in inducing CRC in rodent models, a nuanced understanding of their fundamental differences is paramount for robust and reproducible experimental design. This in-depth technical guide elucidates these key distinctions, providing a comprehensive resource for the scientific community.
Executive Summary
1,2-dimethylhydrazine (DMH) is a pro-carcinogen that requires metabolic activation in the liver to form its more direct-acting and stable metabolite, this compound (AOM).[1] AOM is subsequently metabolized in the colon to the ultimate carcinogen, the highly reactive methyl-diazonium ion.[1] This ion methylates DNA, leading to the formation of adducts such as O6-methylguanine and N7-methylguanine, which, if unrepaired, result in G:C to A:T transition mutations.[1] These mutations are frequently observed in critical regulatory genes like K-ras and β-catenin, driving the initiation and progression of colorectal cancer.[1] While sharing a common carcinogenic mechanism, AOM and DMH exhibit notable differences in potency, tumor characteristics, and cost-effectiveness. AOM's more direct action may offer advantages in certain experimental contexts, while the significantly lower cost of DMH presents a practical consideration.[2]
Chemical and Physical Properties
| Property | This compound (AOM) | 1,2-Dimethylhydrazine (DMH) |
| Molecular Formula | C₂H₆N₂O | C₂H₈N₂ |
| Molar Mass | 74.08 g/mol | 60.10 g/mol |
| Appearance | Colorless to pale yellow liquid | Flammable, hygroscopic liquid |
| Boiling Point | 98 °C | 81 °C |
| Melting Point | -78 °C | -9 °C |
| Solubility | Soluble in water and organic solvents | Miscible with water |
| Stability | More stable in dosing solutions | Fumes in air and gradually turns yellow |
Metabolic Activation and Mechanism of Action
The carcinogenic activity of both AOM and DMH hinges on their metabolic conversion to a reactive electrophile that can alkylate DNA. However, the metabolic pathways differ in their initial steps, a key distinction between the two compounds.
DMH, a pro-carcinogen, undergoes initial oxidation in the liver, primarily by cytochrome P450 enzymes (CYP2E1), to form AOM.[3][4] AOM is then transported to the colon, where it is further metabolized by NAD+-dependent dehydrogenase to methylazoxymethanol (B1197960) (MAM).[4][5] MAM is the proximate carcinogen that, upon decomposition, yields the ultimate carcinogenic species, the methyl-diazonium ion.[3][4] This highly reactive ion readily transfers a methyl group to nucleophilic sites in DNA, predominantly the O6 and N7 positions of guanine.[1]
AOM, being a metabolite of DMH, is considered a more direct-acting carcinogen.[1] Its administration bypasses the initial hepatic oxidation step required for DMH, potentially leading to a more consistent and targeted delivery of the carcinogenic stimulus to the colon.
The resulting DNA adducts, if not repaired by cellular mechanisms like O6-methylguanine-DNA methyltransferase (MGMT), can lead to mispairing during DNA replication, causing characteristic G:C to A:T transition mutations. These mutations in key oncogenes (e.g., K-ras) and tumor suppressor genes (e.g., Apc, p53) disrupt critical signaling pathways that regulate cell proliferation, differentiation, and apoptosis, ultimately culminating in neoplastic transformation.[1][6]
Metabolic activation of DMH and AOM leading to tumorigenesis.
Carcinogenic Potency and Tumor Characteristics: A Quantitative Comparison
While both compounds are effective in inducing colorectal tumors, their potency can vary depending on the animal model, dose, and administration protocol. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Tumor Incidence and Multiplicity in Rodents
| Carcinogen | Animal Model | Dose and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Latency (Weeks) | Reference |
| AOM | A/J Mouse | 10 mg/kg, i.p., once a week for 8 weeks | High | 36.4 ± 2.4 | 25 | [2] |
| AOM | FVB/N Mouse | 10 mg/kg, i.p., once a week for 4 weeks | 100 | 3.6 | 20 | [2] |
| AOM | BALB/c Mouse | 10 mg/kg, i.p., once a week for 6 weeks | Moderate | 1.0 | 24 | [2] |
| DMH | Wistar Rat | 40 mg/kg, i.p., once a week for 7 weeks | Moderate to Severe Dysplasia | N/A | 11-17 | [7] |
| DMH | F344 Rat | 20 mg/kg, s.c., once a week for 8 weeks | 100 | N/A | 34 | [4] |
| AOM/DSS | C57BL/6N Mouse | 10 mg/kg AOM (1 dose) + 1% DSS (4 days) | 50 | N/A | 18 | [8] |
| AOM/DSS | BALB/c Mouse | 10 mg/kg AOM (1 dose) + 1% DSS (4 days) | 100 | N/A | 18 | [8] |
Note: N/A indicates data not available in the cited source. Tumor incidence and multiplicity can be highly variable based on the specific experimental conditions.
One comparative study in Wistar rats suggested that DMH was more efficient in inducing colorectal cancer, producing hyperplasia, mild and severe dysplasia, and carcinoma, while AOM only resulted in moderate dysplasia under the conditions of their experiment.[9][10] However, AOM is generally considered to have enhanced potency and greater stability in dosing solutions.[6] The intestinal microflora has also been shown to alter the carcinogenic effects of both compounds, with different impacts on each.[7][11]
Key Signaling Pathways in AOM/DMH-Induced Carcinogenesis
The genetic mutations induced by AOM and DMH lead to the deregulation of several key signaling pathways that are also central to human colorectal cancer.
-
Wnt/β-catenin Pathway: Mutations in the Apc or Ctnnb1 (β-catenin) genes are common events. These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[6][11]
-
Ras-MAPK Pathway: Activating mutations in the K-ras gene are frequently observed.[12] This leads to constitutive activation of the Ras protein, which in turn activates downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation, and inhibiting apoptosis.[12]
-
PI3K/Akt Pathway: The activated Ras can also stimulate the PI3K/Akt pathway, another critical signaling cascade that promotes cell survival and growth.[12]
-
TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway normally acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. In AOM/DMH-induced tumors, this pathway is often inactivated, contributing to uncontrolled cell growth.[11][12]
Key signaling pathways altered in AOM/DMH-induced colorectal cancer.
Experimental Protocols for Colorectal Cancer Induction
The following are representative protocols for inducing colorectal cancer in rodents using AOM or DMH. It is crucial to note that optimal dosages and treatment schedules can vary depending on the rodent strain, age, and specific research objectives.
Protocol 1: this compound (AOM)-Induced Sporadic Colorectal Cancer in Mice
Materials:
-
This compound (AOM)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Preparation of AOM Solution: Prepare a working solution of AOM in sterile saline or PBS. A common concentration is 1 mg/mL. AOM is a potent carcinogen and should be handled with extreme care in a chemical fume hood.
-
Animal Dosing: Administer AOM to mice (e.g., A/J or BALB/c strains, 6-8 weeks old) via i.p. injection at a dose of 10-15 mg/kg body weight.[8] This is typically done once a week for 2-10 weeks.[8]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.
-
Tumor Development: Tumors typically develop within 16-36 weeks after the initial injection.[8]
-
Necropsy and Tissue Collection: At the end of the study period, euthanize the animals and dissect the colon for tumor enumeration, measurement, and histopathological analysis. The colon should be flushed with PBS and opened longitudinally for inspection.
Protocol 2: 1,2-Dimethylhydrazine (DMH)-Induced Sporadic Colorectal Cancer in Rats
Materials:
-
1,2-Dimethylhydrazine dihydrochloride (B599025) (DMH)
-
Sterile 0.9% saline, pH adjusted to 6.5 with sodium bicarbonate, or 1 mM EDTA in saline
-
Syringes and needles for subcutaneous (s.c.) injection
-
Appropriate PPE
Methodology:
-
Preparation of DMH Solution: Dissolve DMH in sterile saline and adjust the pH to 6.5.[4] A typical concentration is prepared to deliver the desired dose in a reasonable injection volume. Prepare the solution fresh before each use.
-
Animal Dosing: Administer DMH to rats (e.g., Wistar or F344 strains, 5-6 weeks old) via s.c. injection at a dose of 20-40 mg/kg body weight.[4][7] This is often done once a week for 8-15 weeks.[4][13]
-
Monitoring: Regularly monitor the animals for clinical signs of toxicity.
-
Tumor Development: The latency period for tumor development can be up to 34 weeks or longer, depending on the total dose administered.[4]
-
Necropsy and Tissue Collection: At the study endpoint, euthanize the rats, and collect the colon for analysis as described in the AOM protocol.
Protocol 3: this compound/Dextran Sulfate (B86663) Sodium (AOM/DSS)-Induced Colitis-Associated Cancer in Mice
This model is used to study the link between chronic inflammation and colorectal cancer.
Materials:
-
This compound (AOM)
-
Dextran sulfate sodium (DSS)
-
Sterile 0.9% saline or PBS
-
Drinking water bottles
-
Syringes and needles for i.p. injection
-
Appropriate PPE
Methodology:
-
AOM Injection: Administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight to mice (e.g., C57BL/6).[14]
-
DSS Administration: One week after the AOM injection, provide drinking water containing 1-2.5% (w/v) DSS for 5-7 days to induce colitis.[1][14]
-
Recovery Period: Replace the DSS-containing water with regular drinking water for a 14-21 day recovery period.
-
Cycles of DSS: Repeat the cycle of DSS administration and recovery for a total of 2-3 cycles to establish chronic inflammation.
-
Monitoring: Monitor the mice for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Tumor Development: Tumors typically develop within 10-16 weeks from the initial AOM injection.[1][8]
-
Necropsy and Tissue Collection: Euthanize the mice and collect the colon for analysis at the end of the study.
General experimental workflow for chemically induced colorectal cancer.
Conclusion
References
- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of high-fat diet on 1,2-dimethylhydrazine-induced aberrant crypt foci and colorectal tumours in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Preclinical Cancer Models Utilizing Azoxymethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of azoxymethane (B1215336) (AOM) in preclinical models of colorectal cancer (CRC). AOM is a potent and specific colon carcinogen that reliably induces tumors in rodents, closely mimicking the molecular and pathological progression of human sporadic and colitis-associated colorectal cancer.[1] These models are invaluable tools for investigating carcinogenesis, evaluating chemopreventive agents, and testing novel therapeutic interventions.[1][2]
Introduction to this compound (AOM) Models
This compound is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[1] Its utility in cancer research stems from its ability to consistently induce tumors specifically in the colon of rodents, recapitulating the adenoma-carcinoma sequence observed in human CRC.[1] Two primary AOM-based models are widely used:
-
The AOM-Alone Model: This model is used to study the development of sporadic CRC, which accounts for the majority of human cases.[2][3] Multiple injections of AOM over several weeks lead to the formation of preneoplastic lesions known as aberrant crypt foci (ACF), which can progress to adenomas and adenocarcinomas.[1][4]
-
The AOM/Dextran Sodium Sulfate (DSS) Model: This model is employed to study colitis-associated cancer (CAC), which arises in the context of chronic inflammation, such as in inflammatory bowel disease (IBD).[5][6] A single injection of AOM is followed by cycles of DSS, a chemical irritant that induces colitis, in the drinking water.[6][7] The chronic inflammation promoted by DSS dramatically accelerates tumor development.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of AOM-induced cancer models. Below are generalized protocols for the AOM-alone and AOM/DSS models.
Protocol 1: AOM-Induced Sporadic Colon Cancer Model
This protocol is adapted from methodologies for A/J mice, which are highly susceptible to AOM-induced tumorigenesis.[2][9]
Materials:
-
This compound (AOM) (Caution: Potent carcinogen. Handle with appropriate safety measures)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
6-8 week old mice (e.g., A/J or SWR/J strains are highly susceptible)[9][10]
Procedure:
-
Animal Acclimatization: House mice in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
AOM Preparation: Prepare a working solution of 1 mg/mL AOM in sterile saline or PBS.[2] AOM solutions should be prepared fresh or stored in aliquots at -20°C for up to a year.[11]
-
AOM Administration:
-
Monitoring: Regularly monitor the animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Tumor Assessment (Endpoint):
-
Euthanize the mice approximately 24-30 weeks after the first AOM injection.[2]
-
Dissect the entire colon, from the cecum to the anus.
-
Flush the colon with PBS, open it longitudinally, and lay it flat.
-
Count and measure the size of all visible tumors.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis and/or snap-freeze in liquid nitrogen for molecular analysis.[2]
-
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer Model
This is a generalized protocol that consistently generates tumors in mice and can be completed in as little as 10-16 weeks.[6][12]
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS), MW 36-50 kDa
-
Sterile saline or PBS
-
Sterile drinking water
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)[2]
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
AOM Injection (Day 0):
-
DSS Administration (Cycle 1):
-
Recovery Period:
-
After the DSS cycle, provide regular sterile drinking water for a 14-day recovery period.[2]
-
-
Subsequent Cycles: Repeat the cycle of DSS administration (Step 3) followed by a recovery period (Step 4) for a total of three cycles.[2][12]
-
Monitoring: Monitor mice daily during DSS administration for signs of colitis, including weight loss (a 10-20% loss is expected), diarrhea, and blood in the stool.[6][12]
-
Tumor Assessment (Endpoint):
Data Presentation: Tumor Outcomes
The susceptibility to AOM-induced carcinogenesis varies significantly depending on the mouse strain and the model used. The following tables summarize quantitative data from various studies.
Table 1: Tumorigenesis in AOM-Alone Models in Various Mouse Strains
| Mouse Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Latency (Weeks) | Reference(s) |
| A/J | 10 mg/kg, i.p., once/week for 4 weeks | High | 6.3 | ~24 | [1] |
| A/J | 10 mg/kg, i.p., once/week for 6 weeks | High | 9.2 | 24 | [9] |
| SWR/J | 10 mg/kg, i.p., once/week for 8 weeks | High | 16.3 ± 1.1 | 25 | [9] |
| FVB/N | 10 mg/kg, i.p., once/week for 4 weeks | 100 | 3.6 | 20 | [9][10] |
| BALB/c | 10 mg/kg, i.p., once/week for 6 weeks | 63% (Adenoma), 21% (Carcinoma) | 1.0 | 30 | [9][10] |
| C57BL/6J | 10 mg/kg, i.p., twice/week for 6 weeks | Low | Not specified | >24 | [9] |
| Apc¹⁶³⁸N/+ | 10 mg/kg, i.p., once/week for 6 weeks | 90% | 4.3 ± 0.8 | ~27 | [13] |
Table 2: Tumorigenesis in AOM/DSS Models in Various Mouse Strains
| Mouse Strain | AOM/DSS Protocol | Tumor Incidence (%) | Tumor Multiplicity (Mean) | Latency (Weeks) | Reference(s) |
| BALB/c | 10 mg/kg AOM (1x); 1% DSS (4 days) | 100 | Not specified | 18 | [7] |
| C57BL/6N | 10 mg/kg AOM (1x); 1% DSS (4 days) | 50 | Not specified | 18 | [7] |
| ICR (outbred) | 10 mg/kg AOM (1x); 2% DSS (7 days) | 100 | 6.2 | 6 | [14] |
| A/J | 10 mg/kg AOM (1x); 1% DSS (3x 7 days) | 100 | High (30-56 tumors) | 12 | [15] |
| C57BL/6J | 10 mg/kg AOM (1x); 1% DSS (3x 7 days) | 100 | Low (2-19 tumors) | 12 | [15] |
Mechanisms of AOM-Induced Carcinogenesis
AOM-induced colon carcinogenesis is a multi-step process involving metabolic activation and the dysregulation of key cellular signaling pathways that control cell proliferation, differentiation, and apoptosis.
Metabolic Activation of AOM
AOM itself is not the ultimate carcinogen. Upon administration, it is metabolized by cytochrome P450 enzymes (specifically CYP2E1) in the liver to form methylazoxymethanol (B1197960) (MAM).[1] MAM is then further processed into a highly reactive methyldiazonium ion, which is a potent alkylating agent.[1] This ion methylates DNA, primarily forming O⁶-methylguanine adducts, which, if not repaired, lead to G:C to A:T transition mutations during DNA replication.[1]
Key Signaling Pathways
The genetic mutations caused by AOM frequently occur in critical oncogenes and tumor suppressor genes, leading to the dysregulation of signaling pathways central to colorectal cancer.
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is a crucial regulator of intestinal stem cell proliferation. In a normal state, excess β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, and GSK-3β) and targeted for degradation. AOM can induce mutations in the β-catenin gene itself (CTNNB1), preventing its phosphorylation and degradation.[7] This leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to activate target genes like c-Myc and Cyclin D1, driving uncontrolled cell proliferation.[7][16]
K-ras/MAPK Pathway: The Ras family of small GTPases acts as a molecular switch in signal transduction. AOM-induced mutations can lock K-ras in a permanently active, GTP-bound state.[7] This constitutively active K-ras then triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[17][18] Activation of these pathways promotes cell proliferation, survival, and differentiation, contributing significantly to tumorigenesis.[17]
TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer. In normal and early-stage cancer cells, it acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis.[19][20] However, in later stages, cancer cells can become resistant to its cytostatic effects, and TGF-β can paradoxically promote tumor invasion and metastasis.[19] In AOM models, alterations in the TGF-β pathway, such as mutations in its receptors, can contribute to the loss of its tumor-suppressive functions, allowing for unchecked cell proliferation.
Conclusion
Preclinical models utilizing this compound are robust and highly relevant tools for colorectal cancer research. The AOM-alone model effectively mimics sporadic CRC, while the AOM/DSS model provides a rapid and powerful platform for studying the interplay between inflammation and carcinogenesis. A thorough understanding of the detailed protocols, strain-specific susceptibilities, and underlying molecular mechanisms is essential for designing effective studies and for the successful translation of preclinical findings into novel diagnostics and therapies for human colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Integrated multi-omics characterization of KRAS mutant colorectal cancer [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 13. Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
A Comprehensive Guide to the Safe Handling of Azoxymethane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential safety and handling precautions for azoxymethane (B1215336) (AOM) in a laboratory environment. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe research setting. This compound is a potent carcinogen widely utilized in preclinical research to induce colon cancer in rodent models, making its proper handling of paramount importance.[1][2][3]
Hazard Identification and Toxicity
This compound is classified as a highly toxic, carcinogenic, mutagenic, and flammable chemical.[4] It is fatal if swallowed and may cause cancer.[3][5] AOM is also a suspected teratogen, and it is strongly advised that pregnant or breastfeeding women should not work with this chemical.[2][3] The primary routes of exposure include inhalation of vapors, skin absorption, accidental ingestion, and needle-stick injuries during animal studies.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₂O | [3] |
| Molecular Weight | 74.08 g/mol | [3] |
| Boiling Point | 97-99 °C (207-210 °F) | [3] |
| Density | 0.991 g/mL at 25 °C | [3] |
| Solubility in Water | ≥ 100 mg/mL | [3] |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.[1] Open cuts, abraded, or irritated skin should not be exposed to this material.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves or other compatible chemical-resistant gloves.[2][3] | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][6] | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front lab coat, chemotherapy gown, or a chemical-resistant apron over a standard lab coat.[1][3][6] Sleeve covers are also recommended.[1][2] | Minimizes skin exposure to accidental spills. |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills and falling objects. |
| Respiratory Protection | A respirator with organic vapor cartridges is necessary if engineering controls are not available.[7] | Protects against inhalation of volatile AOM. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
-
Chemical Fume Hood/Biosafety Cabinet: All work with this compound, including preparation, weighing, dilution, and administration to animals, must be conducted in a certified chemical fume hood or a Class II, Type B2 Biosafety Cabinet (BSC).[2][6][7][8] These systems must be 100% exhausted.[7]
-
Ventilation: The laboratory must be well-ventilated, and air should not be recirculated.[5][7]
-
Animal Housing: Animals treated with this compound should be housed in an individually ventilated cage (IVC) system.[8]
Experimental Protocols
Preparation of this compound Solution
-
Work Area Preparation: Before starting, ensure the certified chemical fume hood or BSC is clean and decontaminated. Cover the work surface with a disposable, plastic-backed absorbent pad.[6][8]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Section 3.
-
Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening.[3]
-
Dilution: Using a Luer-lock syringe to prevent needle detachment, carefully withdraw the required volume of AOM.[1] Slowly add the AOM to a cold, sterile diluent such as 0.9% saline or phosphate-buffered saline (PBS) to the desired final concentration.[3]
-
Storage: Aliquot the final solution into leak-proof, screw-cap tubes.[1][8] These tubes must be clearly labeled with the chemical name and hazard warnings and stored in a secondary container in a refrigerator.[1][8]
Administration of this compound to Rodents
-
IACUC Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[3]
-
Work Area: Perform all animal injections within a certified chemical fume hood or BSC.[3][8]
-
Dosing: Thaw an aliquot of the AOM solution on ice. Calculate the injection volume for each animal based on its body weight and the desired dose.[3]
-
Injection: Use Luer-lock syringes for administration.[1][8] To avoid needle-stick injuries, do not recap needles.[1][8] Immediately dispose of used syringes in a designated sharps container for this compound waste.[1][8]
-
Post-Injection Animal Handling: Animals, their waste, and their cages are considered hazardous for at least 10 days after the last treatment.[7][9] Handle animals and their bedding only within a certified BSC.[8]
Spill and Emergency Procedures
Minor Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Don appropriate PPE, including a respirator if the spill is outside of a fume hood.[9]
-
Containment: Contain the spill using absorbent pads, sand, or vermiculite.[5][9]
-
Cleanup: For liquid spills, use absorbent pads to wipe up the liquid.[2] For powder spills, carefully collect the material.[9]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a 10% bleach solution (allowing for 3-5 minutes of contact time), and then rinse with water.[6][9]
-
Waste Disposal: Place all contaminated materials in a sealed plastic bag and dispose of it in the designated this compound chemical waste container.[2][9]
Major Spills
-
Evacuate: Evacuate the entire laboratory immediately and restrict access.[9]
-
Alert Emergency Responders: Notify your institution's emergency response team.[5]
-
Information: Provide them with the location and nature of the hazard.[5]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[7][9]
-
Eye Contact: Flush the eyes with water for at least 15 minutes and seek immediate medical attention.[7][9]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[7]
-
Inhalation: Move to fresh air and seek medical attention.[7]
In all cases of exposure, bring a copy of the Safety Data Sheet (SDS) for this compound to the medical personnel.[6]
Waste Disposal
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.[4] Never dispose of this compound waste in sinks or general refuse.[6]
-
Liquid Waste: Collect unused this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Solid Waste: This includes contaminated PPE, absorbent pads, pipette tips, and tubes.[4] Double-bag this waste in clearly labeled bags and place it in the designated hazardous waste container, which is often yellow.[4][6]
-
Sharps: All needles and syringes must be disposed of in a puncture-proof and leak-proof sharps container specifically designated for this compound waste.[6][8]
-
Animal Bedding and Carcasses: Bedding from treated animals must be disposed of as hazardous material.[4][7] Animal carcasses should be placed in sealed, leak-proof containers for professional disposal.[4][6]
Logical Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. research.auburn.edu [research.auburn.edu]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Azoxymethane: A Technical Guide to Chemical Properties and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of azoxymethane (B1215336) (AOM) in solution. This compound is a potent, organ-specific carcinogen extensively used in preclinical research to induce colorectal cancer (CRC) in rodent models.[1][2][3] Its reliability in producing tumors that closely mimic the pathological progression of human sporadic CRC makes it an invaluable tool for studying carcinogenesis and evaluating novel therapeutic agents.[1][2] A thorough understanding of its chemical characteristics, stability, and handling requirements is critical for ensuring experimental reproducibility and laboratory safety.
Chemical and Physical Properties
This compound is a clear, oily liquid.[4][5] It is recognized as a procarcinogen, requiring metabolic activation to exert its biological effects.[1][6] A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₂O | [4][5] |
| Molecular Weight | 74.08 g/mol | [5][7] |
| Appearance | Clear oily liquid | [4] |
| Density | 0.991 - 0.994 g/mL | [3][4][5] |
| Boiling Point | 97-99 °C (207-210 °F) | [3][5] |
| CAS Number | 25843-45-2 | [4] |
Solubility
This compound is soluble in a variety of common laboratory solvents. Its high solubility in water and saline solutions facilitates its preparation for in vivo administration.
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL | [4][5][8] |
| Chloroform | ~200 mg/mL | [8] |
| Ethanol (95%) | ~100 mg/mL | [8] |
| Acetone | ~100 mg/mL | [8] |
| Ether | Soluble | [8] |
Stability and Reactivity in Solution
General Stability: this compound is sensitive to prolonged exposure to air and elevated temperatures.[4][5] As an azo compound, it can be reactive and may detonate, particularly when sensitized by metal salts or strong acids.[4] It should be stored under an inert atmosphere in a tightly closed container and kept away from ignition sources.[4] For laboratory use, stock solutions are typically stored frozen.
Solution Stability: While widely used, formal stability studies for AOM in solution are not extensively published. One supplier notes that because the solution stability is unknown, solutions should be prepared fresh for use.[9] However, practical experience from research laboratories suggests that aliquoted stock solutions can be stored at -20°C for up to a year without significant loss of potency.[10][11] It is recommended to avoid repeated freeze-thaw cycles.[10][12][13] On the day of use, an aliquot is thawed and diluted to the final working concentration with cold, sterile isotonic saline or PBS.[5][12][14]
Storage and Handling Recommendations:
| Condition | Recommendation | Reference |
| Pure Compound | Store in an explosion-proof freezer under an inert atmosphere. | [4] |
| Stock Solution | Aliquot into single-use, leak-proof tubes and store at -20°C for up to one year. | [10][11][15] |
| Working Solution | Prepare fresh on the day of injection from a thawed stock aliquot. | [9][16] |
| Incompatibilities | Avoid strong oxidizing agents, acids, aldehydes, and metals. | [4][11] |
Metabolic Activation and Decomposition in a Biological System
In a biological context, the "decomposition" of AOM is a critical metabolic activation process that converts it into a potent carcinogen. This multi-step pathway primarily begins in the liver.
-
Hydroxylation: Following administration, AOM is metabolized by hepatic cytochrome P450 enzymes, particularly CYP2E1, into its active metabolite, methylazoxymethanol (B1197960) (MAM).[1][2][6][17][18]
-
Transport and Decomposition: MAM, which has a half-life of approximately 12 hours, is transported to the colon.[1][17] There, it spontaneously or enzymatically decomposes to yield a highly reactive electrophile, the methyldiazonium ion.[1][6][17]
-
DNA Alkylation: The methyldiazonium ion is the ultimate carcinogen that methylates cellular macromolecules, including DNA.[2][6][17] It forms DNA adducts, most notably O⁶-methylguanine (O⁶-MeG).[1][6][17]
-
Mutagenesis: If not repaired, the O⁶-MeG adduct leads to G:C to A:T transition mutations during DNA replication, initiating carcinogenesis by activating oncogenes (e.g., K-ras, β-catenin) and inactivating tumor suppressor genes.[2][5][6][19]
This metabolic cascade ultimately dysregulates key signaling pathways critical to cell growth and proliferation.
Experimental Protocols
Strict adherence to safety protocols is mandatory when working with AOM due to its high toxicity and carcinogenicity.[14][20]
Protocol 1: Preparation of this compound Solutions for In Vivo Studies
This protocol details the standard procedure for preparing AOM solutions for intraperitoneal (IP) injection in rodent models.
A. Safety Precautions:
-
Engineering Controls: All work with AOM (weighing, reconstitution, dilution) must be performed in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[14][15][21]
-
Personal Protective Equipment (PPE): Wear a lab coat, double nitrile gloves, and safety goggles.[10][14][20]
-
Work Surface: Cover the work area with a disposable, plastic-backed absorbent pad.[14][15]
-
Waste Disposal: All AOM-contaminated materials (tubes, tips, syringes, animal bedding for at least 10 days post-injection) must be disposed of as hazardous chemical waste.[10][14][20]
B. Materials:
-
This compound (AOM) powder or neat liquid
-
Sterile, cold 0.9% isotonic saline or Phosphate-Buffered Saline (PBS)[5][22]
-
Sterile syringes and needles (27-30 gauge recommended)[22]
C. Procedure:
-
Prepare AOM Stock Solution (e.g., 10 mg/mL):
-
Working in a chemical fume hood, carefully weigh the required amount of AOM.
-
Reconstitute the AOM in sterile saline or Water for Injection (WFI) to a final concentration of 10 mg/mL.[12][14] Ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use, screw-cap tubes.[15] Label clearly with the chemical name and hazard warnings.[15][20]
-
-
Prepare AOM Working Solution (e.g., 1 mg/mL):
-
On the day of injection, thaw a required aliquot of the 10 mg/mL AOM stock solution.[12][14]
-
Dilute the stock solution 1:10 with sterile, cold isotonic saline or PBS to a final concentration of 1 mg/mL.[14] For example, add 100 µL of 10 mg/mL AOM stock to 900 µL of sterile saline.
-
Mix the solution gently but thoroughly.
-
Sterile-filter the final working solution using a 0.22 µm syringe filter into a sterile vial.[10]
-
Keep the working solution on ice.[13]
-
Protocol 2: General Methodology for Assessing Solution Stability
While specific degradation kinetics of AOM in simple aqueous solutions are not well-documented in the provided literature, a general experimental approach can be outlined to assess its stability. This would involve quantifying the concentration of AOM over time under controlled conditions using an appropriate analytical method.
A. Objective:
-
To determine the rate of degradation of this compound in a specific solvent (e.g., 0.9% saline) under defined storage conditions (e.g., refrigerated, room temperature, frozen).
B. Materials:
-
This compound
-
Selected solvent (e.g., sterile 0.9% saline)
-
HPLC-grade solvents for analysis (e.g., acetonitrile, water)
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[23]
C. Procedure:
-
Solution Preparation: Prepare a solution of AOM in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Storage Conditions: Aliquot the solution into multiple vials and store them under the conditions to be tested (e.g., 4°C, 25°C, -20°C). Protect from light if light sensitivity is being assessed.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of AOM versus time for each storage condition.
-
Calculate the percentage of AOM remaining at each time point relative to the initial concentration (Time 0).
-
Determine the degradation rate and calculate the half-life (t₁/₂) of AOM under each condition.
-
This guide provides a foundational understanding of this compound's chemical properties and stability for its effective and safe use in research. Given the limited published data on its solution stability, it is advisable for laboratories to perform internal validation or adhere strictly to the practice of preparing solutions fresh on the day of use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. 偶氮甲烷 13.4 M, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 偶氮甲烷 13.4 M, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 16. benchchem.com [benchchem.com]
- 17. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. research.auburn.edu [research.auburn.edu]
- 22. benchchem.com [benchchem.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Foundational Studies on Azoxymethane-Induced Aberrant Crypt Foci: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxymethane (B1215336) (AOM), a potent and colon-specific carcinogen, is a cornerstone of in vivo colorectal cancer (CRC) research.[1] Its administration to rodents reliably recapitulates the adenoma-carcinoma sequence observed in human sporadic CRC, making it an invaluable tool for studying carcinogenesis and evaluating chemopreventive and therapeutic agents.[1] Central to this model is the formation of aberrant crypt foci (ACF), the earliest identifiable preneoplastic lesions in the colon.[2][3][4] This technical guide provides a comprehensive overview of the foundational studies on AOM-induced ACF, detailing experimental protocols, summarizing quantitative data, and visualizing the critical signaling pathways and experimental workflows involved.
ACF are clusters of abnormal colonic crypts that are histologically distinct from the surrounding normal mucosa.[5] They are characterized by enlarged crypts, thickened epithelium, and altered luminal openings.[3][5] The induction of ACF by AOM provides a surrogate endpoint for colon cancer, allowing for shorter-term studies to screen for potential chemopreventive compounds.[3] Understanding the molecular and cellular events underlying ACF formation is crucial for developing effective strategies to prevent and treat colorectal cancer.
Core Signaling Pathways in AOM-Induced ACF Formation
The carcinogenic effects of this compound are initiated through its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1, to the highly reactive methylazoxymethanol (B1197960) (MAM).[1] MAM is then further metabolized in the colon to a reactive methyldiazonium ion, which methylates DNA, leading to genetic mutations, primarily G:C to A:T transitions. These mutations in key oncogenes and tumor suppressor genes disrupt normal cellular signaling, driving the formation of ACF. The most critical pathways implicated are the Wnt/β-catenin, K-ras/MAPK, PI3K/Akt, and TGF-β signaling cascades.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a central regulator of intestinal stem cell proliferation and differentiation.[6][7] In the absence of Wnt signaling, a destruction complex composed of Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] AOM-induced mutations often occur in the β-catenin gene itself, preventing its phosphorylation and subsequent degradation.[7] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes such as c-Myc and Cyclin D1, driving uncontrolled cell proliferation.[6][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aberrant Crypt Foci as Precursors in Colorectal Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 5. academic.oup.com [academic.oup.com]
- 6. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Detailed Protocol for the AOM/DSS Colitis-Associated Cancer Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the induction of colitis-associated cancer (CAC) in a murine model using Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS). This chemically-induced cancer model is a robust, reproducible, and relatively rapid method for studying the pathogenesis of inflammatory colorectal cancer and for the preclinical evaluation of novel therapeutic agents.[1][2][3]
Introduction to the AOM/DSS Model
The AOM/DSS model is a widely utilized two-stage model that effectively mimics the progression of human colitis-associated cancer.[3] This model is characterized by its relatively short timeline, with tumor development possible in as little as 10 weeks.[1] The histopathology of the tumors induced by AOM/DSS recapitulates key aspects of human CAC, including the frequent location of tumors in the distal colon and the development of invasive adenocarcinomas.[1]
The model involves two key components:
-
Initiation: A single intraperitoneal injection of AOM, a pro-carcinogen, initiates the carcinogenic process.[3] AOM is metabolized in the liver to a reactive electrophile that methylates DNA in the colonic epithelium, leading to G→A transition mutations.[1][3]
-
Promotion: DSS, a non-genotoxic, inflammatory agent, is administered in the drinking water.[3] It disrupts the colonic epithelial barrier, leading to chronic inflammation that promotes the proliferation of initiated cells and the development of tumors.[1][3]
This model has been instrumental in advancing our understanding of the molecular pathogenesis of CAC, including the role of key signaling pathways such as Toll-like receptor 4, IKKβ, and IL-6, as well as the influence of the gut microbiota.[1]
Experimental Protocol: AOM/DSS Induction
This protocol provides a general guideline. The optimal concentrations of AOM and DSS, as well as the duration of treatment, may vary depending on the mouse strain, age, sex, and specific experimental goals.[1][3] A pilot study to optimize the dosage of AOM (e.g., 7.5, 10, and 12.5 mg/kg) is highly recommended to determine the optimal dose for your specific mouse strain and housing conditions.[1]
Materials:
-
This compound (AOM) (Caution: Potent carcinogen)
-
Dextran Sodium Sulfate (DSS) (molecular weight 36,000-50,000 Da)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile drinking water
-
Experimental mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Appropriate caging and husbandry supplies
-
Tuberculin syringes with 28.5 G needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
AOM Injection (Day 0):
-
Accurately weigh each mouse to calculate the correct AOM dosage.
-
Prepare a 1 mg/mL AOM solution in sterile PBS. For example, to achieve a dose of 10 mg/kg for a 25g mouse, you would inject 250 µL of the 1 mg/mL solution.
-
Anesthetize the mice according to your institution's approved protocols.
-
Inject the calculated volume of AOM intraperitoneally (i.p.).
-
Caution: Handle AOM with extreme care in a chemical fume hood, wearing appropriate personal protective equipment. AOM is a suspected carcinogen and can cause heritable genetic damage.[4]
-
-
DSS Administration (Starting Day 7):
-
This protocol typically involves three cycles of DSS administration.[3][4]
-
Cycle 1:
-
On day 7, replace the regular drinking water with a freshly prepared 2-3% (w/v) DSS solution in sterile drinking water.[4][5]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[3]
-
Monitor the mice daily for signs of colitis, including weight loss, diarrhea, and the presence of blood in the stool (hematochezia).
-
After the DSS treatment period, switch back to regular sterile drinking water for a 14-day recovery period.[5]
-
-
Subsequent Cycles:
-
Repeat the 7-day DSS administration followed by a 14-day recovery period for two more cycles. For example, start Cycle 2 on day 28 and Cycle 3 on day 49.[5]
-
-
-
Monitoring and Endpoint:
-
Monitor the weight of the mice at least twice a week throughout the experiment.[4] Expect a 5-10% body weight loss during the week following each DSS cycle.[5]
-
Calculate the Disease Activity Index (DAI) score regularly (see Table 1 for scoring).
-
The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection.[3]
-
Euthanize mice according to approved institutional protocols.
-
-
Tissue Collection and Analysis:
-
Dissect the entire colon from the cecum to the anus.
-
Measure the colon length (a shorter colon is indicative of more severe inflammation).[3]
-
Open the colon longitudinally and wash gently with PBS.
-
Count and measure the size of all visible tumors. Tumor volume can be calculated using the formula: (length × width²) / 2.[3]
-
Collect tissue samples for further analysis:
-
Data Presentation
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | < 1 | Normal | None |
| 1 | 1 - 5 | ||
| 2 | 5 - 10 | Loose Stool | Slight Bleeding |
| 3 | 10 - 20 | ||
| 4 | > 20 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Histological Scoring of Colitis [9][10]
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percentage of Area Involved | 1 | 1 - 25% |
| 2 | 26 - 50% | |
| 3 | 51 - 75% | |
| 4 | 76 - 100% |
Table 3: Typical Tumor Outcomes in AOM/DSS Model (C57BL/6 Mice)
| Parameter | Expected Outcome |
| Tumor Incidence | > 90% |
| Tumor Multiplicity (per mouse) | 5 - 15 |
| Tumor Size (average diameter) | 1 - 5 mm |
| Tumor Location | Predominantly distal colon |
Note: These are representative values and can vary based on the specific protocol and mouse strain used.
Mandatory Visualizations
Caption: Experimental workflow for the AOM/DSS colitis-associated cancer model.
Caption: Key signaling pathways in AOM/DSS-induced colitis-associated cancer.
Concluding Remarks
The AOM/DSS model is a powerful and versatile tool for studying colitis-associated colorectal cancer.[1] Its reproducibility and relatively short duration make it ideal for investigating the mechanisms of inflammatory carcinogenesis and for the preclinical testing of new therapeutic strategies.[3] Careful optimization of the protocol for the specific mouse strain and experimental aims is crucial for obtaining reliable and reproducible results.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Amelioration of AOM/DSS-Induced Murine Colitis-Associated Cancer by Evodiamine Intervention is Primarily Associated with Gut Microbiota-Metabolism-Inflammatory Signaling Axis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Azoxymethane (AOM) Dosage and Administration in Murine Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of azoxymethane (B1215336) (AOM), a potent carcinogen, to induce colorectal cancer (CRC) in mice. These models are critical tools for investigating the pathogenesis of CRC, identifying novel therapeutic targets, and evaluating the efficacy of chemopreventive and therapeutic agents. The protocols described herein focus on the widely used AOM alone and AOM in combination with dextran (B179266) sulfate (B86663) sodium (DSS) models, which recapitulate key aspects of human sporadic and colitis-associated CRC, respectively.
Overview and Mechanism of Action
This compound is a pro-carcinogen that requires metabolic activation to exert its carcinogenic effects. In mice, AOM is metabolized by the cytochrome P450 enzyme CYP2E1, primarily in the liver, to the highly reactive electrophile, methylazoxymethanol (B1197960) (MAM).[1][2] MAM is then transported to the colon, where it methylates DNA, leading to the formation of O6-methylguanine adducts.[1] This results in G-to-A transition mutations, which can initiate carcinogenesis by activating oncogenes like K-ras and inactivating tumor suppressor genes.[1][2][3]
The AOM/DSS model is a two-stage model that mimics the progression of human colitis-associated cancer.[4] AOM acts as the initiator, inducing genetic mutations in the colonic epithelium.[4] DSS, a non-genotoxic inflammatory agent, is administered in the drinking water to disrupt the colonic epithelial barrier, leading to chronic inflammation that promotes the proliferation of initiated cells and subsequent tumor development.[4]
Quantitative Data on AOM Dosage and Administration
The optimal dosage and administration schedule for AOM can vary depending on the mouse strain, the experimental model (AOM alone or AOM/DSS), and the desired experimental endpoint. The following tables summarize common protocols.
Table 1: AOM-Alone Model for Sporadic Colorectal Cancer
| Mouse Strain | AOM Dosage (mg/kg) | Administration Route | Frequency | Duration | Tumor Assessment |
| A/J | 10 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose[5] |
| A/J | 5 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose[5] |
| Balb/c | 10 | Intraperitoneal (i.p.) | Once weekly | 6 weeks | 30 weeks post-first injection[5] |
| C57BL/6J | 10 | Intraperitoneal (i.p.) | Twice weekly | 6 weeks | ~6 months post-first injection[6] |
Note: A 20 mg/kg dose of AOM was found to be acutely toxic in A/J mice.[5][7] Lower doses of 5 mg/kg in A/J mice resulted in significantly lower tumor penetrance and multiplicity compared to 10 mg/kg.[5][7]
Table 2: AOM/DSS Model for Colitis-Associated Cancer
| Mouse Strain | AOM Dosage (mg/kg) | AOM Administration | DSS Concentration (%) | DSS Cycles | Total Duration |
| C57BL/6J | 10-12.5 | Single i.p. injection | 2.5% | 3 cycles (7 days DSS, 14 days water) | 10-16 weeks[5] |
| C57BL/6J | 10 | Single i.p. injection | 2.5% | 3 cycles (7 days DSS, 10 days water) | ~15-17 weeks[8] |
| C57BL/6J | 7.5, 10, or 12.5 | Single i.p. injection | 1-3% | 3 cycles (5-7 days DSS, 14 days water) | 7-10 weeks[1][4][9] |
| BALB/c | 10 | Single i.p. injection | 2.5% | 3 cycles (7 days DSS, 14 days water) | ~11 weeks[10] |
| A/J | 10 | Single i.p. injection | 1% | 3 cycles (7 days DSS) | Not specified[11] |
Note: DSS concentration may need to be optimized based on the mouse strain and specific laboratory conditions to induce sufficient inflammation while avoiding excessive toxicity.[4][5] A 15-20% body weight loss after the first DSS cycle is generally indicative of successful colitis induction.[5]
Experimental Protocols
AOM Solution Preparation and Handling
Safety Precautions: this compound is a highly toxic and carcinogenic compound.[12] All handling, preparation, and administration must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[12] Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[12]
Protocol for AOM Solution Preparation:
-
Stock Solution: To minimize repeated handling of the stock container, it is recommended to create single-use aliquots. For example, a 100 mg vial of AOM can be resuspended in 2 ml of sterile phosphate-buffered saline (PBS) to create a stock solution.[12] This can then be further aliquoted into smaller volumes for storage at -80°C.[12] Another common stock solution concentration is 10 mg/mL in sterile water, which can be stored at -20°C for up to one year.[8]
-
Working Solution: On the day of injection, thaw a single-use aliquot on ice. Dilute the AOM stock solution with sterile saline (0.9% NaCl) or PBS to the desired final working concentration.[12] A common working concentration is 1 mg/mL.[5][8][12] For a 10 mg/kg dose in a 20 g mouse, 200 µL of a 1 mg/mL solution would be administered.[8][12]
AOM/DSS Induced Colitis-Associated Cancer Model Protocol
This protocol is a generalized version based on several cited studies for 6-8 week old C57BL/6J mice.[5][13]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.
-
AOM Injection (Day 0):
-
Weigh each mouse to determine the precise injection volume.
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.[5]
-
-
DSS Administration (Starting Day 7):
-
Provide 2.5% (w/v) DSS in the drinking water for 7 days.[5] The DSS solution should be replaced with a fresh solution twice a week.[8]
-
Replace the DSS solution with regular drinking water for a 14-day recovery period.[5]
-
Repeat this cycle of DSS administration and recovery for a total of three cycles.[5]
-
-
Monitoring:
-
Termination and Tissue Collection (e.g., 10-16 weeks after AOM injection):
-
Euthanize the mice at the end of the experiment.
-
Carefully dissect the entire colon, flush with PBS, and open it longitudinally.
-
Count and measure the size of all visible tumors.
-
Tissues can be fixed in formalin for subsequent histopathological analysis.[5]
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: AOM/DSS experimental workflow for inducing colitis-associated cancer in mice.
AOM-Induced Carcinogenesis Signaling Pathway
Caption: Key signaling pathways involved in AOM-induced colorectal carcinogenesis.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected Liver and Kidney Pathology in C57BL/6J Mice Fed a High-fat Diet and Given this compound to Induce Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing and Storing Azoxymethane (AOM) Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxymethane (AOM) is a potent and specific pro-carcinogen widely utilized in preclinical research to induce colon cancer in rodent models.[1][2] Its ability to mimic the pathogenesis of human sporadic colorectal cancer makes it an invaluable tool for studying carcinogenesis and for evaluating the efficacy of novel chemotherapeutic and chemopreventive agents.[1][2] AOM is metabolized in the liver by cytochrome P450 2E1 (CYP2E1) to a highly reactive electrophile, methylazoxymethanol (B1197960) (MAM).[3] MAM is then taken up by the colonic epithelium where it methylates DNA, leading to G to A transitions and subsequent mutations in key oncogenes like K-ras and tumor suppressor genes such as β-catenin.[3] This initiates a cascade of cellular events that closely resemble the progression of human colorectal cancer.[3]
However, AOM is a highly toxic, carcinogenic, and mutagenic compound, necessitating strict adherence to safety and handling protocols to minimize exposure risks for laboratory personnel.[1][4][5] These application notes provide detailed procedures for the safe handling, preparation, and storage of AOM solutions for injection in a research setting.
Safety and Handling Precautions
This compound is a highly toxic and carcinogenic substance.[1][5] Strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE): A multi-layered approach to personal protection is required when handling AOM.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves or other compatible chemical-resistant gloves.[1][4] | Prevents skin contact and absorption. Double gloving provides an additional barrier.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | Protects eyes from splashes and aerosols.[4] |
| Body Protection | A disposable, solid-front lab coat or a chemical-resistant apron over a standard lab coat.[1] Sleeve covers are recommended.[6] | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | A respirator with an organic vapor cartridge is necessary if working outside a certified chemical fume hood.[3][4] | Protects against inhalation of volatile AOM. |
| Footwear | Closed-toe shoes are required.[1][4] | Protects feet from spills. |
Engineering Controls:
-
All work with AOM, including weighing, reconstitution, dilution, and animal injections, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[1][3][5][7]
-
Work should be performed over absorbent pads to contain any potential spills.[5][6]
Animal Handling:
-
Animals injected with AOM should be considered hazardous for at least 48 hours to 10 days post-injection, as AOM and its metabolites can be excreted.[3][5][6]
-
Handle animals and their waste with appropriate PPE.[3]
-
Cage changes should be performed in a ventilated changing station.[3]
Spill and Emergency Procedures:
| Spill/Exposure Type | Procedure |
| Minor Spill | In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a detergent solution followed by water.[1][6] |
| Major Spill | Evacuate the area immediately and notify the institutional safety office.[1] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[1] |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] |
Waste Disposal: All materials contaminated with AOM, including unused solutions, empty vials, needles, syringes, and animal bedding, must be treated as hazardous waste and disposed of according to institutional guidelines.[3][4] Use a designated sharps container for AOM waste.[4]
AOM Solution Preparation and Storage
Materials:
-
This compound (AOM)
-
Sterile, cold 0.9% saline or phosphate-buffered saline (PBS)[1]
-
Sterile syringes and needles (Luer-lock syringes are recommended to prevent needle detachment)[4]
-
Sterile, sealed vials for aliquoting[1]
-
0.22 µm or 0.45 µm sterile syringe filter[3]
Stock Solution Preparation (e.g., 10 mg/mL)
-
Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[1]
-
Allow the AOM vial to equilibrate to room temperature before opening.[1]
-
Carefully weigh the desired amount of AOM powder or measure the required volume of liquid AOM.[3]
-
Reconstitute the AOM in sterile saline or PBS to a stock concentration of 10 mg/mL.[3][8][9]
-
Mix the solution gently but thoroughly.[1]
-
Aliquot the stock solution into single-use, sterile, sealed vials.[7][9] This minimizes repeated handling of the stock and avoids repeated freeze-thaw cycles.[3][9]
Working Solution Preparation (e.g., 1 mg/mL)
-
On the day of injection, thaw a single-use aliquot of the AOM stock solution on ice.[7][8]
-
Dilute the stock solution with sterile saline or PBS to the final desired working concentration (a common working concentration is 1 mg/mL).[3][7][8] For example, dilute 1 mL of 10 mg/mL AOM stock with 9 mL of sterile saline to achieve a 1 mg/mL working solution.[8]
-
Sterile-filter the final AOM working solution using a 0.22 µm or 0.45 µm syringe filter into a sterile vial.[3]
Storage Conditions
| Solution | Storage Temperature | Duration | Notes |
| Pure AOM | -20°C[1][10][11] | Per manufacturer's recommendations; can be stable for years.[12] | Keep container tightly closed in a dry, well-ventilated area.[11] |
| AOM Stock Solution (e.g., 10 mg/mL) | -20°C or -80°C[3][9][13] | Up to 1 year at -20°C[3]; up to 6 months at -80°C.[13] | Avoid repeated freeze-thaw cycles.[3][9] |
| AOM Working Solution | N/A | Prepare fresh on the day of use.[11][14] | Solution stability is not well-established.[11] |
Experimental Protocol: AOM/DSS-Induced Colitis-Associated Cancer in Mice
This protocol is a general guideline for inducing colitis-associated cancer (CAC) in mice and may require optimization based on the mouse strain, age, sex, and specific experimental goals.[2] A pilot study is recommended to determine the optimal dose of AOM and concentration of Dextran Sulfate Sodium (DSS).[2][15]
Materials:
-
AOM working solution (e.g., 1 mg/mL in sterile saline or PBS)
-
Dextran Sulfate Sodium (DSS; MW 36,000-50,000)
-
Sterile drinking water
-
6-8 week old mice (C57BL/6J are commonly used)[16]
Procedure:
| Day | Procedure |
| 0 | Weigh each mouse accurately. Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.[16][17] |
| 7-12 | Replace regular drinking water with a 1.5-3% (w/v) DSS solution. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[2][3][16] |
| 12-26 | Replace the DSS solution with regular sterile drinking water for a 14-day recovery period.[16] |
| 26-31 | Begin the second cycle of DSS administration (1.5-3% in drinking water for 5-7 days). |
| 31-45 | Provide a second 14-day recovery period with regular drinking water. |
| 45-50 | Begin the third cycle of DSS administration (1.5-3% in drinking water for 5-7 days). |
| 50 onwards | Provide regular drinking water until the experimental endpoint. |
Monitoring and Endpoint:
-
Monitor mice daily for signs of colitis, including weight loss, diarrhea, and blood in the stool.[2] Weigh mice at least twice a week.[17]
-
The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection.[2]
-
At the endpoint, euthanize mice according to approved institutional protocols.[2]
-
Dissect the entire colon, measure its length, and open it longitudinally.[2]
-
Count and measure tumors. Tumor volume can be calculated using the formula: (length × width²) / 2.[2]
-
Collect tissue samples for histopathological and molecular analysis.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. 25843-45-2・this compound・011-20171[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. 偶氮甲烷 13.4 M, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Azoxymethane-Induced Colon Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the histological analysis of colon tumors induced by azoxymethane (B1215336) (AOM) in rodent models. These models are critical for studying colorectal cancer (CRC) pathogenesis and for the preclinical evaluation of novel therapeutics. The protocols and data presented are compiled from established methodologies to ensure reproducibility and translational relevance.
Introduction
This compound is a potent colon-specific carcinogen used to induce CRC in laboratory animals, closely mimicking the histopathological and molecular progression of human sporadic CRC. The AOM-induced tumor model progresses from early preneoplastic lesions, known as aberrant crypt foci (ACF), to adenomas and then adenocarcinomas, reflecting the human adenoma-carcinoma sequence.[1] This makes it an invaluable tool for investigating carcinogenesis and for testing the efficacy of new cancer therapies. A widely used variation is the AOM/Dextran Sodium Sulfate (DSS) model, which accelerates tumorigenesis through the induction of chronic inflammation, modeling colitis-associated cancer.[1][2][3]
Histological analysis is a cornerstone of these studies, providing critical data on tumor development, progression, and the effects of therapeutic interventions. This involves the identification and quantification of tumors and preneoplastic lesions, as well as the microscopic evaluation of tissue morphology and cellular characteristics.
Quantitative Data Summary
The incidence and multiplicity of AOM-induced colon tumors can vary significantly depending on the rodent strain, AOM dosage, and the use of promoting agents like DSS. The following tables summarize representative quantitative data from various studies to provide a comparative overview.
Table 1: AOM-Only Induced Colon Tumors
| Animal Model | AOM Dose (mg/kg) | Administration Route & Frequency | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency (weeks) |
| A/J Mice | 10 | i.p., once/week for 8 weeks | High | 36.4 ± 2.4 | 25 |
| SWR/J Mice | 10 | i.p., once/week for 8 weeks | High | 16.3 ± 1.1 | 25 |
| FVB/N Mice | 10 | i.p., once/week for 4 weeks | Moderate | 5.2 ± 0.8 | 20 |
| BALB/c Mice | 10 | i.p., once/week for 6 weeks | 63% (adenomas), 21% (adenocarcinomas) | Not specified | 30[4] |
Table 2: AOM/DSS-Induced Colon Tumors
| Animal Model | AOM Dose (mg/kg) | DSS Concentration & Duration | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency (weeks) |
| C57BL/6 Mice | 10 (single dose) | 2.5% in drinking water for 7 days (3 cycles) | ~100% | 5-15 | 10-12 |
| BALB/c Mice | 10 (single dose) | 1% in drinking water for 4 days (1 cycle) | 100% | Not specified | ~12[5] |
| CD-1 Mice | 10 (single dose) | 2% in drinking water for 7 days (1 cycle) | High | Not specified | ~12[5] |
Experimental Workflow for AOM/DSS-Induced Colon Carcinogenesis
The following diagram outlines the typical experimental workflow for the AOM/DSS model of colitis-associated colorectal cancer.
Caption: Experimental workflow for AOM/DSS-induced colon cancer model.
Detailed Experimental Protocols
I. AOM/DSS-Induced Colitis-Associated Cancer Protocol
This protocol rapidly induces colon tumors and is a widely used model of colitis-associated cancer.[6]
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS) (MW 36,000-50,000)
-
Sterile 0.9% saline
-
6-8 week old mice (e.g., C57BL/6 or BALB/c strains)
-
Standard laboratory animal housing and diet
Procedure:
-
AOM Preparation and Administration: On day 0, administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.[6] AOM should be dissolved in sterile 0.9% saline.
-
DSS Administration (First Cycle): One week after the AOM injection (day 7), replace the drinking water with a 1.5-2.5% (w/v) DSS solution.[6] Provide the DSS solution for 5-7 consecutive days.
-
Recovery Period: After the DSS cycle, return the mice to regular drinking water for 14-16 days to allow for recovery.
-
Subsequent DSS Cycles: Repeat the DSS administration and recovery periods for a total of 2-3 cycles.[3]
-
Monitoring: Monitor the animals' health, including body weight, 2-3 times per week.[3] Weight loss is an indicator of colitis severity.
-
Termination and Tissue Collection: At the designated experimental endpoint (e.g., 10-15 weeks after the AOM injection), euthanize the mice.
-
Colon Dissection: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open it longitudinally.
-
Tumor Assessment: Count the number of tumors and measure their size using calipers.
-
Histopathological Analysis: Fix the colon tissue in 10% neutral buffered formalin for histopathological confirmation of tumor type and grade.[6] The "Swiss roll" technique is recommended for processing the entire colon for histological examination.[7]
II. Histological Staining and Analysis
A. Hematoxylin and Eosin (H&E) Staining
H&E staining is essential for assessing the general morphology of the colon, identifying tumors, and grading dysplasia.[2]
Procedure:
-
Tissue Processing: After fixation in 10% neutral buffered formalin for 24 hours, the colon tissue is dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining:
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Differentiate in acid alcohol.
-
"Blue" the sections in a suitable alkaline solution.
-
Counterstain with Eosin to stain cytoplasm and extracellular matrix pink/red.
-
-
Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol and xylene, and mount with a coverslip using a permanent mounting medium.
B. Methylene (B1212753) Blue Staining for Aberrant Crypt Foci (ACF)
ACF are the earliest identifiable preneoplastic lesions in the colon and can be visualized with methylene blue staining.[7][8]
Procedure:
-
Staining: After gross examination, the formalin-fixed colon is stained with a 0.2% methylene blue solution for 5-10 minutes.[7]
-
Microscopic Examination: Place the stained colon on a microscope slide and examine under a light microscope at low magnification (40x).[7]
-
Identification of ACF: ACF are distinguished from normal crypts by their larger size, thicker epithelial lining, and distorted luminal openings.[8]
-
Quantification: Count the total number of ACF in the entire colon or in specific regions. The number of aberrant crypts within each focus (crypt multiplicity) should also be recorded.[7]
III. Histological Grading of Dysplasia
Dysplasia in AOM-induced tumors can be graded based on the severity of architectural and cytological abnormalities.
Table 3: Histological Grading Criteria for Dysplasia
| Grade | Architectural Changes | Cytological Changes |
| Normal | Intact crypt architecture, no inflammation. | Basally located nuclei, normal nuclear-to-cytoplasmic ratio. |
| Low-Grade Dysplasia | Mild crypt distortion, villous or tubular architecture. | Mild nuclear stratification, hyperchromasia, and pleomorphism. |
| High-Grade Dysplasia | Marked crypt complexity and branching, cribriform structures. | Severe nuclear stratification, loss of polarity, prominent nucleoli, increased mitotic activity. |
| Adenocarcinoma | Invasion of neoplastic cells through the muscularis mucosae into the submucosa. | Features of high-grade dysplasia with evidence of invasion. |
Key Signaling Pathway: Wnt/β-catenin
Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of colorectal cancer and is frequently observed in AOM-induced tumors.[9] Mutations in genes such as Apc or β-catenin lead to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[9][10]
Caption: Wnt/β-catenin signaling pathway in colorectal cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.hse.ru [publications.hse.ru]
- 5. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aberrant Crypt Foci: The Case for Inclusion as a Biomarker for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colorectal cancer - Wikipedia [en.wikipedia.org]
Quantifying Tumor Burden in AOM/DSS Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying tumor burden in the azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) mouse model of colitis-associated colorectal cancer. This widely used model is instrumental in studying the pathogenesis of inflammatory bowel disease (IBD) and developing novel therapeutics.
Introduction to the AOM/DSS Model
The AOM/DSS model is a chemically induced model that recapitulates key aspects of human colitis-associated cancer (CAC).[1][2] AOM, a pro-carcinogen, induces DNA mutations in the colonic epithelium, while DSS, a sulfated polysaccharide, causes colonic epithelial damage and inflammation, mimicking the effects of IBD.[1][2] This two-step process of initiation (AOM) and promotion (DSS-induced colitis) leads to the development of colonic tumors in a relatively short period.[1][2] The model is highly reproducible and allows for the investigation of genetic and environmental factors that modulate CAC development.[1]
Experimental Workflow
The general experimental workflow for the AOM/DSS model involves an initial injection of AOM followed by one or more cycles of DSS administration in the drinking water. The duration of the experiment and the specific doses of AOM and DSS can be varied to modulate tumor development.
Caption: Experimental workflow for the AOM/DSS colitis-associated cancer model.
Protocols for Quantifying Tumor Burden
Accurate quantification of tumor burden is critical for evaluating disease progression and the efficacy of therapeutic interventions. A multi-faceted approach combining macroscopic and microscopic evaluation is recommended.
Macroscopic Tumor Quantification
Protocol:
-
Colon Excision: At the experimental endpoint, euthanize the mouse and carefully dissect the entire colon from the cecum to the anus.[1]
-
Colon Length Measurement: Lay the colon flat on a cold surface and measure its length from the cecal-colonic junction to the distal end. Colon shortening is an indicator of chronic inflammation.
-
Tumor Identification and Measurement: Open the colon longitudinally and gently clean it with phosphate-buffered saline (PBS).[3] Identify and count all visible polyps and tumors. Measure the diameter of each tumor using a digital caliper.
-
Tumor Burden Calculation: Tumor burden can be expressed in several ways:
-
Tumor Incidence (%): The percentage of mice in a group that develop at least one tumor.
-
Tumor Multiplicity: The average number of tumors per mouse.
-
Tumor Size (mm): The average diameter of the tumors.
-
Tumor Load: The sum of the volumes of all tumors in a mouse, often calculated using the formula: (width² x length)/2.
-
Data Presentation:
| Group | Treatment | Tumor Incidence (%) | Tumor Multiplicity (mean ± SEM) | Average Tumor Size (mm ± SEM) |
| 1 | Vehicle Control | 0 | 0 | 0 |
| 2 | AOM/DSS | 100 | 12.2 ± 2.6 | 3.2 ± 1.6 |
| 3 | AOM/DSS + Drug X | 50 | 5.8 ± 2.0 | 1.9 ± 0.9 |
Note: The data in this table is illustrative and based on representative findings.[4]
Microscopic Tumor Quantification (Histopathology)
Protocol:
-
Tissue Preparation: After macroscopic evaluation, fix the colon in 10% neutral buffered formalin for 24 hours. The "Swiss roll" technique is recommended for embedding the entire colon in a single paraffin (B1166041) block, allowing for comprehensive histological analysis.
-
Staining: Section the paraffin-embedded tissue (4-5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Histological Scoring: A pathologist or trained researcher should evaluate the slides in a blinded manner. The scoring system assesses the degree of inflammation and dysplasia.
Histological Scoring of Dysplasia:
| Score | Grade | Histological Features |
| 0 | Normal | Normal crypt architecture, no signs of inflammation or dysplasia. |
| 1 | Low-Grade Dysplasia | Mild architectural abnormalities, nuclear stratification, and mild hyperchromasia. |
| 2 | High-Grade Dysplasia | Marked architectural distortion, significant nuclear atypia, and loss of polarity.[5] |
| 3 | Intramucosal Carcinoma | Invasion of neoplastic cells into the lamina propria.[5] |
| 4 | Invasive Adenocarcinoma | Invasion of neoplastic cells beyond the muscularis mucosae. |
Histological Scoring of Inflammation:
| Score | Grade | Histological Features |
| 0 | None | No inflammatory infiltrate. |
| 1 | Mild | Mild inflammatory infiltrate in the lamina propria. |
| 2 | Moderate | Moderate inflammatory infiltrate extending into the submucosa. |
| 3 | Severe | Transmural inflammation with significant tissue damage. |
Key Signaling Pathways in AOM/DSS-Induced Carcinogenesis
Several key signaling pathways are aberrantly activated in the AOM/DSS model and contribute to tumor development. Understanding these pathways is crucial for identifying potential therapeutic targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is strongly implicated in colitis-associated cancer.[6] In the AOM/DSS model, inflammatory stimuli activate NF-κB, leading to the transcription of pro-inflammatory cytokines and anti-apoptotic genes, which promote tumor cell survival and proliferation.[6][7]
Caption: The NF-κB signaling pathway in colitis-associated cancer.
JAK-STAT Signaling Pathway
The JAK-STAT pathway, particularly STAT3, is another critical mediator of inflammation and tumorigenesis in the colon.[7][8] Cytokines such as IL-6, which are abundant in the inflamed colon, activate the JAK-STAT3 pathway, promoting epithelial cell proliferation and survival.[7][9]
Caption: The JAK-STAT signaling pathway in colitis-associated cancer.
Molecular Markers for Tumor Burden Assessment
In addition to macroscopic and microscopic evaluation, the expression of specific molecular markers can provide a more quantitative and mechanistic assessment of tumor burden.
Protocol (Quantitative Real-Time PCR):
-
RNA Extraction: Isolate total RNA from colonic tumor tissue and adjacent normal tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Key Molecular Markers:
| Marker | Function | Association with Tumorigenesis |
| Proliferation Markers | ||
| Ki-67 | Nuclear protein associated with cell proliferation. | Increased expression in proliferating tumor cells.[10] |
| Cyclin D1 | Regulates cell cycle progression. | Overexpression promotes uncontrolled cell division.[11] |
| Inflammatory Markers | ||
| COX-2 | Enzyme involved in prostaglandin (B15479496) synthesis. | Upregulated in inflamed tissues and tumors, promoting inflammation and angiogenesis.[11] |
| TNF-α, IL-6, IL-1β | Pro-inflammatory cytokines. | High levels in the tumor microenvironment drive tumorigenesis.[11] |
| Wnt Signaling | ||
| β-catenin | Key mediator of the Wnt signaling pathway. | Nuclear accumulation leads to the transcription of target genes involved in cell proliferation and survival.[2][11] |
| c-Myc, MMP7 | Target genes of the Wnt pathway. | Promote cell growth and invasion.[11] |
Conclusion
The AOM/DSS mouse model is a valuable tool for studying colitis-associated colorectal cancer. A standardized and comprehensive approach to quantifying tumor burden, incorporating macroscopic, microscopic, and molecular analyses, is essential for obtaining reliable and reproducible data. The protocols and information provided in this document offer a framework for researchers to effectively utilize this model in their preclinical studies and drug development efforts.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Proinflammatory Pathways in the Pathogenesis of Colitis-Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Amelioration of AOM/DSS-Induced Murine Colitis-Associated Cancer by Evodiamine Intervention is Primarily Associated with Gut Microbiota-Metabolism-Inflammatory Signaling Axis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Chemopreventive Agents Using the AOM/DSS Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Azoxymethane (B1215336) (AOM)/Dextran Sodium Sulfate (B86663) (DSS) mouse model is a widely utilized and robust preclinical model for studying colitis-associated colorectal cancer (CAC). This model effectively recapitulates key aspects of human CAC development, including the progression from inflammation and dysplasia to adenocarcinoma.[1] Its relatively short duration and high reproducibility make it an invaluable tool for investigating the pathogenesis of inflammatory carcinogenesis and for the preclinical evaluation of novel chemopreventive agents.[2]
This document provides detailed application notes and experimental protocols for employing the AOM/DSS model to test the efficacy of chemopreventive compounds.
Principle of the Model
The AOM/DSS model is a two-stage carcinogenesis protocol:
-
Initiation: A single intraperitoneal (i.p.) injection of AOM, a potent colon-specific carcinogen, initiates tumorigenesis. AOM is a procarcinogen that is metabolized in the liver to a reactive electrophile, which methylates DNA in the colonic epithelium, leading to mutations in key oncogenes and tumor suppressor genes.[3]
-
Promotion: Subsequent administration of DSS in the drinking water induces chronic colitis. DSS is a chemical irritant that disrupts the colonic epithelial barrier, leading to a sustained inflammatory response. This chronic inflammation promotes the proliferation of initiated cells and accelerates the progression of adenomas to adenocarcinomas.[2]
Key Signaling Pathways in AOM/DSS-Induced Carcinogenesis
The pathogenesis of AOM/DSS-induced CAC involves the dysregulation of several critical signaling pathways that are also implicated in human colorectal cancer. The chronic inflammatory microenvironment established by DSS is a key driver of tumorigenesis.[4]
-
NF-κB Signaling: DSS-induced colitis leads to the activation of the NF-κB pathway in immune and epithelial cells. NF-κB is a master regulator of inflammation, promoting the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
-
STAT3 Signaling: The inflammatory cytokines TNF-α and IL-6, in turn, activate the STAT3 transcription factor. Constitutive activation of STAT3 is crucial for promoting cell proliferation, survival, and angiogenesis in tumor cells.[5]
-
Wnt/β-catenin Signaling: AOM-induced mutations often occur in components of the Wnt/β-catenin pathway, such as Apc or β-catenin itself. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival, like c-Myc and Cyclin D1.[1]
-
Crosstalk: There is significant crosstalk between these pathways. For instance, NF-κB can enhance Wnt/β-catenin signaling, and both pathways can be modulated by inflammatory mediators.[6][7] This interplay creates a vicious cycle of inflammation and cell proliferation that drives tumor development.
Experimental Protocols
Materials and Reagents
-
This compound (AOM) (e.g., Sigma-Aldrich, Cat# A5486)
-
Dextran Sodium Sulfate (DSS) (e.g., MP Biomedicals, Cat# 160110, MW: 36,000-50,000)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile water for drinking
-
Mice: 6-8 week old male C57BL/6 or Balb/c mice are commonly used. Note that Balb/c mice are generally more susceptible to AOM/DSS-induced tumorigenesis than C57BL/6 mice.[8][9]
-
Chemopreventive agent of interest
-
Appropriate vehicle for the chemopreventive agent
-
Standard laboratory equipment for animal handling, injections, and tissue collection.
Experimental Workflow
Detailed Protocol (Example for C57BL/6 Mice)
This protocol is a general guideline and may require optimization based on the specific experimental goals and the observed response of the animals.[10][11]
-
Animal Acclimatization and Grouping:
-
Acclimatize 6-8 week old male C57BL/6 mice for at least one week under standard housing conditions.
-
Randomly divide the mice into experimental groups (e.g., Vehicle Control, Chemopreventive Agent Group).
-
-
AOM Injection (Day 0):
-
Prepare a fresh solution of AOM in sterile PBS at a concentration of 1 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
-
DSS Administration (3 Cycles):
-
Cycle 1 (Week 1): Five to seven days after the AOM injection, replace the regular drinking water with a 2-2.5% (w/v) DSS solution.
-
Recovery 1 (Weeks 2-3): Provide regular sterile drinking water for 14 days.
-
Cycle 2 (Week 4): Administer 2-2.5% DSS in drinking water for 5-7 days.
-
Recovery 2 (Weeks 5-6): Provide regular sterile drinking water for 14 days.
-
Cycle 3 (Week 7): Administer 2-2.5% DSS in drinking water for 5-7 days.
-
-
Chemopreventive Agent Administration:
-
The administration of the test agent can be initiated before, during, or after the AOM/DSS treatment, depending on the study's objective (prevention vs. treatment). A common approach is to start the treatment after the AOM injection and continue throughout the experiment.
-
The route of administration (e.g., oral gavage, in the diet) and the dosage will depend on the specific agent being tested.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding. A Disease Activity Index (DAI) can be used for quantitative assessment.
-
-
Endpoint and Tissue Collection (Week 10-14):
-
Euthanize the mice at the end of the experiment.
-
Dissect the entire colon from the cecum to the anus.
-
Measure the colon length (a shorter colon is indicative of more severe inflammation).
-
Open the colon longitudinally and gently clean with PBS.
-
Count the number of tumors and measure their size using a caliper. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Fix a portion of the colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., protein, RNA extraction).
-
Data Presentation
Quantitative data from chemoprevention studies using the AOM/DSS model should be summarized in a clear and structured format to allow for easy comparison of the efficacy of different agents.
Table 1: Effect of Chemopreventive Agents on Tumorigenesis in the AOM/DSS Model
| Chemopreventive Agent | Mouse Strain | Dosage & Administration | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Tumor Size (mm³) | Key Molecular Findings | Reference |
| Vehicle Control | C57BL/6 | - | 100 | 8.5 ± 2.1 | 25.4 ± 8.2 | - | - |
| Curcumin | C57BL/6 | 0.2% in diet | 60 | 3.2 ± 1.5 | 10.1 ± 4.3 | ↓ NF-κB, ↓ STAT3 | [10] |
| Resveratrol | Balb/c | 100 mg/kg, oral gavage | 50 | 2.8 ± 1.1 | 8.9 ± 3.7 | ↑ Apoptosis, ↓ Cyclin D1 | - |
| Sulforaphane | C57BL/6 | 50 mg/kg, i.p. | 70 | 4.1 ± 1.8 | 12.5 ± 5.1 | ↑ Nrf2 activity | - |
| 5-Aminosalicylic acid (5-ASA) | Balb/c | 150 mg/kg in diet | 80 | 5.5 ± 2.0 | 18.3 ± 6.5 | ↓ COX-2 expression | - |
| Germinated Oat | Balb/c | Diet | 38-50 | Significantly lower | Not specified | ↓ Inflammation grade | [12] |
| Flavonoids from Licorice | C57BL/6 | 100 mg/kg | Markedly reduced | Markedly reduced | Not specified | ↓ Inflammation | [13] |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD or as a range and are illustrative examples compiled from various sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| High mortality rate | DSS concentration is too high for the mouse strain. | Reduce the DSS concentration (e.g., from 2.5% to 1.5-2%) or shorten the duration of DSS administration. |
| Low tumor incidence | AOM dose is too low; DSS treatment is not sufficient; mouse strain is resistant. | Increase the AOM dose (up to 12.5 mg/kg); increase the number of DSS cycles or the concentration; use a more susceptible mouse strain (e.g., Balb/c).[11][14] |
| High variability in tumor numbers | Inconsistent AOM injection; uneven DSS consumption. | Ensure accurate i.p. injection technique; monitor water consumption to ensure all mice receive a similar dose of DSS. |
Conclusion
The AOM/DSS model is a powerful and clinically relevant tool for the preclinical evaluation of chemopreventive agents against colitis-associated colorectal cancer. Careful planning of the experimental design, including the choice of mouse strain, dosage of AOM and DSS, and the timing of agent administration, is crucial for obtaining reliable and reproducible results. The detailed protocols and application notes provided in this document serve as a comprehensive guide for researchers to effectively utilize this model in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. The Roles of Dietary Bioactive Compounds in Alleviating Inflammatory Bowel Disease‐Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Azoxymethane with Genetic Mouse Models in Colitis-Associated Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing azoxymethane (B1215336) (AOM) in combination with various genetic mouse models to study colitis-associated cancer (CAC). This approach is critical for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of potential drug candidates. The focus is on the well-established IL-10 knockout (IL-10-/-) model, with comparative data from other relevant genetic models.
Introduction to AOM-Induced Carcinogenesis in Genetic Mouse Models
This compound (AOM) is a potent pro-carcinogen that specifically induces colorectal tumors in rodents. When combined with genetically engineered mouse models that are predisposed to intestinal inflammation, it creates a powerful system to model human colitis-associated cancer. These models are invaluable as they recapitulate many of the key features of the human disease, including the progression from chronic inflammation to dysplasia and adenocarcinoma.[1][2][3]
The IL-10-/- mouse is a widely used model for studying inflammatory bowel disease (IBD). IL-10 is an anti-inflammatory cytokine, and its absence leads to an uncontrolled immune response to gut microbiota, resulting in spontaneous colitis. The administration of AOM to these mice significantly accelerates and enhances the development of colorectal tumors, providing a robust and reproducible model of CAC.[4]
Comparative Efficacy of AOM in Various Genetic Mouse Models
The genetic background of the mouse strain significantly influences its susceptibility to AOM-induced tumorigenesis. The following tables summarize quantitative data from studies utilizing AOM in combination with different genetic mouse models, highlighting the variations in tumor development.
Table 1: Tumor Development in AOM-Treated IL-10-/- Mice vs. Wild-Type Controls
| Mouse Strain/Genotype | AOM Treatment | Tumor Incidence (%) | Mean Tumor Multiplicity (per mouse) | Tumor Size (mm, mean ± SD) | Study Reference |
| IL-10-/- | 10 mg/kg, single i.p. injection | 62-100% | 5.0 - 15.0 | 2.5 - 5.0 | Fictionalized Data |
| Wild-Type (C57BL/6) | 10 mg/kg, single i.p. injection | 20-50% | 0.5 - 2.0 | 1.0 - 2.5 | Fictionalized Data |
| IL-10-/- with DSS | 10 mg/kg AOM, 2-3 cycles of 2-3% DSS | ~100% | 10.0 - 30.0 | 3.0 - 6.0 | Fictionalized Data |
| Wild-Type with DSS | 10 mg/kg AOM, 2-3 cycles of 2-3% DSS | 80-100% | 3.0 - 10.0 | 2.0 - 4.0 | Fictionalized Data |
Table 2: Comparison of AOM-Induced Tumorigenesis Across Different Genetic Mouse Models
| Genetic Model | Background Strain | AOM Regimen | Key Phenotypic Outcomes | Reference |
| ApcMin/+ | C57BL/6 | Multiple low doses of AOM | Increased number and size of colonic adenomas compared to AOM or ApcMin/+ alone.[3][5] | [3][5] |
| Smad3-/- | - | AOM/DSS | Increased susceptibility to colitis and colitis-associated cancer compared to wild-type.[1] | [1] |
| T-bet-/- Rag2-/- (TRUC) | - | Spontaneous (no AOM needed) | Spontaneous development of colitis progressing to dysplasia and adenocarcinoma.[2][6][7] | [2][6][7] |
Experimental Protocols
Protocol 1: AOM-Induced Colitis-Associated Cancer in IL-10-/- Mice
This protocol details the induction of colitis-associated cancer in IL-10-/- mice using AOM.
Materials:
-
This compound (AOM) (Caution: Potent Carcinogen)
-
Sterile 0.9% saline
-
IL-10-/- mice (6-8 weeks old) and wild-type littermate controls
-
Standard animal housing and husbandry equipment
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
AOM Preparation:
-
On the day of injection, prepare a fresh solution of AOM in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Handle AOM with extreme caution in a chemical fume hood, wearing appropriate PPE.
-
-
AOM Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight.
-
-
Monitoring:
-
Monitor the mice daily for the first week for any signs of acute toxicity.
-
Continue to monitor the mice weekly for signs of colitis, including weight loss, rectal prolapse, and diarrhea.
-
Body weight should be recorded weekly.
-
-
Endpoint and Tissue Collection:
-
The typical experimental endpoint is 16-20 weeks post-AOM injection.
-
Euthanize mice according to approved institutional protocols.
-
Carefully dissect the entire colon, from the cecum to the anus.
-
Record the number and size of all visible tumors.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.
-
The remaining tissue can be snap-frozen in liquid nitrogen for molecular analysis.
-
Protocol 2: Histological Assessment of Colitis and Dysplasia
Procedure:
-
Tissue Processing: Process formalin-fixed colon tissues, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Histological Scoring: Score the sections for inflammation and dysplasia using a standardized scoring system.
Table 3: Histological Scoring System for Colitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation Severity | None | Slight | Moderate | Severe | - |
| Inflammation Extent | None | Mucosa | Mucosa & Submucosa | Transmural | - |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Crypts lost, surface epithelium intact | Crypts and surface epithelium lost |
| Ulceration | No ulceration | 1-2 focal ulcers | 3-4 focal ulcers | Confluent or extensive ulceration | - |
This is an example scoring system and may need to be adapted based on the specific study goals.
Signaling Pathways and Visualizations
The development of colitis-associated cancer in these models involves complex signaling pathways. Below are diagrams of key pathways generated using the DOT language for Graphviz.
TLR/MyD88 Signaling Pathway in Colitis
The Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling pathway is crucial in the recognition of microbial products and the initiation of an inflammatory response. In the context of colitis, dysregulation of this pathway contributes to chronic inflammation.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is constitutively active in many cancers, promoting cell survival, proliferation, and angiogenesis.
Experimental Workflow
The following diagram illustrates the general experimental workflow for inducing colitis-associated cancer using AOM in a genetically susceptible mouse model.
Conclusion
The combination of AOM with genetically engineered mouse models, particularly the IL-10-/- strain, provides a powerful and clinically relevant platform for studying colitis-associated cancer. These models are instrumental in understanding the complex interplay between chronic inflammation and carcinogenesis. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of this disease. Careful consideration of the specific genetic model and experimental design is crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Colitis-associated colorectal cancer driven by T-bet deficiency in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Genetically Engineered Mouse Tumor Models Provide Insights Into Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. researchgate.net [researchgate.net]
- 7. T-bet-/- RAG2-/- Ulcerative Colitis: the role of T-bet as a peacekeeper of host-commensal relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azoxymethane to Study the Tumor Microenvironment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Azoxymethane (B1215336) (AOM) is a potent and widely utilized procarcinogen for inducing colorectal cancer (CRC) in preclinical animal models. Its robust and reproducible ability to specifically target the colon makes it an invaluable tool for investigating the molecular pathogenesis of CRC, understanding the complex interplay within the tumor microenvironment (TME), and evaluating the efficacy of novel therapeutic interventions. This document provides detailed application notes and protocols for utilizing AOM to study the TME, with a focus on the colitis-associated cancer (CAC) model, which closely mimics human inflammatory bowel disease-driven CRC.
Mechanism of Action
Upon administration, AOM is metabolically activated in the liver by cytochrome P450 enzymes, particularly CYP2E1, to its active metabolite, methylazoxymethanol (B1197960) (MAM).[1][2][3] MAM is then transported to the colon, where it is further metabolized to a highly reactive electrophile, the methyldiazonium ion.[1][3] This ultimate carcinogen methylates cellular macromolecules, most critically DNA, leading to the formation of DNA adducts such as O6-methylguanine.[1][2] If unrepaired, these adducts can cause G:C to A:T transition mutations during DNA replication, leading to the activation of oncogenes (e.g., K-ras) and inactivation of tumor suppressor genes (e.g., p53), thus initiating carcinogenesis.[1][4][5]
In the widely used AOM/Dextran (B179266) Sodium Sulfate (B86663) (DSS) model, AOM acts as the tumor initiator, while DSS, a chemical irritant that induces chronic colitis, acts as the tumor promoter.[6][7][8] The chronic inflammation induced by DSS creates a tumor-promoting microenvironment characterized by the infiltration of various immune cells, production of pro-inflammatory cytokines and growth factors, and increased oxidative stress, all of which contribute to accelerated tumor development.[9][10]
Experimental Models
There are two primary AOM-based models for studying colorectal cancer:
-
AOM-Only Model (Sporadic CRC): This model involves the administration of AOM alone, typically in multiple doses, to induce sporadic colorectal tumors.[11] It recapitulates the adenoma-carcinoma sequence observed in a significant portion of human sporadic CRC cases.[3][11] However, the latency period for tumor development is longer, often ranging from 20 to 30 weeks.[11]
-
AOM/DSS Model (Colitis-Associated Cancer): This model combines a single injection of AOM with subsequent cycles of DSS administration in the drinking water.[6][8][12] The combination of AOM-induced mutagenesis and DSS-induced chronic inflammation dramatically accelerates tumorigenesis, with tumors developing in as little as 7-10 weeks.[8][13] This model is highly relevant for studying the role of inflammation in cancer and for investigating the TME in a context that mimics human colitis-associated cancer.[6][13]
The AOM-Induced Tumor Microenvironment
The TME in AOM-induced models is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. The AOM/DSS model, in particular, generates a microenvironment rich in immune cells due to the chronic inflammation.[9][10]
Key components of the AOM-induced TME include:
-
Immune Cells: The TME is heavily infiltrated by various immune cell populations, including macrophages, neutrophils, myeloid-derived suppressor cells (MDSCs), lymphocytes (T cells and B cells), and dendritic cells.[14][15][16][17] The balance between pro-tumorigenic (e.g., M2-like macrophages, MDSCs) and anti-tumorigenic (e.g., M1-like macrophages, cytotoxic CD8+ T cells) immune cells can significantly influence tumor progression.[16][18]
-
Cancer-Associated Fibroblasts (CAFs): These cells play a crucial role in remodeling the extracellular matrix, promoting angiogenesis, and secreting various growth factors and cytokines that support tumor growth and invasion.[19]
-
Signaling Molecules: The TME is characterized by the dysregulation of numerous signaling pathways, including Wnt/β-catenin, PI3K/Akt, MAPK, TGF-β, and NF-κB/STAT3, which drive cell proliferation, survival, and inflammation.[4][5][11][20]
-
Cytokines and Chemokines: Pro-inflammatory cytokines such as TNF-α and IL-6 are highly expressed in the AOM/DSS model and contribute to a pro-tumorigenic environment.[1][20] Chemokines orchestrate the recruitment of immune cells to the tumor site.[21]
Quantitative Data from AOM Models
The following tables summarize typical quantitative data obtained from studies using AOM-induced colorectal cancer models.
| Parameter | Mouse Strain | AOM Dose | DSS Concentration | Duration | Key Findings | Reference |
| Tumor Incidence & Multiplicity | Male F344 Rats | 15 mg/kg weekly for 2 weeks | N/A | 32 weeks | 97% adenocarcinoma incidence; 3.31 ± 0.33 tumors/rat | [22] |
| Balb/c | 10 mg/kg (single dose) | 1% | 18 weeks | 100% adenocarcinoma incidence | [9] | |
| C57BL/6N | 10 mg/kg (single dose) | 1% | 18 weeks | 50% adenocarcinoma incidence | [9] | |
| Tumor Burden | A/J Mice | Not specified | N/A | 5 months | Tumor burden ranged from 28.5 to 170 mm³ | [21] |
| Immune Cell Infiltration | C57BL/6 | 10 mg/kg (single dose) | 2.5% (4 cycles) | Not specified | Significant increase in macrophages and CD4+ T cells in CRC patients compared to healthy controls and adenoma patients. | [18] |
| Not specified | Not specified | Not specified | Not specified | Positive correlation between MDSC and macrophage quantities with the number of tumors. | [16] |
Experimental Protocols
Protocol 1: AOM/DSS Model for Colitis-Associated Cancer
This protocol is a widely used method for inducing colitis-associated colorectal cancer.[8][11][12][23]
Materials:
-
This compound (AOM) (Caution: AOM is a potent carcinogen and should be handled with appropriate safety precautions, including protective clothing, gloves, and a fume hood).[12][23]
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da.[23]
-
Sterile Phosphate-Buffered Saline (PBS).
-
Experimental mice (e.g., C57BL/6 or Balb/c).
-
Sterile drinking water.
Procedure:
-
AOM Injection (Day 0):
-
DSS Administration (Cycle 1):
-
Recovery Period:
-
Subsequent DSS Cycles:
-
Monitoring:
-
Endpoint Analysis:
-
Euthanize the mice at the desired experimental endpoint, typically 10-16 weeks after the initial AOM injection.[1][12]
-
Dissect the colon, count the number of tumors, and measure their size.
-
Collect tissues for histological analysis, immunohistochemistry, flow cytometry, and molecular analysis of the tumor microenvironment.
-
Protocol 2: AOM-Only Model for Sporadic Colorectal Cancer
This protocol is used to study the initiation and progression of sporadic CRC.[3][11]
Materials:
-
This compound (AOM).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Experimental mice (e.g., A/J or FVB).
Procedure:
-
AOM Injections:
-
Administer weekly i.p. injections of AOM at a dose of 10-15 mg/kg body weight for 6-8 weeks.[9]
-
-
Monitoring:
-
Monitor the mice for general health and body weight.
-
-
Endpoint Analysis:
-
The latency period for tumor development is longer in this model, typically 20-30 weeks after the final AOM injection.[11]
-
At the experimental endpoint, euthanize the mice and collect the colons for tumor analysis as described in Protocol 1.
-
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways in AOM-Induced Carcinogenesis
// Nodes AOM [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAM [label="Methylazoxymethanol (MAM)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Methylation\n(O6-methylguanine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kras [label="K-ras Mutation\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Catenin [label="β-catenin Mutation\n(Stabilization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt [label="Wnt Pathway\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb [label="TGF-β Pathway\n(Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Mutation\n(Inactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\nInhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumorigenesis [label="Tumorigenesis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges AOM -> MAM [label="CYP2E1"]; MAM -> DNA_Damage; DNA_Damage -> Kras; DNA_Damage -> Beta_Catenin; DNA_Damage -> p53; Kras -> PI3K_Akt; Kras -> MAPK; PI3K_Akt -> Proliferation; PI3K_Akt -> Apoptosis; MAPK -> Proliferation; Beta_Catenin -> Wnt; Wnt -> Proliferation; TGFb -> Apoptosis [style=dashed, arrowhead=tee]; p53 -> Apoptosis [style=dashed, arrowhead=tee]; Proliferation -> Tumorigenesis; Apoptosis -> Tumorigenesis [style=dashed, arrowhead=tee]; } .dot Caption: Key signaling pathways dysregulated in AOM-induced colorectal carcinogenesis.
Experimental Workflow for the AOM/DSS Model
// Nodes Day0 [label="Day 0:\nAOM Injection (i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day7 [label="Day 7-14:\nCycle 1 - DSS in Drinking Water", fillcolor="#FBBC05", fontcolor="#202124"]; Day14 [label="Day 14-28:\nRecovery - Regular Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Day28 [label="Day 28-35:\nCycle 2 - DSS in Drinking Water", fillcolor="#FBBC05", fontcolor="#202124"]; Day35 [label="Day 35-49:\nRecovery - Regular Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Day49 [label="Day 49-56:\nCycle 3 - DSS in Drinking Water", fillcolor="#FBBC05", fontcolor="#202124"]; Week10 [label="Week 10-16:\nTumor Development", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis:\n- Tumor Count & Size\n- Histology\n- Immune Cell Profiling\n- Molecular Analysis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Day0 -> Day7; Day7 -> Day14; Day14 -> Day28; Day28 -> Day35; Day35 -> Day49; Day49 -> Week10; Week10 -> Endpoint; } .dot Caption: Experimental workflow for the AOM/DSS-induced colitis-associated cancer model.
Logical Relationship of the AOM/DSS Model to Human CAC
// Edges AOM_init -> Dysplasia_Mouse; DSS_promo -> Chronic_Inflammation_Mouse; Chronic_Inflammation_Mouse -> Dysplasia_Mouse; Dysplasia_Mouse -> CAC_Mouse;
Genetic_Env -> Dysplasia_Human; IBD -> Chronic_Inflammation_Human; Chronic_Inflammation_Human -> Dysplasia_Human; Dysplasia_Human -> CAC_Human; } .dot Caption: Logical parallels between the AOM/DSS model and human colitis-associated cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. publications.hse.ru [publications.hse.ru]
- 10. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling colitis-associated cancer with this compound (AOM) and dextran sulfate sodium (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]
- 19. Cancer-Associated Fibroblasts and Squamous Epithelial Cells Constitute a Unique Microenvironment in a Mouse Model of Inflammation-Induced Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo molecular mapping of the tumor microenvironment in an this compound-treated mouse model of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suppression of this compound‐induced colon cancer development in rats by a prostaglandin E receptor EP1‐selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. med.upenn.edu [med.upenn.edu]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in Azoxymethane (AOM)-Induced Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of tumor-infiltrating immune cells in the azoxymethane (B1215336) (AOM) or AOM/dextran sodium sulfate (B86663) (DSS) murine models of colorectal cancer (CRC). These models are invaluable tools for studying inflammation-driven tumorigenesis and for the preclinical evaluation of novel immunotherapies.[1][2][3][4][5]
Introduction
The AOM/DSS model effectively recapitulates the progression of human colitis-associated CRC, a disease characterized by a complex and dynamic tumor microenvironment (TME).[1][2][3][4] The immune infiltrate within these tumors is a critical determinant of cancer progression and response to therapy. Flow cytometry is a powerful technique for the high-throughput, multi-parameter analysis of individual cells, making it an essential tool for dissecting the complex immune landscape of the TME.[6][7][8][9] This guide offers a comprehensive workflow, from tumor induction and immune cell isolation to multi-color flow cytometry analysis.
Key Immune Cell Populations in AOM-Induced Tumors
The TME in AOM-induced colorectal cancer is infiltrated by a diverse array of immune cells, each with distinct roles in tumor progression or suppression. Key populations include:
-
Myeloid-Derived Suppressor Cells (MDSCs): A heterogeneous population of immature myeloid cells with potent immunosuppressive functions. They can be broadly divided into granulocytic (G-MDSC) and monocytic (M-MDSC) subsets.[10][11]
-
Tumor-Associated Macrophages (TAMs): Often polarized towards an M2-like phenotype, which is generally associated with tumor promotion.[12]
-
Dendritic Cells (DCs): Key antigen-presenting cells that can initiate anti-tumor immune responses, although their function can be suppressed within the TME.[1][13]
-
Regulatory T cells (Tregs): A subpopulation of CD4+ T cells that suppress effector T cell responses and contribute to an immunosuppressive TME.[14][15][16][17][18]
-
Effector T cells (CD4+ and CD8+): Crucial for anti-tumor immunity, but their activity is often inhibited by the immunosuppressive TME.
Data Presentation: Immune Cell Infiltration in AOM/DSS-Induced Tumors
The following tables summarize the typical distribution of key immune cell populations in AOM/DSS-induced colorectal tumors. Note that percentages can vary based on the specific mouse strain, AOM/DSS protocol, and stage of tumor development.
Table 1: Myeloid Cell Populations in AOM/DSS-Induced Tumors
| Cell Type | Markers (Murine) | Typical Percentage of CD45+ Cells | Key Functions in TME |
| Granulocytic MDSCs (G-MDSC) | CD11b+ Ly6G+ Ly6Clow | 10 - 40% | Immunosuppression via ROS production |
| Monocytic MDSCs (M-MDSC) | CD11b+ Ly6G- Ly6Chigh | 5 - 20% | Immunosuppression via iNOS and Arginase-1 |
| Tumor-Associated Macrophages (TAMs) | CD11b+ F4/80+ | 15 - 30% | M2-like TAMs promote tumor growth and angiogenesis |
| Dendritic Cells (DCs) | CD11c+ MHC Class II+ | 2 - 10% | Antigen presentation; can be pro- or anti-tumoral |
Table 2: Lymphoid Cell Populations in AOM/DSS-Induced Tumors
| Cell Type | Markers (Murine) | Typical Percentage of CD45+ Cells | Key Functions in TME |
| CD4+ Helper T cells | CD3+ CD4+ | 10 - 25% | Orchestrate immune responses |
| CD8+ Cytotoxic T cells | CD3+ CD8+ | 5 - 20% | Directly kill tumor cells |
| Regulatory T cells (Tregs) | CD4+ Foxp3+ CD25+ | 5 - 15% of CD4+ T cells | Suppress anti-tumor immunity |
| B cells | CD19+ | 5 - 15% | Antibody production, antigen presentation |
| Natural Killer (NK) cells | NK1.1+ CD3- | 2 - 10% | Innate anti-tumor cytotoxicity |
Experimental Protocols
Protocol 1: Induction of Colitis-Associated Cancer using AOM/DSS
This protocol describes a widely used method for inducing colorectal tumors in mice.[2][4][19]
Materials:
-
This compound (AOM)
-
Dextran sodium sulfate (DSS)
-
Sterile saline
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
On day 0, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight) dissolved in sterile saline.
-
On day 5, begin the first cycle of DSS treatment by providing 2.0-2.5% (w/v) DSS in the drinking water for 5-7 days.
-
After the DSS cycle, replace with regular drinking water for 14-16 days to allow for recovery.
-
Repeat the DSS cycle (step 2) and recovery period (step 3) for a total of 2-3 cycles.
-
Monitor mice for signs of colitis (weight loss, rectal bleeding, diarrhea).
-
Tumors typically develop within 10-12 weeks from the initial AOM injection.
Protocol 2: Isolation of Tumor-Infiltrating Leukocytes (TILs)
This protocol details the enzymatic digestion of tumor tissue to generate a single-cell suspension for flow cytometry.[1][20][21][22]
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D (1 mg/mL)
-
DNase I (0.2 mg/mL)
-
70 µm cell strainer
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque or similar density gradient medium (optional)
Procedure:
-
Excise tumors from the colon and place them in cold RPMI-1640 medium.
-
Carefully remove any surrounding non-tumor tissue.
-
Mince the tumor tissue into small pieces (1-2 mm³) using a sterile scalpel or scissors.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, 5% FBS, Collagenase D, and DNase I.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Pipette the suspension up and down vigorously to further dissociate the tissue.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Wash the cells with PBS containing 2% FBS and centrifuge at 300 x g for 5 minutes.
-
(Optional) To enrich for lymphocytes, resuspend the cell pellet in PBS and layer it over Ficoll-Paque for density gradient centrifugation.[22][23]
-
Resuspend the final cell pellet in an appropriate buffer for cell counting and staining.
Protocol 3: Multi-Color Flow Cytometry Staining
This protocol provides a general framework for staining TILs for immune cell phenotyping. The specific antibody panel should be optimized based on the cell populations of interest.
Materials:
-
Single-cell suspension of TILs
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Live/dead stain
-
Intracellular/intranuclear staining buffer set (if analyzing transcription factors like Foxp3)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add Fc block to the cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If using a live/dead stain, follow the manufacturer's protocol.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using an appropriate buffer set according to the manufacturer's instructions.
-
Add the intracellular antibody and incubate as recommended.
-
Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.
Visualizations
Caption: Workflow for AOM tumor induction and immune cell analysis.
Caption: Signaling in AOM/DSS-induced colorectal carcinogenesis.[24][25]
References
- 1. Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Model for Colitis-Associated Cancer of the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models of Colitis-Associated Colon Cancer | Springer Nature Experiments [experiments.springernature.com]
- 6. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 9. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Granulocytic/PMN Myeloid-derived Suppressor Cell (MDSC) Markers: R&D Systems [rndsystems.com]
- 11. Subsets of Myeloid-Derived Suppressor Cells in Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]
- 13. oncology.labcorp.com [oncology.labcorp.com]
- 14. CD39+ regulatory T cells accumulate in colon adenocarcinomas and display markers of increased suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory T Cells in Colorectal Cancer: From Biology to Prognostic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Colorectal Cancer-Infiltrating Regulatory T Cells: Functional Heterogeneity, Metabolic Adaptation, and Therapeutic Targeting [frontiersin.org]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. mdpi.com [mdpi.com]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. Isolation of tumor-infiltrating lymphocytes by Ficoll-Paque density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation of Tumor-Infiltrating Lymphocytes by Ficoll-Paque Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 24. Frontiers | Suppression Colitis and Colitis-Associated Colon Cancer by Anti-S100a9 Antibody in Mice [frontiersin.org]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Analysis of Azoxymethane (AOM)-Induced Mutations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azoxymethane (AOM) is a potent colon-specific carcinogen widely used to induce colorectal cancer (CRC) in preclinical models. This model recapitulates many of the molecular alterations observed in human sporadic CRC, making it an invaluable tool for studying carcinogenesis and evaluating novel therapeutic interventions. AOM induces DNA mutations, primarily G:C to A:T transitions, which can lead to the activation of oncogenes and inactivation of tumor suppressor genes. This document provides detailed protocols for the molecular analysis of these mutations and an overview of the key signaling pathways affected.
Key Signaling Pathways in AOM-Induced Colon Carcinogenesis
AOM-induced mutations frequently dysregulate critical signaling pathways that control cell proliferation, differentiation, and apoptosis. The two most prominently affected pathways are the Wnt/β-catenin and Kras/MAPK pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of intestinal stem cell maintenance and epithelial proliferation. In the absence of Wnt signaling, a destruction complex composed of APC, Axin, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Mutations in components of this pathway, particularly in Apc or Ctnnb1 (the gene encoding β-catenin), are early events in colorectal carcinogenesis. AOM can induce mutations in Ctnnb1 that prevent its degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1] There, it acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes like c-Myc and Cyclin D1 that promote cell proliferation.[2][3]
Kras/MAPK Signaling Pathway
The Kras/MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Activation of this pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase, Kras. Activated Kras (GTP-bound) triggers a phosphorylation cascade involving Raf, MEK, and ERK (MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression. AOM can induce activating mutations in the Kras gene, leading to a constitutively active protein that perpetually signals downstream, contributing to uncontrolled cell proliferation.[4][5]
Quantitative Data on AOM-Induced Mutations
The frequency of mutations in key oncogenes and tumor suppressor genes can vary depending on the mouse strain, AOM dosage, and duration of the study. The following table summarizes representative mutation frequencies observed in AOM-induced colorectal tumors.
| Gene | Mutation Type | Frequency | Reference(s) |
| Ctnnb1 (β-catenin) | Activating point mutations (codons 32, 33, 34, 37, 41) | 30-60% | [6][7] |
| Kras | Activating point mutations (codons 12, 13) | 30-60% | [6] |
| Apc | Truncating mutations | 0-8% | [6] |
| Trp53 (p53) | Inactivating mutations | Rare | [6] |
Experimental Workflow for Mutation Analysis
A typical workflow for analyzing AOM-induced mutations involves several key steps, from tissue collection to data analysis.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Mouse Colon Tissue
This protocol describes the extraction of high-quality genomic DNA from fresh or frozen mouse colon tissue, suitable for downstream molecular analyses.
Materials:
-
Mouse colon tissue (up to 25 mg)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., from a commercial kit like NEB Monarch Genomic DNA Purification Kit)[8]
-
Proteinase K
-
RNase A
-
Ethanol (95-100%)
-
Wash buffers (from kit)
-
Elution buffer (e.g., 10 mM Tris-HCl, pH 8.5)
-
Microcentrifuge tubes (1.5 mL)
-
Thermal mixer or heating block
-
Microcentrifuge
-
Vortexer
Procedure:
-
Excise the colon from the AOM-treated mouse and flush with ice-cold PBS to remove fecal content.
-
Identify and excise the tumorous region, or a section of the colon for analysis.
-
Weigh up to 25 mg of the tissue and place it in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of Tissue Lysis Buffer and 20 µL of Proteinase K to the sample.[9]
-
Incubate at 56°C in a thermal mixer with agitation until the tissue is completely lysed (typically 30-60 minutes, but can be extended up to 3 hours).[8]
-
Add 3 µL of RNase A to the lysate, vortex, and incubate for at least 5 minutes at 56°C with agitation.[8]
-
Centrifuge the lysate at maximum speed for 3 minutes to pellet any undigested tissue.[8]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Proceed with DNA binding, washing, and elution steps according to the manufacturer's protocol of the chosen genomic DNA extraction kit (e.g., using silica-based columns).
-
Elute the purified genomic DNA in 35-100 µL of pre-warmed (60°C) elution buffer.
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). A 260/280 ratio of ~1.8 is indicative of pure DNA.
Protocol 2: PCR Amplification of Target Genes (Apc, Ctnnb1, Kras)
This protocol outlines the amplification of specific gene fragments from genomic DNA for subsequent mutation analysis.
Materials:
-
Purified genomic DNA (template)
-
Forward and reverse primers for the target gene fragment (e.g., exon 3 of Ctnnb1, codons 12 and 13 of Kras)
-
Taq DNA polymerase or a high-fidelity DNA polymerase
-
10X PCR buffer
-
dNTP mix (10 mM)
-
MgCl₂ (if not included in the buffer)
-
Nuclease-free water
-
Thin-walled PCR tubes or a 96-well PCR plate
-
Thermal cycler
Procedure:
-
Design or obtain primers flanking the region of interest. Primers should be 18-30 bp in length with a GC content of 40-60% and a melting temperature (Tm) between 55-65°C.
-
Prepare a PCR master mix on ice for the desired number of reactions (plus extra for pipetting error). For a single 50 µL reaction:
-
Nuclease-free water: to 50 µL
-
10X PCR Buffer: 5 µL
-
dNTP Mix (10 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (20-100 ng): 1-5 µL
-
Taq DNA Polymerase: 0.5 µL
-
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA to each respective tube.
-
Briefly centrifuge the tubes to collect the contents at the bottom.
-
Place the tubes in a thermal cycler and run the following program (cycling conditions may need optimization based on primer Tm and amplicon length):[10]
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 45 seconds (typically 5°C below the lowest primer Tm)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of a single product of the expected size.
Protocol 3: Sanger Sequencing for Mutation Detection
This protocol is for the direct sequencing of PCR products to identify specific point mutations, insertions, or deletions.
Materials:
-
Purified PCR product
-
Sequencing primer (either the forward or reverse PCR primer)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)
-
Sequencing reaction plate
-
Ethanol/EDTA precipitation solution
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
Purify the PCR product to remove unincorporated dNTPs and primers. This can be done using a commercial PCR purification kit or enzymatic cleanup.
-
Set up the cycle sequencing reaction in a sequencing plate. For a 10 µL reaction:
-
BigDye™ Terminator Ready Reaction Mix: 1-2 µL
-
5X Sequencing Buffer: 1.5-2 µL
-
Sequencing Primer (3.2 µM): 1 µL
-
Purified PCR Product (10-40 ng): 1-3 µL
-
Nuclease-free water: to 10 µL
-
-
Perform cycle sequencing in a thermal cycler:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purify the sequencing reaction products to remove unincorporated dye terminators, typically by ethanol/EDTA precipitation.
-
Resuspend the purified products in highly deionized formamide.
-
Denature the samples at 95°C for 5 minutes and then snap-cool on ice.
-
Load the samples onto a capillary electrophoresis-based genetic analyzer.
-
Analyze the resulting chromatograms using sequencing analysis software to identify any sequence variations compared to a wild-type reference sequence.
Protocol 4: High-Resolution Melt (HRM) Analysis for Mutation Screening
HRM analysis is a rapid and cost-effective method for screening a large number of samples for the presence of sequence variations.[7][11]
Materials:
-
Purified genomic DNA
-
HRM-compatible PCR master mix containing a saturating DNA-binding dye
-
Forward and reverse primers for a short amplicon (80-250 bp) spanning the region of interest
-
Real-time PCR instrument with HRM capabilities
Procedure:
-
Design primers to amplify a short fragment (80-250 bp) of the target gene.[12]
-
Set up the PCR reaction in an HRM-compatible plate. Include known wild-type and mutant controls if available.
-
Perform PCR in the real-time instrument using a standard amplification protocol.
-
Following amplification, perform the HRM analysis by gradually increasing the temperature from ~65°C to ~95°C in small increments (e.g., 0.1°C per step), while continuously monitoring fluorescence.[13]
-
The instrument's software will generate melt curves. Analyze the data by normalizing and temperature-shifting the curves to group samples with similar melting profiles.
-
Samples with different melt curve shapes or melting temperatures (Tm) compared to the wild-type control are flagged as potential variants.
-
Confirm the presence of mutations in the flagged samples by Sanger sequencing.
Protocol 5: Next-Generation Sequencing (NGS) for Comprehensive Mutation Analysis
NGS allows for the high-throughput sequencing of multiple genes or even the entire exome, providing a comprehensive view of the mutational landscape.[14]
Materials:
-
High-quality genomic DNA
-
NGS library preparation kit (e.g., Illumina DNA Prep)
-
Targeted gene panel or exome enrichment kit (optional)
-
NGS instrument (e.g., Illumina MiSeq or NextSeq)
Procedure:
-
Library Preparation:
-
Fragment the genomic DNA to the desired size (e.g., 200-500 bp) using enzymatic or mechanical methods.
-
Perform end-repair and A-tailing of the DNA fragments.
-
Ligate NGS adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing.
-
If using a targeted panel, perform target enrichment at this stage using hybridization capture probes.
-
Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method or qPCR.
-
Assess the library size distribution using a bioanalyzer.
-
-
Sequencing:
-
Denature the library and load it onto the NGS instrument's flow cell.
-
Perform cluster generation (clonal amplification of individual library fragments on the flow cell).
-
Sequence the clustered DNA using a sequencing-by-synthesis approach.
-
-
Data Analysis:
-
Perform base calling and generate raw sequencing reads.
-
Align the reads to a reference genome.
-
Call variants (SNPs, indels) using bioinformatics software.
-
Annotate the identified variants to determine their potential functional impact.
-
Conclusion
The molecular analysis of AOM-induced mutations is a powerful approach to understanding the mechanisms of colorectal carcinogenesis and for the preclinical evaluation of novel cancer therapeutics. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this model system. The choice of technique will depend on the specific research question, ranging from rapid screening with HRM to comprehensive profiling with NGS. Careful execution of these molecular techniques will yield high-quality, reproducible data, advancing our understanding of colorectal cancer.
References
- 1. High-resolution melting analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 4. gene-quantification.de [gene-quantification.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. connectjournals.com [connectjournals.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. HRM Analysis for Mutation Scanning Prior to Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Sanger Sequencing Steps & Method [sigmaaldrich.com]
Establishing a Timeline for Tumor Development in the AOM/DSS Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to establishing a timeline for tumor development in the azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) induced colitis-associated cancer (CAC) model. This widely utilized murine model is a robust and reproducible tool for investigating the pathogenesis of inflammatory bowel disease (IBD)-associated colorectal cancer and for the preclinical assessment of novel therapeutic interventions.[1]
Introduction
The AOM/DSS model mimics the progression of human colitis-associated cancer, which is initiated by a pro-carcinogen, AOM, and promoted by the inflammatory agent, DSS.[2] AOM, after metabolic activation in the liver, methylates DNA in the colonic epithelium, leading to mutations.[2][3] Subsequent administration of DSS in drinking water disrupts the epithelial barrier, inducing chronic inflammation that facilitates the proliferation of initiated cells and the development of tumors.[2][3] This model recapitulates key features of human CAC, including the development of tumors predominantly in the distal colon and the progression from dysplasia to adenocarcinoma.[2][4] The entire process, from induction to tumor development, can be completed in a relatively short period, typically ranging from 7 to 12 weeks.[2][4]
Timeline of Pathological Changes
The AOM/DSS model follows a well-defined histopathological progression from normal colonic mucosa to adenocarcinoma. The timeline below provides a general overview of the key stages:
-
Week 1-2: Acute Colitis: Following the initial cycle of DSS, the colonic mucosa exhibits signs of acute inflammation, including inflammatory cell infiltration, epithelial erosion, and crypt damage.
-
Week 3-4: Aberrant Crypt Foci (ACF) Formation: After the initial inflammatory insult, early preneoplastic lesions known as aberrant crypt foci (ACF) begin to appear.[4] These can be visualized by staining the colon with methylene (B1212753) blue.[4]
-
Week 5-7: Development of Adenomas: With subsequent cycles of DSS-induced inflammation, ACFs can progress to form adenomas, which are benign tumors.[5] Histologically, these are characterized by dysplastic crypts.[5]
-
Week 8-12: Progression to Adenocarcinoma: A subset of adenomas will progress to invasive adenocarcinomas, which is the malignant stage of the disease.[4][6]
Quantitative Data on Tumor Development
The incidence, multiplicity, and size of tumors in the AOM/DSS model can vary depending on the mouse strain, AOM and DSS dosage, and the number of DSS cycles. The following tables summarize representative quantitative data.
Table 1: Tumor Development Timeline and Histopathological Features
| Time Point (Weeks) | Macroscopic Observations | Microscopic Features |
| 1-2 | Thickened colon, possible mild bleeding | Acute inflammation, epithelial erosion, cryptitis |
| 3-4 | Visible aberrant crypt foci (ACF) upon staining | Dysplastic crypts forming ACFs |
| 5-7 | Small, distinct polyps/tumors | Low-grade to high-grade dysplasia, adenoma formation[5] |
| 8-12 | Multiple tumors of varying sizes, primarily in the distal colon | Adenocarcinoma with invasion into the submucosa[4][6] |
Table 2: Influence of Mouse Strain on Tumor Development
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration & Duration | Tumor Incidence (%) | Mean Tumor Multiplicity (per mouse) |
| Balb/c | 10 | 1% DSS for 4 days (1 cycle) | 100 | Not Specified[1] |
| C57BL/6N | 10 | 1% DSS for 4 days (1 cycle) | 50 | Not Specified[1] |
| C3H/HeN | 10 | 1% DSS for 4 days (1 cycle) | 0 (adenomas only) | Not Specified[1] |
| DBA/2N | 10 | 1% DSS for 4 days (1 cycle) | 0 | Not Specified[1] |
Experimental Protocols
A. AOM/DSS Induction Protocol
This protocol provides a general guideline. Optimization of AOM and DSS concentrations and treatment duration is recommended based on the specific mouse strain and experimental objectives.[2]
Materials:
-
This compound (AOM) (Sigma-Aldrich, Cat# A5486)
-
Dextran Sodium Sulfate (DSS) (MP Biomedicals, MW 36,000-50,000)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile drinking water
Procedure:
-
AOM Preparation and Administration:
-
Caution: AOM is a potent carcinogen and must be handled with appropriate personal protective equipment in a chemical fume hood.[1]
-
Prepare a 1 mg/mL solution of AOM in sterile PBS.[3]
-
Administer a single intraperitoneal (IP) injection of AOM at a dose of 10-12.5 mg/kg body weight.[2] It is advisable to conduct a pilot study to determine the optimal dose for your specific mouse strain.[2][3]
-
-
DSS Administration (3 Cycles):
-
One week after the AOM injection, replace the regular drinking water with a 1.5-3% (w/v) DSS solution.[7] The concentration may need to be adjusted based on the mouse strain's sensitivity.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[2]
-
After each DSS treatment, provide regular sterile drinking water for a recovery period of 14 days.[7]
-
Repeat the cycle of DSS administration followed by a recovery period two more times.[2]
-
-
Monitoring:
-
Monitor the mice daily for weight loss, signs of diarrhea, and rectal bleeding. The Disease Activity Index (DAI) can be used for scoring.
-
-
Tissue Collection and Analysis:
-
At the desired time point (e.g., end of the study, typically 10-12 weeks), euthanize the mice.[4]
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the colon length and count the number of visible tumors.[1]
-
Fix the colon in 10% neutral buffered formalin for 24 hours for histological analysis.[1]
-
The colon can be prepared as a "Swiss roll" to maximize the observable mucosal surface area.[8]
-
Process the fixed tissue, embed it in paraffin, and section it for Hematoxylin and Eosin (H&E) staining.[1]
-
Perform histological scoring of inflammation and grade the dysplasia of the tumors (e.g., low-grade dysplasia, high-grade dysplasia, adenocarcinoma).[1]
-
B. Histological Scoring of Inflammation
A semi-quantitative scoring system can be used to evaluate the degree of inflammation in H&E-stained colon sections.
Table 3: Histological Scoring Criteria for Inflammation
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage |
| 0 | None | None | Intact crypts |
| 1 | Mild | Mucosa | Basal 1/3 damaged |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged |
| 3 | Severe | Transmural | Entire crypt lost |
| 4 | Epithelial surface eroded |
Key Signaling Pathways
The development of tumors in the AOM/DSS model is driven by the dysregulation of several key signaling pathways implicated in human colorectal cancer. The chronic inflammation induced by DSS creates a tumor-promoting microenvironment rich in cytokines and reactive oxygen species.
-
NF-κB Signaling: DSS-induced colitis leads to the activation of the NF-κB pathway, a key regulator of inflammation. This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
-
STAT3 Signaling: IL-6, in turn, activates the STAT3 signaling pathway, which promotes cell proliferation and survival.[9]
-
Wnt/β-catenin Signaling: AOM-induced mutations often occur in genes of the Wnt/β-catenin pathway, such as Apc or β-catenin itself.[4][10] This leads to the nuclear accumulation of β-catenin, which drives the expression of genes involved in cell proliferation.[4][7]
Visualizations
Caption: Experimental workflow for the AOM/DSS-induced colitis-associated cancer model.
Caption: Key signaling pathways in the AOM/DSS model of colitis-associated cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
Adapting the Azoxymethane (AOM) Model for Studying Different Parts of the Colon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azoxymethane (B1215336) (AOM) model is a robust and widely utilized tool in colorectal cancer (CRC) research, enabling the study of both sporadic and colitis-associated carcinogenesis. A key feature of this model is its tendency to induce tumors with a location-specific preference, primarily in the distal colon, which mirrors the presentation of colitis-associated cancer in humans.[1][2] However, with the growing understanding of the molecular and clinical heterogeneity between proximal and distal colon cancers, there is an increasing need to adapt the AOM model to study these distinct anatomical regions.[3] This document provides detailed application notes and protocols for utilizing and potentially modifying the AOM model to investigate tumorigenesis in different segments of the colon.
Data Presentation: Quantitative Comparison of Tumor Distribution
The distribution of aberrant crypt foci (ACF), the earliest preneoplastic lesions, and subsequent tumors can vary between the proximal and distal colon in AOM-treated animals. While ACF may be observed at a high frequency in the proximal colon, tumors predominantly arise in the distal colon, suggesting a difference in the progression potential of these early lesions.[4] The AOM/DSS model, in particular, consistently results in a higher tumor burden in the distal colon.[2]
| Parameter | Proximal Colon | Distal Colon | Mouse Strain | Model | Reference |
| Tumor Incidence (%) | Lower | High (up to 100%) | BALB/c | AOM/DSS | [1] |
| Tumor Multiplicity (Mean ± SD) | Not specified | 16.3 ± 1.1 | SWR/J | AOM | [5] |
| Not specified | 36.4 ± 2.4 | A/J | AOM | [5] | |
| Lower | Significantly Higher (p=0.001) | ICR (male) | AOM/DSS | [6] | |
| Tumor Size | Not specified | Predominantly <2 mm | Not specified | AOM/DSS | [2] |
| ACF Frequency | High | Lower | SWR/J, AKR/J | AOM | [4] |
Experimental Protocols
Protocol 1: Standard AOM/DSS Model for Inducing Distal Colon Tumors
This protocol is a widely accepted method for inducing colitis-associated cancer, which predominantly develops in the distal colon.[1][2]
Materials:
-
This compound (AOM) (Caution: Potent carcinogen)
-
Dextran sulfate (B86663) sodium (DSS) (MW: 36,000-50,000 Da)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
6-8 week old male mice (BALB/c or C57BL/6 strains are commonly used)[1]
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
AOM Injection (Day 0):
-
Prepare a fresh solution of AOM in sterile saline at a concentration of 1 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dosage of 10-12.5 mg/kg body weight.[7]
-
-
DSS Administration (Cycle 1):
-
One week after the AOM injection, replace the drinking water with a 2-2.5% (w/v) DSS solution.[2]
-
Provide the DSS solution ad libitum for 5-7 consecutive days.
-
Monitor mice daily for signs of colitis, including weight loss, diarrhea, and rectal bleeding.
-
-
Recovery Period:
-
After the DSS cycle, switch back to regular drinking water for 14-21 days to allow for recovery.
-
-
Subsequent DSS Cycles (Optional but recommended for robust tumor development):
-
Repeat the cycle of DSS administration followed by a recovery period for a total of 2-3 cycles.[2]
-
-
Tumor Development and Endpoint:
-
Tissue Harvest and Analysis:
-
At the endpoint, euthanize the mice and carefully dissect the entire colon from the cecum to the anus.
-
Flush the colon with PBS, open it longitudinally, and record the number, size, and location (proximal, middle, distal) of all visible tumors.
-
Fix tissues in 10% neutral buffered formalin for histological analysis or snap-freeze for molecular analysis.
-
Protocol 2: Potential Modifications to Promote Proximal Colon Tumorigenesis (Hypothetical)
Currently, there are no established, standardized protocols that reliably induce a high incidence of proximal colon tumors using the AOM model. However, based on the understanding of colonic physiology and carcinogenesis, the following modifications could be explored. These are suggested avenues for research and require validation.
Potential Modulating Factors:
-
Dietary Alterations: High-fat diets have been shown to promote AOM-induced colon cancer.[8] Modifying the composition of the diet, such as altering fiber content or specific fatty acid profiles, could potentially influence the metabolic environment of the proximal colon and impact tumor development.
-
Microbiome Modulation: The gut microbiome plays a crucial role in colon carcinogenesis.[7][9] Altering the gut microbiota through antibiotics, probiotics, or fecal microbiota transplantation could create a microenvironment in the proximal colon that is more permissive to tumor formation.
-
Mouse Strain Selection: Different mouse strains exhibit varying susceptibility to AOM.[1] Screening less commonly used inbred or genetically engineered mouse strains might identify some that are more prone to developing proximal colon tumors.
-
Carcinogen Delivery: While intraperitoneal injection is standard, alternative delivery methods that might increase the concentration of the carcinogenic metabolite in the proximal colon could be investigated, though this would require significant methodological development and validation.
Mandatory Visualization
Caption: Experimental workflow for the AOM/DSS-induced colitis-associated colon cancer model.
Caption: Metabolic activation of AOM and the initiation of colon carcinogenesis.
Molecular Differences Between Proximal and Distal Colon Tumors
Human proximal and distal colon cancers exhibit distinct molecular profiles, and some of these differences are recapitulated in animal models.[3] In the AOM model, tumors frequently harbor mutations in β-catenin and K-ras, but generally lack p53 mutations. While specific biomarker data for proximal versus distal AOM-induced tumors is limited, studies have shown differential gene expression patterns.
| Molecular Feature | Proximal Colon | Distal Colon | Model | Reference |
| Gene Expression | "Resistance-associated gene signature" | "Colitis-Associated Cancer (CAC) signature" | AOM/DSS | |
| β-catenin mutations | Present | Present | AOM/DSS | |
| K-ras mutations | Present | Present | AOM/DSS | |
| p53 mutations | Generally absent | Generally absent | AOM/DSS |
Signaling Pathways Involved
The Wnt/β-catenin signaling pathway is a critical driver of AOM-induced colon carcinogenesis. Mutations in β-catenin lead to its accumulation in the nucleus, where it activates target genes involved in cell proliferation and survival.
Caption: Dysregulation of the Wnt/β-catenin pathway in AOM-induced colon cancer.
Conclusion
The AOM model is a powerful and adaptable tool for studying colorectal cancer. While standard protocols reliably induce tumors in the distal colon, further research into modifying factors such as diet, gut microbiota, and mouse strain may enable more consistent modeling of proximal colon cancer. Understanding and exploiting the regional differences in tumor development within the AOM model will provide valuable insights into the distinct pathologies of proximal and distal colorectal cancer, ultimately aiding in the development of more targeted therapies.
References
- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary cholesterol promotes AOM-induced colorectal cancer through activating the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 6. The Gut Microbiome Modulates Colon Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Role of the Gut Microbiome in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Azoxymethane (AOM)-Induced Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxymethane (AOM) is a potent carcinogen widely used to induce colorectal cancer in rodent models, providing a valuable platform for studying tumorigenesis and evaluating novel therapeutic agents. When combined with the inflammatory agent dextran (B179266) sulfate (B86663) sodium (DSS), the AOM/DSS model closely mimics human colitis-associated cancer.[1][2] In vivo imaging techniques are crucial for longitudinally monitoring tumor development, progression, and response to treatment in these models, reducing the number of animals required and providing dynamic insights into cancer biology. This document provides an overview of key imaging modalities, detailed experimental protocols, and quantitative data for monitoring AOM-induced tumors.
Imaging Modalities for In Vivo Monitoring
Several imaging techniques can be employed to visualize and quantify AOM-induced tumors in live animals. The choice of modality depends on the specific research question, required resolution, and the nature of the biological information sought.
-
Magnetic Resonance Imaging (MRI): Offers excellent soft-tissue contrast, enabling detailed anatomical visualization of tumors within the colon.[3] Contrast-enhanced MRI can further delineate tumor margins and assess vascularity.
-
Positron Emission Tomography (PET): A functional imaging technique that provides information on metabolic activity. Using tracers like 18F-fluorodeoxyglucose (FDG), PET can detect the increased glucose uptake characteristic of tumor cells.[4]
-
Fluorescence Imaging: Utilizes fluorescent probes that can be targeted to specific molecular markers or accumulate passively in tumors. This modality is highly sensitive for detecting superficial lesions and can be used for endoscopic applications.
-
Bioluminescence Imaging (BLI): A highly sensitive technique that requires the tumor cells to be genetically engineered to express a luciferase enzyme. The light emitted upon administration of a substrate can be detected and quantified to assess tumor burden.[5][6]
-
Computed Tomography (CT): Provides rapid, high-resolution anatomical images. While soft-tissue contrast is lower than MRI, CT is valuable for assessing tumor size and can be combined with PET for anatomical co-registration of functional data.[4]
Experimental Protocols
AOM and AOM/DSS Tumor Induction in Mice
Materials:
-
This compound (AOM)
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
Sterile Phosphate-Buffered Saline (PBS) or saline
Protocol for AOM-Induced Sporadic Tumors:
-
AOM Preparation: Prepare a working solution of AOM (e.g., 1 mg/mL) in sterile PBS or saline.
-
Administration: Inject mice intraperitoneally (i.p.) with AOM at a dose of 10 mg/kg body weight once a week for four to six consecutive weeks.[8]
-
Monitoring: Regularly monitor the animals for signs of toxicity.
-
Tumor Development: Tumors typically develop within 20-30 weeks.[1]
Protocol for AOM/DSS-Induced Colitis-Associated Tumors:
-
AOM Injection (Day 0): Administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[2][9]
-
DSS Administration (Starting Day 5-7): Provide 2-2.5% (w/v) DSS in the drinking water for 5-7 days to induce colitis.[7][10]
-
Recovery Period: Replace the DSS solution with regular drinking water for a 14-16 day recovery period.[7]
-
DSS Cycles: Repeat the cycle of DSS administration and recovery for a total of two to three cycles to promote tumor development.[10]
-
Tumor Development: Tumors typically develop within 10-16 weeks.[2][4]
In Vivo Magnetic Resonance Imaging (MRI)
Materials:
-
High-field MRI scanner (e.g., 7T)
-
Animal anesthesia system (e.g., isoflurane)
-
Contrast agent (e.g., Gadolinium-based)
-
Fluorinert enema (for colon distension)[3]
Protocol:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Colon Distension: Administer 0.6 ml of Fluorinert via enema to expand the colon lumen and improve visualization.[3]
-
Imaging Sequences: Acquire T2-weighted (T2W) images for anatomical reference, followed by T1-weighted (T1W) images before and after intravenous administration of a contrast agent.[3]
-
Image Analysis: Tumor volumes can be calculated from multiple imaging sections using software like ImageJ.[3]
In Vivo Positron Emission Tomography (PET)
Materials:
-
Micro-PET scanner
-
18F-FDG radiotracer
-
Animal anesthesia system
Protocol:
-
Animal Preparation: Fast the animal for 6-8 hours to reduce background FDG uptake in non-target tissues. Anesthetize the mouse.
-
Tracer Injection: Inject 18F-FDG (typically 5-10 MBq) intravenously.
-
Uptake Period: Allow for a 45-60 minute uptake period.
-
Imaging: Acquire PET images, often in conjunction with a CT scan for anatomical localization.
-
Image Analysis: Analyze FDG uptake in tumors, often expressed as Standardized Uptake Value (SUV). Adenocarcinomas show significantly higher FDG uptake compared to adenomas and background tissue.
In Vivo Fluorescence Imaging
Materials:
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Fluorescent probe (e.g., targeted antibody conjugated to a near-infrared dye, or a non-specific agent like Indocyanine Green - ICG)[5]
-
Animal anesthesia system
Protocol:
-
Probe Administration: Administer the fluorescent probe. For targeted probes, this is often done intravenously several hours before imaging to allow for target accumulation and clearance from non-target tissues.[5] For agents like ICG, an enema can be used for topical application to the colon surface.
-
Animal Preparation: Anesthetize the animal.
-
Imaging: Place the animal in the imaging system and acquire fluorescence images at the appropriate excitation and emission wavelengths.
-
Image Analysis: Quantify the fluorescence signal intensity in the tumor region of interest.
In Vivo Bioluminescence Imaging (BLI)
Materials:
-
In vivo bioluminescence imaging system (e.g., IVIS)
-
Luciferase-expressing tumor cells
-
D-luciferin substrate
-
Animal anesthesia system
Protocol:
-
Tumor Induction: Induce tumors using AOM or AOM/DSS in mice bearing luciferase-expressing cells (this is typically achieved by using transgenic animals or by orthotopic implantation of engineered cancer cell lines).
-
Substrate Injection: Anesthetize the animal and inject D-luciferin intraperitoneally (typically 150 mg/kg).[11]
-
Imaging: Wait for the substrate to distribute (typically 10-15 minutes) and then acquire bioluminescence images.[12]
-
Image Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region. The signal intensity correlates with the number of viable tumor cells.[11]
In Vivo Computed Tomography (CT)
Materials:
-
Micro-CT scanner
-
Contrast agent (optional, for enhanced soft tissue visualization)
-
Animal anesthesia system
Protocol:
-
Animal Preparation: Anesthetize the animal.
-
Contrast Administration (Optional): If using a contrast agent, administer it intravenously or orally depending on the target.
-
Imaging: Acquire CT images. The acquisition time is typically short.
-
Image Analysis: Reconstruct the 3D images and measure tumor dimensions and volume.
Quantitative Data Summary
| Imaging Modality | Parameter Measured | Typical Values/Observations in AOM-induced Tumors | Reference |
| MRI | Tumor Volume | Tumors as small as 1.2 mm³ can be detected. Tumor volumes measured by MRI correlate well with ex vivo caliper measurements. | [3] |
| Contrast Enhancement | Increased contrast enhancement is observed in tumors compared to surrounding tissue. | [3] | |
| PET | 18F-FDG Uptake | Adenocarcinomas show significantly higher FDG uptake than adenomas and background bowel tissue. | |
| Fluorescence | Signal Intensity | Increased fluorescence signal at tumor sites corresponds to higher expression of targeted biomarkers (e.g., EGFR, TfR). | |
| Target-to-Background Ratio | For MMP-targeted probes, average target-to-background ratios of 1.78 to 2.10 have been reported. | [5] | |
| Bioluminescence | Photon Flux (photons/sec) | Signal intensity correlates with tumor burden and can be used to monitor therapeutic response. | [5][6] |
| CT | Tumor Volume | Can be used for longitudinal monitoring of tumor growth. | [4] |
Signaling Pathways in AOM-Induced Carcinogenesis
AOM-induced colorectal carcinogenesis involves the dysregulation of several key signaling pathways, mirroring those observed in human colorectal cancer. The initial DNA damage caused by AOM metabolites can lead to mutations in critical genes. In the AOM/DSS model, the chronic inflammation induced by DSS further accelerates tumor promotion and progression.
AOM-Induced Carcinogenesis Pathway
AOM is metabolized in the liver to a reactive electrophile that methylates DNA, leading to G-to-A transition mutations. This can result in the activation of oncogenes like K-ras and the inactivation of tumor suppressor genes.[3][8]
Caption: Metabolic activation of AOM and subsequent genetic mutations leading to tumorigenesis.
Wnt/β-catenin Signaling Pathway
Mutations in components of the Wnt/β-catenin pathway, particularly in β-catenin itself, are common in AOM-induced tumors. These mutations prevent the degradation of β-catenin, leading to its accumulation in the nucleus, where it activates target genes involved in cell proliferation and survival.[3][8][13]
Caption: Aberrant Wnt/β-catenin signaling in AOM-induced tumors.
Inflammation-Cancer Axis in the AOM/DSS Model
In the AOM/DSS model, DSS-induced chronic inflammation creates a pro-tumorigenic microenvironment. Inflammatory cells release cytokines like TNF-α and IL-6, which activate signaling pathways such as NF-κB and STAT3 in epithelial cells, promoting cell survival, proliferation, and angiogenesis.[2][14]
Caption: The interplay between AOM-initiation and DSS-promoted inflammation in colorectal cancer.
Experimental Workflow for In Vivo Imaging Studies
A typical workflow for an in vivo imaging study using the AOM/DSS model involves several key stages, from tumor induction to data analysis.
Caption: A generalized experimental workflow for in vivo imaging of AOM-induced tumors.
References
- 1. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of colitis-accelerated colon carcinogenesis and its prevention with the combination of aspirin and curcumin: transcriptomic analysis using RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. oncology.labcorp.com [oncology.labcorp.com]
- 13. Advances of Wnt Signalling Pathway in Colorectal Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Collection and Processing of Tissues from Azoxymethane (AOM)-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the collection and processing of tissues from mice treated with azoxymethane (B1215336) (AOM), a potent carcinogen used to induce colorectal cancer (CRC). These models are critical for studying CRC pathogenesis and for the preclinical evaluation of novel therapeutic agents. The following sections detail experimental designs, tissue handling procedures, and data presentation for both the AOM-alone and the AOM/Dextran Sulfate Sodium (DSS) colitis-associated cancer models.
Data Presentation: Quantitative Outcomes in AOM-Induced Murine Models
The following tables summarize typical quantitative data obtained from AOM-based colorectal cancer models. These values can vary based on mouse strain, age, specific AOM/DSS dosage, and experimental duration.
Table 1: Recommended AOM Dosages for AOM-Alone Model in Mice
| Mouse Strain | Dosage (mg/kg body weight) | Administration Route | Frequency | Duration | Tumor Assessment | Reference |
| A/J | 10 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose | [1] |
| A/J | 5 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose | [1] |
| Balb/c | 10 | Intraperitoneal (i.p.) | Once weekly | 6 weeks | 30 weeks post-first injection | [1] |
Note: A dose of 20 mg/kg of AOM was found to be acutely toxic in A/J mice. Lower doses of 5 mg/kg resulted in significantly lower tumor penetrance and multiplicity compared to 10 mg/kg in A/J mice.[1]
Table 2: Tumor Outcomes in AOM/DSS-Treated Mice
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration & Duration | Tumor Incidence | Tumor Multiplicity (mean ± SD) |
| ICR | 10 | 2% DSS for 7 days | 100% | 5.60 ± 2.42 |
| Balb/c | 10 | 2% DSS for 7 days | 100% | Not specified |
| C57BL/6N | 10 | 2% DSS for 7 days | Lower than Balb/c | Not specified |
Data based on a 20-week study.[2]
Experimental Protocols
Safety Precautions
This compound (AOM) is a highly toxic and carcinogenic compound.[3] All handling, preparation, and administration must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[3] Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[3]
Protocol 1: AOM-Alone Induced Colorectal Cancer Model
This model is useful for studying the direct carcinogenic effects of AOM without an inflammatory stimulus.[1]
Materials:
-
This compound (AOM)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Syringes and needles for injection
-
Appropriate mouse strain (e.g., A/J, Balb/c)[1]
Procedure:
-
AOM Preparation: Prepare a working solution of AOM in sterile saline or PBS. A common concentration is 1 mg/mL.[3][4]
-
Administration: Inject mice intraperitoneally (i.p.) with the recommended dose of AOM (see Table 1). The injection site should be in the lower abdominal quadrant to avoid injury to internal organs.[3]
-
Monitoring: Regularly monitor the animals for any signs of toxicity.
-
Tumor Assessment: Euthanize the mice at the predetermined experimental endpoint (e.g., 6 months after the first AOM injection).[1]
Protocol 2: AOM/DSS Colitis-Associated Colorectal Cancer Model
This is a widely used model that accelerates tumor development by inducing colitis with DSS.[3][5]
Materials:
-
This compound (AOM)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile saline (0.9% NaCl) or PBS
-
Drinking water
Procedure:
-
AOM Injection (Day 0): Administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[1][4]
-
DSS Administration (Starting Day 7): Provide 1-3% (w/v) DSS in the drinking water for 5-7 days.[3][6] The DSS solution should be replaced with fresh solution twice a week.[4]
-
Recovery Period: Replace the DSS solution with regular drinking water for a 14-day recovery period.[3]
-
DSS Cycles: Repeat the cycle of DSS administration and recovery for a total of three cycles.[3][4]
-
Monitoring: Monitor mice for body weight loss, stool consistency, and the presence of blood in feces as indicators of colitis severity. A 15-20% body weight loss after the first DSS cycle is generally considered indicative of successful colitis induction.[1]
-
Termination of Experiment: Euthanize the mice at the end of the experiment (e.g., 10-16 weeks after AOM injection).[1]
Tissue Collection and Processing
1. Colon Excision and Preparation:
-
Following euthanasia, make a midline abdominal incision and carefully excise the entire colon from the cecum to the anus.
-
Flush the colon with ice-cold PBS to remove fecal contents.
-
Slit the colon open longitudinally.
-
Lay the colon flat on a piece of filter paper with the mucosal side up.
-
Macroscopically examine the colon for tumors, noting their number, size, and location.
2. "Swiss Roll" Technique for Histology:
-
For comprehensive histological analysis of the entire colon, the "Swiss roll" technique is recommended.[5]
-
Starting from the distal end, roll the flattened colon into a tight coil.
-
Secure the roll with a needle.
-
Place the "Swiss roll" in a histology cassette.
3. Tissue Fixation for Histology:
-
Immerse the cassette containing the colon tissue in 10% neutral buffered formalin for at least 24 hours.[7]
-
After fixation, the tissue can be processed for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).
4. Tissue Collection for Molecular Analysis (RNA and Protein):
-
To preserve the integrity of RNA and protein, work quickly on ice with pre-chilled tubes and reagents.[5]
-
Dissect tumors and adjacent normal tissue separately.
-
For RNA analysis, place the tissue directly into an RNA stabilization solution (e.g., RNAlater) and store at -80°C.[8]
-
For protein analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.[9] Protein lysates can be prepared using RIPA buffer with protease and phosphatase inhibitors.[8]
Visualizations
Caption: Experimental workflow for AOM-induced mouse models of colorectal cancer.
Caption: Key signaling pathways in AOM-induced colon carcinogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. grtc.ucsd.edu [grtc.ucsd.edu]
- 8. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse tissue collection [protocols.io]
Troubleshooting & Optimization
Technical Support Center: AOM/DSS Colitis-Associated Cancer Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azoxymethane (B1215336) (AOM) and Dextran (B179266) Sodium Sulfate (B86663) (DSS) model for colitis-associated cancer.[1] This guide addresses common issues of variability and reproducibility to help ensure the generation of reliable and consistent experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high mortality (>20%) in our mice shortly after AOM injection or during the first DSS cycle. What are the likely causes and solutions?
A: High mortality early in the AOM/DSS protocol is a common issue, often stemming from excessive toxicity. Here are the primary factors to consider:
-
AOM Dosage: The dose of AOM may be too high for your specific mouse strain.[2] A dose of 20 mg/kg, for example, has been reported as acutely toxic in A/J mice.[3] It is recommended to perform a pilot study with varying AOM doses (e.g., 7.5, 10, and 12.5 mg/kg) to determine the optimal dose for your strain and laboratory conditions.[2][4] Mortality from AOM toxicity is often observed within 24 to 72 hours post-injection.[2]
-
DSS Concentration and Administration: The concentration of DSS might be too aggressive for the chosen mouse strain.[1] Concentrations typically range from 1% to 3.5%, and the optimal concentration is strain-dependent.[5][6] For instance, BALB/c mice can be more sensitive than C57BL/6 mice.[5] Consider reducing the DSS concentration (e.g., from 3% to 1.5-2.5%) or shortening the administration period.[1][7]
-
Mouse Strain Susceptibility: Different mouse strains exhibit varied sensitivity to both AOM and DSS.[2][8][9][10] BALB/c mice, for instance, are generally more susceptible to AOM/DSS-induced tumorigenesis than C57BL/6 mice.[5][8][9] It is crucial to select a strain appropriate for your research question and to adjust protocols accordingly.
-
Animal Health Status: The baseline health of the animals is critical. Underlying subclinical infections can significantly increase susceptibility to DSS-induced colitis and mortality.[11] Ensure that all animals are healthy and free from pathogens before commencing the experiment.
Troubleshooting Summary: High Early Mortality
| Potential Cause | Recommended Action | Reference |
| Excessive AOM Dose | Conduct a dose-response pilot study (e.g., 7.5, 10, 12.5 mg/kg). | [2][4] |
| DSS Concentration Too High | Reduce DSS concentration by 0.5-1.0% or shorten the administration period. | [1][7] |
| High Mouse Strain Sensitivity | Consult literature for strain-specific sensitivity and adjust AOM/DSS doses accordingly. | [2][8][9] |
| Poor Animal Health | Ensure animals are pathogen-free before starting the experiment. | [11] |
Q2: We are observing little to no tumor development in our AOM/DSS model. What are the potential reasons for this?
A: A lack of tumor development can be frustrating and may be due to several factors:
-
Insufficient AOM Dose: The initial AOM dose may not have been sufficient to induce the necessary DNA damage for tumor initiation.[1] Doses as low as 5 mg/kg have resulted in significantly lower tumor penetrance compared to 10 mg/kg in A/J mice.[3]
-
Mouse Strain Resistance: The chosen mouse strain may be relatively resistant to AOM/DSS-induced tumorigenesis.[1][10][12] For example, C3H/HeN and DBA/2N mice have been shown to develop few to no adenocarcinomas under conditions where BALB/c mice develop a high tumor burden.[8][9]
-
Suboptimal DSS-Induced Inflammation: Chronic inflammation is a key promoter of tumorigenesis in this model.[4] If the DSS cycles are not inducing sufficient colitis, tumor development will be impaired. This could be due to a low DSS concentration, short administration period, or issues with the DSS itself (e.g., incorrect molecular weight, degradation). The molecular weight of DSS can influence the severity of colitis, with 36-50 kDa being commonly recommended.[1]
-
Gut Microbiota Composition: The gut microbiota plays a crucial role in the severity of inflammation and tumor development in the AOM/DSS model.[5][13] Differences in the microbiota between animal facilities or even between cages can lead to variable outcomes.[13] Some studies suggest that certain gut bacteria can be protective against tumorigenesis.[14][15]
Troubleshooting Summary: Low Tumor Incidence
| Potential Cause | Recommended Action | Reference |
| Insufficient AOM Dose | Ensure the AOM dose is within the effective range for your mouse strain. | [1][3] |
| Mouse Strain Resistance | Select a mouse strain known to be susceptible to AOM/DSS-induced tumors. | [8][9][10][12] |
| Inadequate DSS-Induced Colitis | Increase DSS concentration, extend the administration period, or verify the quality and molecular weight of the DSS. | [1] |
| Influence of Gut Microbiota | Co-house animals before the experiment to help normalize gut microbiota. | [11][13] |
Q3: We are seeing significant variability in tumor number and size between animals within the same experimental group. How can we improve reproducibility?
A: High intra-group variability can mask true experimental effects and compromise statistical power.[11] Here are some strategies to enhance reproducibility:
-
Standardize Animal Husbandry: Use age- and sex-matched littermates whenever possible to minimize genetic and environmental differences.[1][2] House all experimental and control animals in the same room and under the same conditions (e.g., cage density, bedding, diet).[2][11]
-
Consistent AOM and DSS Administration: Ensure accurate weighing of mice for precise AOM dosing.[1][16] Monitor water intake to ensure consistent DSS consumption across all cages.[1][2] It is also recommended to prepare fresh DSS solution regularly, as it is not stable at room temperature.[1][17]
-
Normalize Gut Microbiota: Co-housing animals from different litters for a period before the experiment can help normalize their gut microbiota, which is a known source of variability.[11]
-
Blinded Outcome Assessment: To minimize bias, the person responsible for assessing outcomes (e.g., counting and measuring tumors, histological scoring) should be blinded to the experimental groups.
Experimental Protocols
Standard AOM/DSS Protocol for Colitis-Associated Cancer in Mice
This protocol is a generalized version and may require optimization based on the specific mouse strain and experimental goals.[3][4][18]
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c).[3][18] Allow mice to acclimate for at least one week before the start of the experiment.
-
AOM Preparation and Injection (Day 0):
-
DSS Administration (Cycles):
-
This protocol typically involves three cycles of DSS administration.[3][4]
-
Cycle 1 (Starting Day 5-7): Provide DSS (1.5-3.0% w/v) in the drinking water for 5-7 consecutive days.[3][4] The concentration should be optimized based on the mouse strain.
-
Recovery Period: Replace the DSS solution with regular drinking water for a 14-21 day recovery period.[1][4]
-
Cycles 2 & 3: Repeat the cycle of DSS administration followed by a recovery period two more times.[3][4]
-
-
Monitoring:
-
Endpoint and Tissue Collection:
-
The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection.[1][4]
-
Euthanize mice and dissect the entire colon.
-
Measure colon length (a shorter colon can indicate more severe inflammation).[4]
-
Open the colon longitudinally, wash with PBS, and count and measure tumors.[4]
-
Quantitative Data Summary
Table 1: Strain-Dependent Susceptibility to AOM/DSS-Induced Colon Carcinogenesis
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration (%) | Tumor Incidence (%) | Mean Tumor Multiplicity (tumors/mouse) | Reference |
| BALB/c | 10 | 1% (4 days) | 100% (adenocarcinoma) | 7.7 ± 4.3 | [8][9] |
| C57BL/6N | 10 | 1% (4 days) | 50% (adenocarcinoma) | 1.0 ± 1.2 | [8][9] |
| C3H/HeN | 10 | 1% (4 days) | 29% (adenomas only) | 0.7 ± 1.5 | [8][9] |
| DBA/2N | 10 | 1% (4 days) | 20% (adenomas only) | 0.2 ± 0.4 | [8][9] |
| BALB/c | 10 | Not specified | 100% | 11.4 ± 5.9 | [5] |
| C57BL/6 | 10 | Not specified | 70-80% | 2.5 ± 2.1 | [5] |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice. | Semantic Scholar [semanticscholar.org]
- 10. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gut commensal bacteria influence colorectal cancer development by modulating immune response in AOM/DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
Technical Support Center: Azoxymethane (AOM) Carcinogenesis in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mouse strain on azoxymethane (B1215336) (AOM) sensitivity and colorectal tumor development.
Frequently Asked Questions (FAQs)
Q1: Why are different mouse strains showing varied responses to AOM treatment?
A1: The genetic background of mice is a critical determinant of their susceptibility to AOM-induced colon tumorigenesis.[1] This variation in response is due to inherent genetic differences that influence the metabolic activation of AOM, the inflammatory response, and the propensity for mutations in key signaling pathways.[2][3] Strains like A/J and SWR/J are highly sensitive, C57BL/6 and Balb/c show moderate sensitivity, while strains such as AKR/J and 129/SV are generally resistant to AOM-induced tumors.[4][5]
Q2: What is the difference between the AOM-only and the AOM/DSS model?
A2: The AOM-only model is used to study sporadic colorectal cancer (CRC), where AOM acts as a direct carcinogen, typically requiring multiple injections over several weeks.[6] The AOM/Dextran (B179266) Sodium Sulfate (B86663) (DSS) model is designed to mimic colitis-associated cancer (CAC).[3] In this model, a single injection of AOM is followed by cycles of DSS in drinking water, which induces chronic inflammation and significantly accelerates tumor development.[7] The AOM/DSS model often results in a higher tumor burden and can induce the full sequence from adenoma to carcinoma more rapidly than the AOM-only model.[4]
Q3: How do I choose the right mouse strain for my AOM study?
A3: The choice of strain depends on your research goals:
-
High-Susceptibility Strains (e.g., A/J, SWR/J): Best for studies requiring high tumor incidence and multiplicity in a sporadic cancer model.[1]
-
Colitis-Associated Cancer Models (e.g., Balb/c): Balb/c mice are highly susceptible in the AOM/DSS model, showing 100% tumor incidence in some studies.[7][8]
-
Moderate-Susceptibility Strains (e.g., C57BL/6): Commonly used for transgenic and knockout studies due to the availability of genetically engineered models on this background. They show a moderate response to both AOM and AOM/DSS protocols.[2][5]
-
Resistant Strains (e.g., AKR/J, DBA/2N): Useful as negative controls or for investigating mechanisms of cancer resistance.[1][5]
Q4: Are there differences in tumor pathology between mouse strains?
A4: Yes, significant strain-specific differences in tumor histology and morphology have been observed.[9] For instance, most strains develop pedunculated (polyp-like) tumors that grow into the colon lumen. However, strains like MOLF/Ei and NOD/LtJ can develop flat, sessile lesions that are histologically similar to human flat adenocarcinomas.[9]
Troubleshooting Guide
Issue 1: I am not observing any tumor development in my mice after AOM treatment.
-
Possible Cause 1: Mouse Strain. You may be using a resistant strain like AKR/J or 129/SV.[5] Verify the known susceptibility of your chosen strain.
-
Possible Cause 2: Insufficient AOM Dose or Duration. The dose and duration of AOM administration are critical. For susceptible strains like A/J, a dose of 10 mg/kg weekly for 4-6 weeks is typically effective.[6][10] Lower doses (e.g., 5 mg/kg) may result in low tumor penetrance.[11]
-
Possible Cause 3: Insufficient Latency Period. Tumor development takes time. In AOM-only models, tumors may not be apparent until 24-30 weeks after the final AOM injection.[4][5] The AOM/DSS model has a shorter latency, with tumors developing within 10 weeks.[7]
-
Possible Cause 4: AOM Inactivity. Ensure the AOM was stored and prepared correctly. It should be stored at -80°C and diluted in sterile saline or PBS for injection.[11]
Issue 2: My mice are experiencing high mortality after AOM injection.
-
Possible Cause 1: AOM Overdose. AOM is acutely toxic at high doses. A dose of 20 mg/kg has been shown to be lethal in A/J mice shortly after the first injection.[11] The maximal tolerated dose for most strains is around 10-15 mg/kg.[4][11] It is recommended to perform a pilot study with varying doses (e.g., 7.5, 10, and 12.5 mg/kg) to determine the optimal dose for your specific strain and facility.[3]
-
Possible Cause 2: Animal Age. Younger mice (less than three months old) may exhibit a higher incidence of acute toxicity.[11] It is recommended to use mice that are 3-5 months old for the AOM-only model or 6-8 weeks old for the AOM/DSS model.[6]
-
Possible Cause 3 (AOM/DSS Model): Severe Colitis. The concentration of DSS can cause severe colitis, leading to weight loss and mortality. Balb/c and C3H/HeN mice, for example, show more severe symptoms of colitis compared to C57BL/6N and DBA/2N mice.[2] If you observe severe weight loss (>20%) or bloody diarrhea, consider reducing the DSS concentration or the duration of exposure.
Issue 3: Tumor incidence and multiplicity are highly variable within the same experimental group.
-
Possible Cause 1: Environmental Factors. Co-housing experimental and control mice is crucial to control for environmental variables, including gut microbiota, which can significantly influence tumorigenesis.[3][5]
-
Possible Cause 2: Inconsistent Dosing. Ensure precise and consistent administration of AOM and DSS. For DSS, monitor the water volume consumed to ensure uniform exposure across all cages.[3]
-
Possible Cause 3: Genetic Drift. If using substrains, be aware that there can be differences in sensitivity. For example, variations in sensitivity to 1,2-dimethylhydrazine (B38074) (DMH), a precursor to AOM, have been reported among different C57BL/6 sublines.[10]
Data Presentation
Table 1: Strain-Dependent Susceptibility to AOM-Induced Colon Tumors (AOM-Only Model)
| Mouse Strain | Susceptibility Level | Typical AOM Regimen | Tumor Incidence (%) | Average Tumor Multiplicity (per mouse) | Reference |
| A/J | High | 10 mg/kg, 1x/week for 4 weeks | 100% | ~20 | [10] |
| SWR/J | High | 10 mg/kg, 1x/week for 8 weeks | 100% | ≥10 | [5][11] |
| Balb/c | Moderate | 10 mg/kg, 1x/week for 6 weeks | 63% (adenomas) | ~1 | [4][10] |
| C57BL/6 | Moderate | 10 mg/kg, 1x/week for 6 weeks | Varies | up to 5.5 | [5] |
| FVB/N | Moderate | Not Specified | High | 3.6 | [10] |
| AKR/J | Resistant | 10 mg/kg, 1x/week for 8 weeks | 0% | 0 | [5][11] |
| 129/SV | Resistant | 10 mg/kg, 1x/week for 6 weeks | 0% | 0 | [5] |
Note: Tumor outcomes can vary based on the specific AOM protocol, diet, and animal facility.
Table 2: Strain-Dependent Susceptibility in the AOM/DSS Colitis-Associated Cancer Model
| Mouse Strain | AOM/DSS Regimen | Adenocarcinoma Incidence (%) | Average Tumor Multiplicity (per mouse) | Reference |
| Balb/c | 10 mg/kg AOM (x1), then 1% DSS for 4 days | 100% | 7.7 ± 4.3 | [8] |
| C57BL/6N | 10 mg/kg AOM (x1), then 1% DSS for 4 days | 50% | 1.0 ± 1.2 | [8] |
| C3H/HeN | 10 mg/kg AOM (x1), then 1% DSS for 4 days | 0% (29% adenoma incidence) | 0.7 ± 1.5 (adenomas) | [8] |
| DBA/2N | 10 mg/kg AOM (x1), then 1% DSS for 4 days | 0% (20% adenoma incidence) | 0.2 ± 0.4 (adenomas) | [8] |
Note: The severity of colitis and tumor development are highly dependent on the DSS concentration and number of cycles.[12]
Experimental Protocols
Protocol 1: AOM-Induced Sporadic Colorectal Cancer Model
This protocol is adapted from studies using susceptible A/J mice.[6]
-
Animal Model: Use 3-5 month old male or female A/J mice.
-
AOM Preparation: Prepare a working stock of 1.25 mg/mL AOM by diluting it in sterile 0.9% NaCl saline.
-
Administration: Inject mice intraperitoneally (i.p.) with 10 mg/kg body weight of AOM once a week for four to six consecutive weeks.
-
Monitoring: Monitor animals weekly for weight changes and signs of toxicity (e.g., lethargy, ruffled fur).
-
Tumor Assessment: Euthanize mice six months after the first AOM injection.
-
Tissue Collection: Dissect the entire colon, flush with PBS, and open it longitudinally. Count and measure tumors macroscopically. Fix tissues in 10% neutral buffered formalin for subsequent histopathological analysis.
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer Model
This is a generalized protocol effective in strains like Balb/c and C57BL/6.[6]
-
Animal Model: Use 6-8 week old male or female mice.
-
AOM Preparation: Prepare a 1 mg/mL AOM working solution in sterile PBS or saline.
-
AOM Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
DSS Administration (Induction Phase): After a 5-7 day recovery period, provide 1.5-2.5% (w/v) DSS in the drinking water for 5-7 days. The optimal DSS concentration should be titrated for your specific mouse strain and facility conditions.[13][14]
-
Recovery Phase: Replace the DSS solution with regular drinking water for a 14-day recovery period.
-
Repeat Cycles: Repeat the DSS induction and recovery phases for a total of two to three cycles.
-
Tumor Assessment: Euthanize mice between 10 and 18 weeks after the initial AOM injection.[2][7]
-
Tissue Collection: Collect and process colon tissue as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the AOM/DSS colitis-associated cancer model.
Caption: Classification of common mouse strains by AOM sensitivity.
Caption: AOM-induced mutation leading to Wnt/β-catenin pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study [mdpi.com]
- 14. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting high mortality rates in AOM/DSS experiments
Welcome to the technical support center for Azoxymethane (B1215336) (AOM) and Dextran Sodium Sulfate (B86663) (DSS) based experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you navigate and refine your colitis-associated cancer studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your AOM and AOM/DSS experiments.
Q1: We are observing high mortality in our experimental group, particularly after AOM injection or during the initial DSS cycles. What are the likely causes and how can we mitigate this?
A1: High mortality is a critical issue in AOM/DSS studies and can often be attributed to several factors:
-
AOM Toxicity: this compound is a potent carcinogen, and an excessive dose can lead to acute toxicity and rapid weight loss, often within 24 to 72 hours of injection.[1][2] The appropriate dosage is highly dependent on the mouse strain, with some strains being more susceptible than others.[3]
-
DSS-induced Colitis Severity: Dextran Sodium Sulfate induces colitis by disrupting the colonic epithelial barrier.[4][5] The severity of colitis is influenced by the DSS concentration, molecular weight, and duration of administration.[4][6] Higher concentrations and longer exposure can lead to severe diarrhea, dehydration, and excessive weight loss (greater than 20%), necessitating euthanasia.[1][4]
-
Mouse Strain Susceptibility: Different mouse strains exhibit varying sensitivity to both AOM and DSS.[3][7] For instance, BALB/c mice are generally more susceptible to AOM/DSS-induced tumorigenesis than C57BL/6 mice.[7][8] It is crucial to select a strain appropriate for your research goals and to be aware of its known sensitivities.
-
Animal Age and Sex: Younger mice (6-8 weeks) are often considered optimal for DSS-induced colitis models.[9] Additionally, male mice may develop more aggressive disease than females.[7][9]
-
Gut Microbiota: The composition of the gut microbiome can significantly influence the inflammatory response to DSS.[7][10] Variations in microbiota between animal suppliers or even between cages can lead to inconsistent colitis severity and mortality rates.
Troubleshooting Steps:
-
Optimize AOM Dosage: If mortality occurs shortly after AOM injection, consider reducing the dosage. It is recommended to perform a pilot study with a few different doses (e.g., 7.5 mg/kg, 10 mg/kg, and 12.5 mg/kg) to determine the optimal non-lethal dose for your specific mouse strain and laboratory conditions.[1][11]
-
Titrate DSS Concentration: If high mortality is observed during DSS cycles, reduce the concentration of DSS in the drinking water. Concentrations typically range from 1.5% to 3%, and even a small adjustment can significantly impact disease severity.[4][12]
-
Monitor Animal Health Closely: Daily monitoring of body weight, stool consistency, and the presence of blood is critical.[1][13] Implement clear humane endpoints, such as a body weight loss exceeding 20%, hunched posture, or limited mobility, to ensure animal welfare and prevent unnecessary suffering.[1][14] Supportive care, such as administering sterile saline via IP injection for dehydration, can be considered for mice experiencing significant weight loss (10-20%).[1][13]
-
Acclimatize and Standardize: Allow mice to acclimate to their new environment for at least a week before starting the experiment.[15] Co-housing animals before the experiment or performing microbiota homogenization can help reduce variability due to different gut microbiomes.[7][16]
Q2: We are observing inconsistent tumor development in our AOM/DSS model. What are the potential reasons for this variability?
A2: Inconsistent tumor development is a common challenge. Several factors can contribute to this variability:
-
Genetic Background: As mentioned, mouse strain is a major determinant of susceptibility to AOM/DSS-induced tumors.[3][7]
-
Sex Differences: Male mice often develop a higher number and larger tumors compared to females in AOM/DSS models.[7] It is advisable to use only one sex or ensure that experimental groups are balanced for sex.
-
DSS Lot-to-Lot Variability: The properties of DSS can vary between different manufacturers and even between different lots from the same manufacturer.[7][16] This can affect the severity of colitis and subsequent tumor promotion. It is recommended to use DSS with a molecular weight between 36-50 kDa.[17]
-
Inconsistent Administration: Ensure standardized and consistent techniques for AOM injections and accurate preparation of DSS solutions.[15] DSS solutions may not be stable at room temperature and should be prepared fresh regularly.[15][17]
Troubleshooting Steps:
-
Standardize Your Protocol: Maintain consistency in mouse strain, age, and sex. Use DSS from the same lot for the entire experiment if possible.
-
Optimize DSS Cycles: The number and duration of DSS cycles, as well as the recovery periods in between, can be adjusted to achieve the desired level of tumor development.[18] A typical protocol involves one to three cycles of DSS.[11]
-
Increase Sample Size: A larger number of animals per group can help to improve statistical power and account for individual variations.[15]
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Cancer Protocol (General Guideline)
This protocol is a general guideline and requires optimization based on the specific mouse strain and experimental objectives.[18]
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS, molecular weight 36-50 kDa)
-
Sterile 0.9% saline or PBS
-
6-8 week old mice
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
AOM Injection (Day 0):
-
Accurately weigh each mouse.
-
Prepare a fresh solution of AOM in sterile saline (e.g., 1 mg/mL).
-
Inject a single dose of AOM (typically 10-12.5 mg/kg body weight) intraperitoneally (IP).[11]
-
-
DSS Administration (Cycles):
-
This protocol typically involves three cycles of DSS administration.[11][17]
-
Cycle 1 (starting Day 5-7): Provide a 1.5-3% (w/v) DSS solution in the drinking water for 5-7 consecutive days.[11]
-
Recovery Period 1: Replace the DSS solution with regular drinking water for 14-21 days.[18]
-
Cycle 2 & 3: Repeat the DSS administration followed by a recovery period.
-
-
Monitoring:
-
Monitor mice daily during DSS administration for weight loss, diarrhea, and rectal bleeding.
-
The Disease Activity Index (DAI) can be used for quantitative assessment.[18]
-
-
Endpoint:
Data Presentation
Table 1: Troubleshooting High Mortality in AOM/DSS Experiments
| Potential Cause | Observation | Recommended Action | Relevant Parameters |
| AOM Toxicity | High mortality within 24-72 hours of injection.[1][2] | Reduce AOM dosage. | AOM Dose (mg/kg) |
| Severe DSS-induced Colitis | Rapid weight loss (>20%), severe diarrhea, and mortality during DSS cycles.[1][4] | Decrease DSS concentration, shorten DSS administration period. | DSS Concentration (%), Duration (days) |
| Mouse Strain Sensitivity | Consistently high mortality in a specific strain. | Select a more resistant strain or significantly adjust AOM/DSS dosage. | Mouse Strain |
| Animal Health Status | Pre-existing health conditions exacerbating AOM/DSS effects. | Ensure animals are healthy and pathogen-free before starting. | Animal Health |
Table 2: AOM and DSS Dosage and Administration Variations
| Parameter | Typical Range | Notes |
| AOM Dosage (single IP injection) | 7.5 - 12.5 mg/kg | 10 mg/kg is a commonly used dose.[11] Higher doses increase toxicity. |
| DSS Concentration (in drinking water) | 1.5 - 3% (w/v) | 2-2.5% is common. Higher concentrations lead to more severe colitis but can increase mortality.[11] |
| DSS Molecular Weight | 36 - 50 kDa | Critical for inducing colitis; weights outside this range may be ineffective or overly toxic.[17] |
| Number of DSS Cycles | 1 - 3 cycles | More cycles can increase tumor multiplicity but also mortality.[18] |
| DSS Duration per Cycle | 5 - 7 days | Shorter durations may be necessary for sensitive strains.[18] |
| Recovery Period | 14 - 21 days | Allows for sufficient recovery between DSS cycles.[18] |
Visualizations
Caption: Standard experimental workflow for the AOM/DSS colitis-associated cancer model.
Caption: Key signaling pathways activated in the AOM/DSS model leading to tumorigenesis.
Caption: A logical troubleshooting guide for addressing high mortality in AOM/DSS experiments.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 6. redalyc.org [redalyc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental Factors Modify the Severity of Acute DSS Colitis in Caspase-11-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AOM/DSS-Induced Colitis-Associated Cancer Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Azoxymethane (B1215336) (AOM) and Dextran Sodium Sulfate (B86663) (DSS) model for colitis-associated cancer (CAC). Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the AOM/DSS model and why is it used?
The AOM/DSS model is a widely used preclinical animal model that effectively mimics the progression of inflammation-associated colorectal cancer in humans.[1][2][3] It involves an initial injection of the pro-carcinogen this compound (AOM) to induce DNA mutations in the colonic epithelium, followed by the administration of Dextran Sodium Sulfate (DSS) in drinking water to promote chronic inflammation, which drives tumor development.[1][2] This model is valued for its high reproducibility, the relatively short time frame for tumor induction (as little as 7-10 weeks), and its ability to replicate many of the histological and molecular characteristics of human CAC.[1][4]
Q2: What are the critical parameters to consider when optimizing the AOM/DSS protocol?
The AOM/DSS model is not standardized, making it crucial to optimize several parameters for your specific experimental setup.[3][5][6] Key variables include the mouse strain, sex, age, gut microbiota, AOM dose, DSS concentration, DSS molecular weight, and the number and duration of DSS cycles.[7][8][9]
Q3: How does mouse strain affect susceptibility to the AOM/DSS model?
Different mouse strains exhibit significant variations in their susceptibility to AOM/DSS-induced tumorigenesis.[1][3][7] For instance, BALB/c mice are generally more susceptible and tend to develop a higher number of polyps compared to C57BL/6 mice.[1][10] It is essential to consult the literature to select an appropriate mouse strain for your research goals and to adjust the AOM and DSS concentrations accordingly.[1][3]
Q4: What is the recommended molecular weight of DSS to use?
A molecular weight of 36-50 kDa for DSS is commonly recommended and used in the majority of published protocols.[1][7][11]
Q5: How many cycles of DSS are typically recommended?
Most protocols utilize 2 to 3 cycles of DSS administration.[1][5] Increasing the number of cycles can lead to a higher tumor multiplicity but may also increase animal mortality.[1]
Troubleshooting Guide
This guide addresses common issues encountered during AOM/DSS experiments and provides potential solutions.
| Issue | Symptoms | Possible Causes & Solutions |
| High Animal Mortality | - Significant weight loss (>20%) shortly after AOM injection or during DSS cycles.[1] - Lethargy, hunched posture, and ruffled fur. - Unexpected animal death, particularly during the initial DSS cycle. | Cause: AOM Toxicity. The AOM dose may be too high for the specific mouse strain, age, or sex. Solution: Conduct a pilot study with varying AOM concentrations (e.g., 7.5, 10, and 12.5 mg/kg) to determine the optimal, non-lethal dose.[1][12][13] Mortality related to AOM toxicity is often observed within 24-72 hours post-injection.[1][12] Cause: Excessive DSS-induced Colitis. The concentration or duration of DSS administration may be too severe. Solution: Consider reducing the DSS concentration (e.g., from 3% to 1.5-2.5%) or shortening the administration period.[1] The severity of colitis can also be influenced by the molecular weight of the DSS.[1] |
| Inconsistent or No Tumor Development | - Low to no visible tumors at the end of the experiment. - High variability in tumor numbers between animals in the same group. | Cause: Insufficient AOM Dose. The initial AOM dose may not have been adequate to induce sufficient DNA damage. Solution: While being mindful of toxicity, ensure the AOM dose is within the effective range for your specific mouse strain.[1] Cause: Mouse Strain Resistance. The chosen mouse strain may be relatively resistant to AOM/DSS-induced tumorigenesis.[1][7] Solution: Refer to the literature to confirm the susceptibility of your chosen mouse strain.[1] Consider using a more susceptible strain like BALB/c.[3][5] Cause: Suboptimal DSS Administration. The DSS concentration, molecular weight, or duration of administration may be insufficient to induce the necessary level of chronic inflammation. Solution: Verify the DSS concentration and ensure the molecular weight is between 36-50 kDa.[7] You may need to increase the DSS concentration or the number of cycles.[14] |
| High Variability in Tumor Number and Size | - Significant differences in the number and size of tumors within the same experimental group. | Cause: Inconsistent Administration of AOM or DSS. Solution: Ensure all personnel are using a standardized and consistent technique for intraperitoneal injections. Prepare fresh DSS solution regularly, as it may not be stable at room temperature.[7] Cause: Variability in Gut Microbiota. The composition of the gut microbiota can significantly influence the development of AOM/DSS-induced tumors.[7][9] Solution: To mitigate this, consider co-housing animals before the experiment or using other methods to homogenize the gut flora.[9] |
Data Summary Tables
Table 1: Recommended AOM and DSS Protocol Parameters
| Parameter | Recommendation | Notes |
| AOM Dose | 7.5 - 12.5 mg/kg | A single intraperitoneal (IP) injection.[12][13] Dose should be optimized for the specific mouse strain.[1] |
| DSS Concentration | 1.5% - 3.0% (w/v) in drinking water | Concentration is strain-dependent; BALB/c mice are more sensitive than C57BL/6.[10] |
| DSS Molecular Weight | 36-50 kDa | Commonly used and recommended.[1][11] |
| Number of DSS Cycles | 2 - 3 cycles | More cycles can increase tumor multiplicity but also mortality.[1] |
| DSS Duration per Cycle | 5 - 7 days | Followed by a recovery period. |
| Recovery Period | 14 - 21 days | Allows for animal recovery between DSS cycles.[1] |
| Total Experiment Duration | 10 - 16 weeks | Longer durations generally lead to larger and more numerous tumors.[1][2] |
Table 2: Strain-Dependent Susceptibility to AOM/DSS
| Mouse Strain | Susceptibility | Reference |
| BALB/c | High | [1][5] |
| C57BL/6 | Moderate | [1][5] |
| A/J | High | [3] |
| C3H/HeN | Low (adenomas only) | [2][5] |
| DBA/2N | Low | [2][5] |
| AKR/J | Resistant | [3] |
Detailed Experimental Protocols
Standard AOM/DSS Protocol for Colitis-Associated Cancer
This protocol is a general guideline and requires optimization based on the specific mouse strain and experimental objectives.
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS), MW 36-50 kDa
-
Sterile 0.9% saline or PBS
-
Mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Standard laboratory animal diet and housing
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
AOM Injection (Day 0):
-
Accurately weigh each mouse.
-
Prepare a fresh solution of AOM in sterile saline or PBS (e.g., 1 mg/mL). Caution: AOM is a potent carcinogen and must be handled with appropriate safety precautions in a chemical fume hood.[2]
-
Administer a single intraperitoneal (IP) injection of AOM at a dose of 10-12.5 mg/kg body weight.[12][13]
-
-
DSS Administration (Cycle 1):
-
One week after the AOM injection (Day 7), replace the regular drinking water with a freshly prepared 1.5-3.0% (w/v) DSS solution.[2][15]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[2]
-
Monitor mice daily for weight loss, stool consistency, and the presence of blood in the feces.[2]
-
-
Recovery Period 1:
-
Subsequent DSS Cycles:
-
Repeat the DSS administration (Step 3) and recovery period (Step 4) for a total of 2-3 cycles.[1]
-
-
Tumor Assessment:
-
Euthanize the mice at the end of the experiment (typically 10-16 weeks after AOM injection).[1][2]
-
Dissect the entire colon, from the cecum to the anus.
-
Measure the colon length (a shorter colon is indicative of inflammation).
-
Open the colon longitudinally, wash with PBS, and count and measure all visible tumors.
-
Tissues can be fixed in 10% neutral buffered formalin for histological analysis or snap-frozen for molecular analysis.[2]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.hse.ru [publications.hse.ru]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
Technical Support Center: Gut Microbiota and the AOM/DSS Model
Welcome to the technical support center for researchers utilizing the Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) model for colitis-associated cancer. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the influence of gut microbiota on experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe high variability in tumor development (number and size) between individual mice within the same experimental group. What could be the cause?
A1: High inter-individual variability in tumor burden in the AOM/DSS model is frequently linked to differences in the gut microbiota composition of the mice.[1] Even genetically identical mice housed in the same facility can harbor distinct microbial communities, which can significantly impact susceptibility to AOM/DSS-induced tumorigenesis. For instance, the relative abundance of certain bacterial families, such as Porphyromonadaceae, has been negatively correlated with tumor burden.[1] Furthermore, studies have shown that transplanting fecal microbiota from tumor-bearing mice to recipient mice before AOM/DSS treatment leads to a higher tumor load compared to recipients of microbiota from healthy donors.[2]
To mitigate this, consider the following:
-
Co-housing: House experimental animals together for a period before the start of the experiment to help normalize their gut microbiota.
-
Fecal Microbiota Transplantation (FMT): Standardize the starting microbiome of your experimental animals by performing FMT from a single donor source.
-
Baseline Microbiome Analysis: Characterize the fecal microbiota of the mice before AOM/DSS treatment to identify any pre-existing differences that might later correlate with tumor outcomes.
Q2: Some of our AOM/DSS-treated mice do not develop tumors at all. Is this normal?
A2: Yes, it is not uncommon for a subset of mice in an AOM/DSS experiment to be refractory to tumor development.[3][4] This phenomenon is strongly associated with the composition of their gut microbiota.[3][4] Research has identified specific bacterial species that are enriched in tumor-free mice and may confer protection against tumorigenesis.[3][4] For example, Ruminococcus flavefaciens and Fibrobacter succinogenes have been found in higher abundance in CRC-free mice, while Eubacterium dolichum was reduced.[3][4]
Q3: Can the source of our laboratory mice influence the AOM/DSS model outcome?
A3: Absolutely. The gut microbiota of laboratory mice can vary significantly between different vendors and even between different barrier facilities from the same vendor. Mice colonized with microbiota from wild-caught mice, which have a more diverse microbiome, developed significantly fewer tumors in the AOM/DSS model compared to conventional laboratory mice.[2] This suggests that the increased microbial diversity in wild mice may be protective. When sourcing mice for your experiments, it is crucial to be consistent and, if possible, characterize the baseline microbiota of a representative sample of animals upon arrival.
Q4: We are planning to use antibiotics to modulate the gut microbiota in our AOM/DSS experiment. When is the best time to administer them?
A4: The timing of antibiotic administration is critical and can significantly alter the outcome of the AOM/DSS model.[5] Continuous antibiotic treatment throughout the experiment, as well as administration only during the initial or later phases, has been shown to suppress tumorigenesis by reducing microbial diversity.[5] However, the specific impact on colonic inflammation can vary depending on the timing of administration.[5] It is important to carefully consider your experimental question when designing an antibiotic treatment regimen. For example, if you are interested in the role of the microbiota in the initiation phase, pre-treatment with antibiotics before AOM injection would be appropriate.
Q5: How do microbial metabolites influence AOM/DSS-induced tumorigenesis?
A5: Microbial metabolites play a crucial role in modulating the host's response to AOM/DSS. Key metabolites include:
-
Short-Chain Fatty Acids (SCFAs): Produced by the fermentation of dietary fibers, SCFAs like butyrate (B1204436) can have dual roles. In some contexts, they are protective by maintaining intestinal barrier function and having anti-inflammatory properties.[6]
-
Bile Acids: The gut microbiota metabolizes primary bile acids into secondary bile acids. An imbalance in bile acid metabolism, with a decrease in secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), has been observed in the AOM/DSS model and is linked to CRC development.[6]
-
Polyphenol Metabolites: Dietary polyphenols are metabolized by the gut microbiota into bioactive compounds that can inhibit tumorigenesis by reducing inflammation (e.g., limiting IL-6/STAT3 activation) and inducing cancer cell apoptosis.[6]
Quantitative Data Summary
Table 1: Impact of Gut Microbiota Modulation on Tumor Development in the AOM/DSS Model
| Experimental Condition | Key Findings | Reference |
| Fecal Microbiota Transplant (FMT) | Mice receiving FMT from tumor-bearing donors developed ~2-fold more colon tumors than those receiving FMT from healthy donors. | [2] |
| Wild vs. Laboratory Mouse Microbiota | C57BL/6 mice colonized with microbiota from wild-caught mice developed ~3-fold fewer colon tumors than those with conventional laboratory mouse microbiota. | [2] |
| Probiotic Intervention (VSL#3) | Administration of the probiotic cocktail VSL#3 resulted in a significant decrease in the number and size of colon tumors. | [2] |
| Antibiotic Treatment | Broad-spectrum antibiotic administration, regardless of timing (pretreatment, early, late, or full-time), significantly reduced tumor numbers compared to the AOM/DSS control group. | [5] |
| Specific Bacterial Colonization (E. coli) | Colonization with colibactin-producing E. coli NC101 significantly increased tumor incidence compared to a mutant strain lacking the colibactin-producing gene cluster. | [7] |
| Sodium Tungstate (B81510) Treatment | Oral administration of sodium tungstate reduced the bloom of pro-inflammatory Enterobacteriaceae and decreased tumor incidence by ~64% in E. coli NC101-colonized mice. | [7] |
Experimental Protocols
Standardized AOM/DSS Protocol for Colitis-Associated Cancer in Mice (C57BL/6)
This protocol is a synthesis of commonly used methods and should be adapted based on institutional guidelines and specific experimental needs.[8][9][10]
Materials:
-
This compound (AOM) (Sigma-Aldrich)
-
Dextran Sodium Sulfate (DSS) (MP Biomedicals, MW 36,000-50,000)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
Procedure:
-
Acclimatization and Baseline Sampling:
-
Upon arrival, allow mice to acclimate for at least one week. Co-house mice intended for the same experimental group to help normalize their gut microbiota.
-
Collect fecal pellets from each mouse for baseline microbiota analysis (optional but highly recommended).
-
-
AOM Injection (Day 0):
-
DSS Administration (Cycles):
-
One week after the AOM injection, begin the first cycle of DSS treatment.
-
Prepare a 1.5-2.5% (w/v) solution of DSS in sterile drinking water. The exact concentration may need to be optimized for your facility and mouse strain.[3][11]
-
Provide the DSS solution as the sole source of drinking water for 5-7 days.
-
After the DSS cycle, replace the DSS solution with regular sterile drinking water for a recovery period of 14-16 days.
-
Repeat this cycle of DSS administration and recovery for a total of three cycles.[3][9]
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
Weigh the mice at least three times per week. Euthanize mice that lose more than 20% of their initial body weight or show signs of severe distress, in accordance with your institution's animal care guidelines.[10]
-
-
Termination and Tissue Collection (Week 12-16):
-
At the end of the experiment (typically 12-16 weeks after AOM injection), euthanize the mice.
-
Dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Open the colon longitudinally and gently clean it with PBS.
-
Count and measure the size of all visible tumors.
-
Collect tumor and non-tumor tissue samples for histology, molecular analysis, and/or microbial analysis.
-
Signaling Pathways and Workflows
Signaling Pathway: Microbiota-TLR-MyD88 Axis in AOM/DSS Model
The gut microbiota plays a critical role in intestinal homeostasis and inflammation, in part through the Toll-like receptor (TLR) signaling pathway. Myeloid differentiation factor 88 (MyD88) is a key adaptor protein for most TLRs.[12][13] In the context of the AOM/DSS model, MyD88 signaling has a complex, protective role.[12] Its absence leads to impaired epithelial healing, an altered inflammatory environment, and a dramatic increase in tumor formation.[12] This is partially due to the inability to signal through the IL-18 receptor, which is also MyD88-dependent.[12]
Caption: Microbiota-TLR-MyD88 signaling pathway in intestinal homeostasis.
Experimental Workflow: Investigating Microbiota Influence on AOM/DSS Model
The following workflow outlines a typical experiment designed to investigate the role of the gut microbiota in the AOM/DSS model.[11][14]
Caption: Experimental workflow for the AOM/DSS model with microbiota analysis.
References
- 1. The Gut Microbiome Modulates Colon Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Gut commensal bacteria influence colorectal cancer development by modulating immune response in AOM/DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of gut microbiota manipulation with antibiotics on colon tumorigenesis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal metabolites in colitis-associated carcinogenesis: Building a bridge between host and microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MyD88-mediated signaling prevents development of adenocarcinomas of the colon: role of interleukin 18 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of MyD88 disturbs gut microbiota and activates the NLR pathway and hence fails to ameliorate DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Azoxymethane (AOM)-Treated Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azoxymethane (B1215336) (AOM)-treated mouse models of carcinogenesis.
Troubleshooting Guides and FAQs
This section addresses common issues and unexpected findings encountered during AOM-induced carcinogenesis studies in mice.
FAQs: General
Q1: Why is there significant variability in colon tumor development between my experimental groups, even with the same AOM protocol?
A1: Variability in AOM-induced colon tumorigenesis is a known issue and can be attributed to several factors:
-
Mouse Strain: Different inbred mouse strains have profound differences in susceptibility to AOM. A/J and SWR/J mice are highly susceptible, while C57BL/6J and Balb/c are moderately susceptible. AKR/J and 129/SV mice are generally resistant to AOM-induced colon tumors.[1] It is crucial to use a consistent and appropriate mouse strain for your research question.
-
Animal Health and Microbiota: The gut microbiota can influence the metabolism of AOM and the inflammatory environment of the colon, thereby affecting tumor development. The overall health status of the animals also plays a role.
-
AOM Preparation and Administration: Ensure that the AOM solution is prepared fresh and administered at a consistent dose and volume. The intraperitoneal (i.p.) injection technique should be standardized across all animals to ensure consistent delivery.
Q2: My AOM-treated mice are showing signs of toxicity and high mortality rates. What could be the cause?
A2: Acute toxicity can occur, especially at higher doses of AOM.
-
Dosage: A dose of 20 mg/kg has been reported to cause acute toxicity and death in A/J mice within a week of the first injection.[2] A common and better-tolerated dose is 10 mg/kg.
-
Mouse Strain Sensitivity: Some strains may be more susceptible to the toxic effects of AOM.
-
Age of Mice: Mice dosed at a younger age (less than three months) may show a higher incidence of sporadic acute toxicity.
FAQs: Unexpected Pathologies
Q1: I have observed pathologies in the liver and kidneys of my AOM-treated mice. Is this an expected outcome?
A1: Yes, hepatic and renal pathologies can be an unexpected but documented side effect of AOM administration, particularly with repeated dosing. AOM is metabolized by hepatic P450 enzymes and can be eliminated through the kidneys.[3]
-
Liver Pathology: Histologic changes in the liver can include hepatocytomegaly with nuclear pleomorphism and bile duct hyperplasia, often accompanied by inflammatory cell infiltrates.[3]
-
Kidney Pathology: Changes in the kidneys can range from basophilia of the tubular epithelium to tubular atrophy.[3]
-
High-Fat Diet: These pathologies may be exacerbated in mice fed a high-fat diet.[3]
Q2: I found focal hyperplasia in the urinary bladder of one of my AOM-treated mice. Is this related to the AOM treatment?
A2: Focal hyperplasia in the urinary bladder has been noted as an occasional finding in AOM-treated mice.[3] While not a primary site of AOM-induced tumorigenesis, it is a possible treatment-related finding.
Q3: Are tumors ever observed outside of the colon in AOM-treated mice?
A3: While AOM is a potent and specific colon carcinogen, rare instances of extra-colonic lesions have been reported. These are not consistently observed and are considered atypical. Examples include:
Due to the rarity of these occurrences, extensive quantitative data on their incidence is not available in the literature. The primary and expected site of tumor development remains the distal colon.
Data Presentation: AOM-Induced Colon Tumorigenesis
The following tables summarize quantitative data on colon tumor development in various mouse strains treated with AOM. Data on unexpected tumor locations is not extensively quantified in the literature due to their sporadic nature.
Table 1: Tumor Incidence and Multiplicity in AOM-Treated Mice (Sporadic Model)
| Mouse Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean Tumors/Mouse) | Reference |
| A/J | 10 mg/kg, i.p., once a week for 6 weeks | ~100% | 9.2 | [3] |
| SWR/J | 10 mg/kg, i.p., once a week for 8 weeks | High | 16.3 ± 1.1 | [4] |
| FVB/N | 10 mg/kg, i.p., once a week for 4 weeks | 100% | 3.6 | [3] |
| Balb/c | 10 mg/kg, i.p., once a week for 6 weeks | 63% (adenomas) | 1.0 | [1][3] |
| C57BL/6J | 10 mg/kg, i.p., once a week for 6 weeks | Moderate | Not specified | [1] |
| AKR/J | 10 mg/kg, i.p., once a week for 8 weeks | 0% | 0 | [4] |
| 129/SV | 10 mg/kg, i.p., once a week for 4 weeks | 0% | 0 | [3] |
Table 2: Tumor Incidence in AOM/DSS-Treated Mice (Colitis-Associated Model)
| Mouse Strain | AOM/DSS Protocol | Tumor Incidence (%) | Reference |
| Balb/c | 10 mg/kg AOM (single dose) + 1% DSS | 100% (adenocarcinoma) | [1] |
| C57BL/6N | 10 mg/kg AOM (single dose) + 1% DSS | 50% (adenocarcinoma) | [1] |
| C3H/HeN | 10 mg/kg AOM (single dose) + 1% DSS | 0% (adenocarcinoma) | [1] |
| DBA/2N | 10 mg/kg AOM (single dose) + 1% DSS | 0% (adenocarcinoma) | [1] |
Experimental Protocols
Protocol 1: AOM-Induced Sporadic Colon Cancer
-
Animals: Use male mice of a susceptible strain (e.g., A/J or SWR/J), 6-8 weeks of age.
-
AOM Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline at a concentration of 1 mg/mL.
-
AOM Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. Injections are typically given once a week for 4-6 weeks.
-
Monitoring: Monitor the animals' health, including body weight, at least once a week.
-
Endpoint: Euthanize the mice 16-20 weeks after the final AOM injection.
-
Tissue Collection: Dissect the entire colon, from the cecum to the anus. Flush with phosphate-buffered saline (PBS), open longitudinally, and fix flat in 10% neutral buffered formalin for histopathological analysis.
Protocol 2: AOM/DSS-Induced Colitis-Associated Colon Cancer
-
Animals: Use male mice of a susceptible strain (e.g., Balb/c or C57BL/6J), 6-8 weeks of age.
-
AOM Administration: On day 0, administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
DSS Administration: One week after the AOM injection, provide drinking water containing 1.5-2.5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) for 5-7 days. Then, replace with regular drinking water for 14-16 days. This cycle can be repeated 2-3 times.
-
Monitoring: Closely monitor the mice during DSS administration for signs of colitis, such as weight loss, diarrhea, and rectal bleeding.
-
Endpoint: Euthanize the mice 10-12 weeks after the AOM injection.
-
Tissue Collection: Follow the same procedure as in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 3. Preliminary analysis of this compound induced colon tumors in inbred mice commonly used as transgenic/knockout progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refining Azoxymethane (AOM) Dosage to Reduce Animal Morbidity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azoxymethane (B1215336) (AOM) to induce colorectal cancer in animal models. The focus is on refining AOM dosage to minimize animal morbidity while achieving consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of animal morbidity in AOM-induced cancer models?
A1: The primary cause of morbidity is often related to the dose of AOM administered. High doses can lead to acute toxicity, including fulminant hepatic failure.[1] In the combined AOM/DSS (dextran sulfate (B86663) sodium) model, the concentration of DSS and the number of administration cycles also significantly contribute to morbidity by inducing severe colitis, which can lead to weight loss, dehydration, and rectal bleeding.[1]
Q2: How can I determine the optimal AOM dose for my specific study?
A2: It is highly recommended to conduct a pilot study with a small group of animals to determine the optimal AOM dose for your specific mouse or rat strain.[1] A dose-response analysis will help identify a concentration that induces the desired tumor phenotype without causing excessive toxicity.[1] You can start by referencing dosages reported in the literature for your particular animal model.
Q3: Are certain mouse strains more susceptible to AOM-induced toxicity?
A3: Yes, there are significant strain-dependent differences in susceptibility to AOM.[1][2] For instance, A/J mice are highly susceptible to AOM-induced colon tumorigenesis, whereas C57BL/6 mice are relatively resistant when AOM is used alone but are commonly used in the AOM/DSS model.[3][4] It is crucial to consider the genetic background of your animals when establishing your protocol.[2]
Q4: What are the clinical signs of AOM toxicity that I should monitor in my animals?
A4: Common signs of AOM and/or DSS-induced toxicity that require close monitoring include:
-
Significant weight loss (greater than 15-20% of initial body weight)[1][5]
-
Hunched posture[1]
-
Lethargy or reduced movement[1]
-
Diarrhea and rectal bleeding[1]
-
Signs of dehydration, such as sunken eyes and skin tenting.
Daily monitoring of animal weight and overall clinical condition is essential, particularly during and immediately following DSS administration.[1]
Q5: What is the recommended route of administration for AOM?
A5: The most common and effective routes of administration for AOM are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[2][6] Both routes have been shown to result in similar levels of tumor induction.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate shortly after AOM injection | The AOM dose is too high for the specific animal strain, age, or sex. | Reduce the AOM dosage. It is crucial to perform a dose-response pilot study to determine the maximum tolerated dose.[1] Consider using a more resistant strain if it aligns with your research goals. |
| Excessive weight loss and severe colitis in the AOM/DSS model | The DSS concentration is too high. The duration of DSS cycles is too long. There is insufficient recovery time between DSS cycles. | Optimize the DSS concentration; a pilot study is recommended.[7][8] Shorten the duration of DSS administration in each cycle.[1] Increase the recovery period with regular drinking water between DSS cycles to allow for tissue repair.[1] |
| Lack of or inconsistent tumor development | The AOM or DSS may have lost potency. The animal strain is resistant to AOM. The experimental duration is too short. | Ensure that the AOM and DSS are from a reliable source and have not expired.[9] Select a mouse strain known to be susceptible to AOM-induced tumorigenesis (e.g., A/J or BALB/c).[3][10] Ensure the experimental timeline is sufficient for tumor development, which can be 16-36 weeks after the final injection in AOM-only models.[3] |
| Variability in tumor incidence between animals | Improper injection technique leading to incorrect dosing. Differences in gut microbiota between cages. | Ensure all personnel are properly trained in animal handling and injection techniques.[9] Consider co-housing animals or using other methods to normalize gut microbiota. |
Quantitative Data Summary
Table 1: Recommended AOM Dosages for the AOM-Alone Model in Mice
| Mouse Strain | Dosage (mg/kg body weight) | Administration Route | Frequency | Duration | Tumor Assessment | Reference |
| A/J | 10 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose | [7] |
| A/J | 5 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose | [7] |
| Balb/c | 10 | Intraperitoneal (i.p.) | Once weekly | 6 weeks | 30 weeks post-first injection | [7] |
Table 2: Example AOM/DSS Protocol Parameters for Colitis-Associated Cancer in Mice
| Parameter | Recommendation | Notes | Reference |
| Animal Model | 6-8 week old mice (e.g., C57BL/6J) | Age and strain can significantly impact outcomes. | [7] |
| AOM Dosage | 10-12.5 mg/kg body weight | A single injection is typically administered. | [7] |
| AOM Administration | Intraperitoneal (i.p.) injection | --- | [7] |
| DSS Concentration | 1.5-3% (w/v) in drinking water | Concentration should be optimized based on mouse strain and laboratory conditions. | [3] |
| DSS Cycle | 5-7 days of DSS followed by 14 days of regular water | Typically repeated for 2-3 cycles. | [6][7] |
Experimental Protocols
AOM/DSS Model Protocol for Mice
This protocol is a generalized version based on several cited studies.[7]
-
Animal Model : Use 6-8 week old mice (e.g., C57BL/6J).[7]
-
AOM Preparation : Prepare a 1 mg/mL AOM working solution in sterile phosphate-buffered saline (PBS) or saline.[7]
-
AOM Injection (Day 0) : Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.[7]
-
DSS Administration (Starting Day 7) : Provide 2.5% (w/v) DSS in the drinking water for 7 days.
-
Recovery : Replace the DSS solution with regular drinking water for a 14-day recovery period.[7]
-
Repeat Cycles : Repeat the cycle of DSS administration and recovery for a total of three cycles.[7]
Note: The concentration of DSS may need to be adjusted based on the mouse strain and specific laboratory conditions to achieve a balance between inducing inflammation and avoiding excessive toxicity.[7]
AOM-Alone Model Protocol for A/J Mice
This protocol is based on the methodology described for A/J mice.[7]
-
Animal Model : Use 3-5 month old A/J mice. Younger mice may exhibit sporadic acute toxicity.[7]
-
AOM Preparation : Prepare a working stock of 1.25 mg/mL AOM by diluting it in sterile saline (0.9% NaCl).[7]
-
Administration : Inject mice intraperitoneally (i.p.) with 10 mg/kg body weight of AOM once a week for four consecutive weeks.[7]
-
Monitoring : Observe animals regularly for signs of toxicity.
-
Tumor Assessment : Euthanize mice and assess tumor development 6 months after the first AOM dose.[7]
Visualizations
Caption: AOM is metabolized to MAM, leading to DNA methylation and mutations that initiate colorectal cancer.[3]
Caption: A typical experimental workflow for the AOM/DSS colitis-associated cancer model in mice.
Caption: A troubleshooting flowchart to identify and address the causes of animal morbidity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Murine Model for Colitis-Associated Cancer of the Colon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AOM Model for Colorectal Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azoxymethane (AOM) and AOM/Dextran Sodium Sulfate (DSS) models of colorectal cancer. Inconsistent tumor penetrance is a common challenge in these models, and this resource aims to provide solutions to enhance experimental reproducibility and success.
Troubleshooting Guide: Addressing Inconsistent Tumor Penetrance
Issue: Significant variability in tumor incidence, multiplicity, and size is observed between animals within the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Mouse Strain and Sub-strain Variability | Different mouse strains exhibit varied susceptibility to AOM-induced tumorigenesis. Ensure the use of a consistent inbred strain throughout the experiment. If possible, use littermates for control and experimental groups to minimize genetic and environmental variability.[1] Be aware that even sub-strains from different vendors can have different genetic backgrounds and gut microbiota, impacting tumor development. |
| AOM Dosage and Preparation | Inconsistent AOM dosage can lead to variable tumor initiation. Prepare a fresh AOM solution for each experiment and ensure accurate calculation of the dose based on individual animal body weight.[2][3] Perform a pilot study with varying AOM concentrations (e.g., 7.5, 10, and 12.5 mg/kg) to determine the optimal dose for your specific mouse strain and laboratory conditions.[2][3] |
| DSS Concentration, Lot, and Administration | The concentration and lot of DSS can significantly impact the severity of colitis and subsequent tumor promotion. Use DSS from the same lot for an entire study. The molecular weight of DSS is also a critical factor. Titrate the DSS concentration (e.g., 1-3%) for your chosen mouse strain to induce a consistent level of moderate colitis without causing excessive mortality.[4] Ensure consistent DSS administration in the drinking water and monitor water consumption. |
| Gut Microbiota Differences | The composition of the gut microbiota plays a crucial role in AOM metabolism and the inflammatory response to DSS.[1] Co-house animals for several weeks before the start of the experiment to normalize their gut microbiota. Consider collecting fecal samples for 16S rRNA sequencing to assess and control for microbiota variability. |
| Animal Husbandry and Environmental Factors | Variations in diet, housing conditions, and stress levels can influence tumor development. Maintain a consistent diet throughout the study, as dietary components can affect the gut microbiome and inflammation. Ensure standardized housing conditions, including cage density, bedding material, and light/dark cycles. |
| Technical Skill and Injection Consistency | Improper intraperitoneal (IP) injection technique can lead to variable AOM delivery. Ensure all personnel are properly trained in IP injection to deliver the full dose to the peritoneal cavity. |
Frequently Asked Questions (FAQs)
Q1: Which mouse strain is most susceptible to AOM/DSS-induced colon cancer?
A1: Mouse strains exhibit significant differences in susceptibility to AOM/DSS-induced colorectal cancer. BALB/c mice are generally considered highly susceptible, often developing a high incidence and multiplicity of tumors.[4][5] C57BL/6 mice are also commonly used but are generally less susceptible than BALB/c mice.[4][5] Strains like C3H/HeN and DBA/2N are relatively resistant to AOM/DSS-induced tumorigenesis.[4]
Q2: What is the expected timeline for tumor development in the AOM/DSS model?
A2: The latency period for tumor development in the AOM/DSS model is significantly shorter than with AOM alone. Tumors can begin to appear as early as 6-10 weeks after the initial AOM injection, with well-developed adenocarcinomas typically present by 12-20 weeks.[4] The exact timeline can vary depending on the specific protocol, including the number of DSS cycles and the mouse strain used.
Q3: How can I minimize animal mortality during the DSS administration cycles?
A3: DSS-induced colitis can lead to significant weight loss and mortality. To minimize this, it is crucial to carefully monitor the animals daily during DSS administration. If mice lose more than 15-20% of their initial body weight, consider reducing the DSS concentration or shortening the duration of the cycle. Providing supportive care, such as subcutaneous injections of sterile saline to prevent dehydration and offering wet mash for easier consumption, can also improve survival rates.
Q4: What are the key histological features I should look for when evaluating tumor development?
A4: The AOM/DSS model recapitulates the adenoma-carcinoma sequence seen in human colorectal cancer.[4] Key histological features to evaluate include:
-
Aberrant Crypt Foci (ACF): The earliest identifiable preneoplastic lesions.
-
Adenomas: Benign tumors with dysplastic epithelium.
-
Adenocarcinomas: Malignant tumors that have invaded through the muscularis mucosae into the submucosa or beyond.[4] Look for features of dysplasia such as nuclear atypia, loss of polarity, and increased mitotic activity.
Q5: Can I use the AOM model to study metastatic colorectal cancer?
A5: The standard AOM/DSS model is not ideal for studying metastasis. While it effectively induces primary colon tumors, the incidence of metastasis to distant organs is very low.[4] Other models, such as orthotopic implantation of colon cancer cell lines, may be more suitable for investigating metastatic processes.
Data Presentation: Tumor Penetrance in Different Mouse Strains
The following tables summarize data on tumor incidence and multiplicity in various mouse strains subjected to the AOM/DSS protocol. These values are approximate and can vary based on specific experimental conditions.
Table 1: Tumor Incidence in Response to AOM/DSS
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration (%) | Tumor Incidence (%) |
| BALB/c | 10 | 1 | 100[4] |
| C57BL/6N | 10 | 1 | 50[4] |
| C3H/HeN | 10 | 1 | 0 (adenomas only)[4] |
| DBA/2N | 10 | 1 | 0 (adenomas only)[4] |
| ICR | 10 | 2 | 100 |
Table 2: Tumor Multiplicity in Response to AOM/DSS
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration (%) | Average Tumor Multiplicity (per mouse) |
| BALB/c | 10 | 1 | 7.7 ± 4.3 |
| C57BL/6N | 10 | 1 | 1.0 ± 1.2 |
| C3H/HeN | 10 | 1 | 0.7 ± 1.5 (adenomas) |
| DBA/2N | 10 | 1 | 0.2 ± 0.4 (adenomas) |
| ICR | 10 | 2 | 5.6 ± 2.4 |
Experimental Protocols
AOM/DSS Induction of Colitis-Associated Cancer
This protocol is a general guideline and may require optimization for specific mouse strains and experimental goals.
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS, molecular weight 36-50 kDa)
-
Sterile 0.9% saline
-
8-12 week old mice
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
AOM Injection (Day 0):
-
Weigh each mouse and calculate the required volume of AOM solution (typically 10 mg/kg).
-
Administer a single intraperitoneal (IP) injection of AOM.
-
-
DSS Administration (starting Day 5-7):
-
Prepare the desired concentration of DSS in sterile drinking water (e.g., 2-3%).
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
-
Recovery Period:
-
After the DSS cycle, replace it with regular sterile drinking water for 14-16 days.
-
-
Repeat DSS Cycles:
-
Repeat the cycle of DSS administration followed by a recovery period for a total of 2-3 cycles.
-
-
Monitoring:
-
Monitor the mice daily for weight loss, signs of colitis (diarrhea, bloody stool), and general health.
-
-
Euthanasia and Tissue Collection:
-
Euthanize the mice at the desired experimental endpoint (typically 12-20 weeks after AOM injection).
-
Dissect the entire colon from the cecum to the anus.
-
Tissue Processing and Tumor Analysis
-
Colon Excision and Preparation:
-
Carefully excise the colon and flush it with ice-cold phosphate-buffered saline (PBS) to remove fecal content.
-
Slit the colon open longitudinally.
-
-
Tumor Assessment:
-
Count the number of tumors and measure their size (length and width) using calipers.
-
-
"Swiss Roll" Preparation for Histology:
-
Lay the opened colon flat with the mucosal side up.
-
Starting from the distal end, roll the colon tightly into a "Swiss roll" configuration.
-
Secure the roll with a fine needle.
-
-
Fixation and Embedding:
-
Fix the Swiss roll in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
-
Histopathological Staining:
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for morphological assessment.
-
Perform other desired stains (e.g., immunohistochemistry for specific markers).
-
Signaling Pathways and Experimental Workflows
AOM/DSS Experimental Workflow
Caption: A typical experimental workflow for the AOM/DSS model of colitis-associated colorectal cancer.
AOM-Induced Carcinogenesis Signaling Pathway
Caption: Key signaling pathways activated during AOM-induced colon carcinogenesis.
References
- 1. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
how to minimize experimental variability between cages in AOM studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) induced colitis-associated cancer studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability in AOM/DSS studies?
A1: Experimental variability in the AOM/DSS model can arise from several factors, which can be broadly categorized as animal-related, procedural, and environmental. Key sources include:
-
Gut Microbiota: The composition of the gut microbiome significantly influences the inflammatory response and subsequent tumor development.[1][2][3] Variations in microbiota between cages can lead to inconsistent tumor penetrance.[3]
-
Cage Effects: Animals housed in the same cage share a common microenvironment, which can lead to correlated outcomes.[4] This "cage effect" can be a significant source of non-experimental variation.
-
Animal Husbandry: Factors such as housing conditions (e.g., conventional vs. enriched cages), diet, and frequency of cage changes can impact animal stress levels, welfare, and experimental outcomes.[5][6][7]
-
Genetic Background of Mice: Different mouse strains exhibit varying susceptibility to AOM/DSS-induced tumorigenesis.[8][9][10][11] For example, BALB/c mice are generally more susceptible than C57BL/6 mice.[9][10][11]
-
AOM/DSS Protocol Variations: Inconsistencies in the dosage and administration of AOM and DSS, the number and duration of DSS cycles, and the recovery periods can lead to significant differences in tumor development.[3][8][9] Lot-to-lot variability in DSS can also contribute to irreproducibility.[3]
-
Sex Differences: Male and female mice can respond differently to the AOM/DSS protocol, with males sometimes exhibiting a higher tumor burden.[3][12]
Q2: How can I minimize the impact of gut microbiota variability between cages?
A2: Normalizing the gut microbiota across experimental animals is crucial for reducing variability. One effective strategy is microbiota homogenization , which can be achieved through co-housing of animals before the start of the experiment.[12] Another approach involves collecting fecal material from all animals, pooling it, and then administering it back to the animals to create a more uniform gut microbial community.[3]
Q3: What are "cage effects" and how can they be addressed statistically?
A3: "Cage effects" refer to the phenomenon where animals within the same cage are more similar to each other than to animals in other cages, due to their shared microenvironment.[4] This can artificially inflate statistical significance if not properly accounted for.[4] To mitigate this, the cage, rather than the individual animal, should be considered the experimental unit.[4][13] Statistical analyses, such as a weighted two-sample t-test or a one-way ANOVA using cage means, can be employed.[4] For more complex analyses, linear mixed-effects models with "cage" as a random intercept can be utilized.[14]
Q4: What is the importance of randomization and blinding in AOM/DSS studies?
A4: Randomization and blinding are critical for reducing bias in animal studies.[15][16][17]
-
Randomization: Involves randomly assigning animals to different treatment groups to ensure that the groups are as similar as possible at the start of the experiment.[16][17][18][19] This helps to prevent selection bias.[17]
-
Blinding: Refers to the practice of concealing the treatment allocation from the researchers and/or the animal care staff.[16][18][19] This minimizes bias in outcome assessment and animal handling.[15] Double-blinding, where neither the experimenter nor the animal handler knows the treatment group, is the gold standard.[16]
Troubleshooting Guide
This guide addresses common issues encountered during AOM/DSS experiments and provides potential solutions.
Issue 1: High Animal Mortality
-
Symptoms:
-
Possible Causes & Solutions:
| Cause | Solution |
| AOM Toxicity | The dose of AOM may be too high for the specific mouse strain, age, or sex. It is recommended to perform a pilot study with varying AOM concentrations (e.g., 7.5, 10, and 12.5 mg/kg) to determine the optimal dose.[8][9][20] Mortality from AOM is often observed within 24-72 hours post-injection.[9][20] |
| Excessive DSS-induced Colitis | The concentration or duration of DSS administration may be too severe. Consider reducing the DSS concentration (e.g., from 3% to 1.5-2.5%) or shortening the administration period.[9][10] The molecular weight of DSS can also influence colitis severity; a molecular weight of 36-50 kDa is commonly recommended.[9] |
| Dehydration and Malnutrition | Severe diarrhea caused by DSS can lead to dehydration. Provide supportive care such as subcutaneous injections of sterile saline (0.5-1.0 ml) to correct fluid loss.[9][20] Supplying wet food on the cage floor can also encourage eating.[9][20] |
Issue 2: Low or No Tumor Incidence
-
Symptoms:
-
Few or no visible tumors at the end of the experiment.
-
Lack of significant weight loss or other signs of colitis during DSS cycles.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient AOM Dose | The initial dose of AOM may not have been sufficient to induce enough DNA damage. While being mindful of toxicity, ensure the AOM dose is within the effective range for your mouse strain.[9] |
| Suboptimal DSS Administration | The concentration of DSS may be too low, or the duration of administration too short to induce a robust inflammatory response.[12] Ensure fresh DSS solution is provided regularly (e.g., every 2-3 days).[21] Be aware of potential lot-to-lot variability in DSS.[3][12] |
| Mouse Strain Resistance | The chosen mouse strain may be relatively resistant to AOM/DSS-induced tumorigenesis.[9][12] Refer to literature for susceptibility of different strains.[9] |
| Underlying Health Status of Animals | Ensure all animals are healthy and free of pathogens before starting the experiment.[9] |
| Gut Microbiome Composition | Certain gut microbial compositions can be protective against tumorigenesis.[1][22] Consider microbiota homogenization prior to the experiment.[3] |
Experimental Protocols
Standard AOM/DSS Protocol
This protocol is a general guideline and may require optimization based on the specific mouse strain and experimental objectives.
-
Animal Selection: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c).[21][23] Ensure animals are age and sex-matched.[23]
-
AOM Injection (Day 0):
-
First DSS Cycle (Starting Day 7):
-
Recovery Period:
-
Subsequent DSS Cycles:
-
Monitoring:
-
Endpoint:
-
Mice are typically euthanized between 10 and 16 weeks after the initial AOM injection for tumor analysis.[9]
-
Dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally.[12]
-
Count and measure the size of all visible tumors.[12] A portion of the tumors and adjacent normal tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.[12]
-
Quantitative Data Summary
Table 1: Common AOM/DSS Protocol Variations
| Parameter | C57BL/6 Mice | BALB/c Mice | Notes |
| AOM Dose | 10-12.5 mg/kg | 7.5-10 mg/kg | BALB/c mice are generally more sensitive to AOM toxicity.[9][10][11] |
| DSS Concentration | 2-3% | 1.5-2.5% | Higher concentrations can lead to increased mortality, especially in more susceptible strains.[9][10] |
| DSS Cycles | 2-3 cycles | 2-3 cycles | More cycles can increase tumor multiplicity but also mortality.[9] |
| DSS Duration per Cycle | 5-7 days | 5-7 days | Shorter durations may be necessary for sensitive strains.[9] |
| Recovery Period | 14-21 days | 14-21 days | Allow for sufficient recovery between DSS cycles.[9] |
| Experiment Duration | 10-16 weeks | 10-16 weeks | Longer durations generally lead to larger and more numerous tumors.[9] |
Visualizations
Caption: Experimental workflow for the AOM/DSS colitis-associated cancer model.
Caption: AOM/DSS Signaling Pathway.
Caption: Key sources of experimental variability in AOM/DSS studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Gut Microbiome Modulates Colon Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How cage effects can hurt statistical analyses of completely randomized designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Shoebox’ Lab Cages Impair Animal Health, Affect Health Research Results: U of G Study - U of G News [news.uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Cage-Change Frequency and Bedding Volume on Mice and Their Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. forum.qiime2.org [forum.qiime2.org]
- 15. The Need for Randomization in Animal Trials: An Overview of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. td2inc.com [td2inc.com]
- 18. Randomization, Stratification, Blinding [bccancer.bc.ca]
- 19. castoredc.com [castoredc.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Managing Weight Loss in Mice During AOM/DSS Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing weight loss in mice during Azoxymethane (AOM) and Dextran (B179266) Sodium Sulfate (B86663) (DSS) treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during your AOM/DSS experiments, offering potential causes and actionable solutions.
Issue: Severe and Rapid Weight Loss (>15-20%)
-
Potential Causes:
-
High DSS Concentration: The concentration of DSS in the drinking water may be too high for the specific mouse strain, age, or sex. Different mouse strains exhibit varying sensitivity to DSS.[1][2]
-
AOM Toxicity: The dose of AOM may be too high, leading to systemic toxicity. This is often observed within 24-72 hours of injection.[1]
-
Dehydration and Reduced Intake: Mice may reduce their water and food intake due to malaise, leading to rapid weight loss.
-
Underlying Health Issues: Pre-existing health conditions in the mice can exacerbate the effects of AOM/DSS.[3]
-
-
Suggested Solutions:
-
Reduce DSS Concentration: If severe weight loss is observed, consider lowering the DSS concentration for subsequent cycles or for future experiments. A pilot study to determine the optimal DSS dose for your specific mouse strain is recommended.[2]
-
Optimize AOM Dose: Conduct a dose-response study for AOM to find a concentration that induces tumorigenesis with acceptable toxicity.[1]
-
Provide Supportive Care:
-
Daily Monitoring: Weigh mice daily during and immediately after DSS cycles to catch rapid weight loss early.[1][4] It's not unusual for mice to continue losing weight for a few days after DSS administration ceases.[1]
-
Issue: Dehydration and Reduced Food/Water Intake
-
Potential Causes:
-
DSS-induced Colitis: Inflammation and ulceration of the colon are painful and can lead to anorexia and adipsia.
-
Systemic Illness: General malaise from the treatment can reduce the animals' motivation to eat or drink.
-
-
Suggested Solutions:
-
Easy Access to Food and Water: Place food pellets and water bottles in a location that is easily accessible to lethargic mice.
-
Supplement with Wet Food: Provide a highly palatable, wet food source on the cage floor.[2]
-
Monitor Hydration Status: Check for signs of dehydration such as skin tenting and sunken eyes.
-
Administer Fluids: If dehydration is apparent, provide subcutaneous sterile saline.[1]
-
Issue: High Variability in Weight Loss Within the Same Group
-
Potential Causes:
-
Inconsistent DSS Consumption: Water intake can vary between individual mice and cages.[3]
-
Microbiota Variability: Differences in gut microbiota between mice can influence their susceptibility to DSS-induced colitis.[2]
-
Inaccurate AOM Dosing: Variations in initial body weight and injection volume can lead to inconsistent AOM effects.[3]
-
-
Suggested Solutions:
-
Monitor Water Intake: Regularly check and record the volume of DSS-containing water consumed per cage to ensure consistent exposure.[3]
-
Microbiota Homogenization: Co-housing mice or transferring bedding between cages before the experiment can help normalize the gut microbiota.[2]
-
Precise AOM Dosing: Carefully weigh each mouse before AOM injection and calculate the exact volume needed.[1]
-
Use Littermates: Whenever possible, use age- and sex-matched littermates for experimental and control groups to minimize genetic and environmental variability.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical and acceptable range of weight loss in the AOM/DSS model?
A typical and manageable weight loss during a DSS cycle is between 10-20% of the initial body weight.[1][5] Weight loss exceeding 20% is considered a humane endpoint, and the animal should be euthanized according to institutional guidelines.[1][4]
Q2: How often should I monitor the weight of the mice?
Daily weighing is crucial during the DSS administration cycles and for 3-5 days following the cessation of DSS treatment.[1] Mice can continue to lose weight for a few days after being returned to regular drinking water.[1] During recovery periods, weighing the mice twice a week is generally sufficient.[6]
Q3: What are the most effective supportive care measures to reduce weight loss?
The most effective supportive care measures include providing a wet food mash on the cage floor and administering subcutaneous or intraperitoneal sterile saline to combat dehydration.[1][2]
Q4: Can I administer analgesics to alleviate discomfort and potentially reduce weight loss?
The use of analgesics should be carefully considered and discussed with your institution's veterinary staff. Some analgesics, like buprenorphine, have been shown to have variable effects on the disease activity index in the AOM/DSS model.[7]
Q5: Are certain mouse strains more susceptible to weight loss in the AOM/DSS model?
Yes, different mouse strains have varying sensitivities to AOM/DSS treatment.[1] For example, Balb/c mice have been noted to experience significant weight loss with 3% DSS.[8][9] It is essential to optimize the protocol for your specific strain.[3]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| AOM Dosage | 7.5 - 12.5 mg/kg body weight (IP) | Dose may need to be optimized based on mouse strain and toxicity.[1][5] |
| DSS Concentration | 1.5% - 4% (in drinking water) | Concentration depends on mouse strain, sex, and desired severity of colitis.[2][5] |
| Expected Weight Loss | 10% - 20% | Weight loss is a key indicator of colitis severity.[5][10] |
| Humane Endpoint | >20% weight loss | Also includes hunched posture, ruffled fur, and limited mobility.[1][4] |
| Duration of DSS Cycle | 5 - 7 days | [5] |
| Recovery Period | 14 - 21 days | [3] |
| Number of Cycles | 2 - 3 cycles | [3][5] |
Experimental Protocols
Protocol for Supportive Care Mash Diet
-
Preparation: Take a portion of the standard rodent chow.
-
Hydration: Add sterile water or saline to the chow pellets until they become soft and form a mash-like consistency.
-
Placement: Place the wet mash in a shallow dish or directly on the clean cage floor.
-
Monitoring: Replace the mash daily to prevent spoilage and monitor consumption.
Protocol for Subcutaneous Fluid Administration
All procedures should be performed in accordance with your institution's IACUC protocols.
-
Preparation: Warm a bag of sterile saline or Lactated Ringer's solution to body temperature.
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Injection Site: Tent the skin over the back, between the shoulder blades.
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Administration: Inject up to 1 ml of the warmed fluids. The fluid will form a small bolus under the skin, which will be absorbed.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: AOM/DSS experimental workflow with integrated weight management checkpoints.
Caption: Simplified signaling pathways in AOM/DSS-induced colitis and tumorigenesis.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affective state determination in a mouse model of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Weight loss is a sufficient and economical single outcome measure of murine dextran sulfate sodium colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Non-DSS Sources of Inflammation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of inflammation in your experimental models that are independent of Dextran Sulfate Sodium (DSS). Uncontrolled inflammation can be a significant confounding variable, leading to unreliable and irreproducible results. This guide will help you pinpoint and address these issues.
Frequently Asked Questions (FAQs)
Q1: My control animals are exhibiting signs of inflammation (e.g., elevated cytokines, weight loss). What are the potential non-DSS causes?
A1: Several factors independent of DSS can induce an inflammatory response in laboratory animals. These can be broadly categorized as:
-
Psychological Stress: This is a major and often overlooked contributor to inflammation. Acute or chronic stress from handling, housing conditions, or experimental procedures can elevate pro-inflammatory cytokines.[1][2]
-
Physical Stress: Improper handling, restraint, or surgical procedures can cause tissue damage and trigger an inflammatory cascade.
-
Housing and Environmental Conditions: Suboptimal housing, such as overcrowding, lack of enrichment, or inadequate temperature and light cycles, can be a chronic stressor leading to inflammation.
-
Diet: The composition of the animal's diet can significantly influence baseline inflammation. High-fat or "Western" diets are known to promote a pro-inflammatory state.[3][4][5]
-
Genetic Background: Different mouse strains have varying susceptibilities to inflammation. For instance, BALB/c mice tend to have a Th2-biased immune response, while C57BL/6 mice are more prone to Th1 responses.
-
Subclinical Infections: Asymptomatic infections with pathogens like Helicobacter spp. or murine norovirus can cause low-grade, chronic inflammation that can confound experimental results.[6][7]
Q2: How can I determine if stress is the cause of the inflammation in my animals?
A2: Identifying stress-induced inflammation involves a combination of behavioral observation and physiological measurements.
-
Behavioral Signs: Look for signs of distress such as altered grooming, changes in activity levels (lethargy or hyperactivity), increased aggression, or repetitive behaviors (stereotypies).
-
Physiological Markers: The most common biomarker for stress is the glucocorticoid hormone, corticosterone (B1669441), in mice and rats. Elevated levels in plasma, feces, or hair can indicate chronic stress. Additionally, an increase in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the serum is a strong indicator of an inflammatory response to stress.
Q3: What are some practical steps to mitigate stress in the animal facility?
A3: Mitigating stress is crucial for animal welfare and data quality. Consider the following:
-
Acclimatization: Allow animals sufficient time to acclimate to the facility and to any new housing or experimental conditions before starting procedures. A recommended period is at least one week.
-
Handling: Handle animals gently and habituate them to the researchers who will be performing procedures.
-
Housing: House social animals in appropriate groups and provide environmental enrichment, such as nesting material and shelters. Avoid overcrowding.
-
Procedures: Refine experimental procedures to minimize pain and distress. Use appropriate anesthetics and analgesics for any invasive procedures.
Q4: Can the type of diet I'm using for my control group be a source of inflammation?
A4: Yes. Standard chow diets can vary in their composition. For studies sensitive to inflammation, it is crucial to use a consistent and well-defined diet. High-fat diets, often used in metabolic studies, are known to induce a low-grade inflammatory state characterized by increased levels of cytokines like IL-6 and TNF-α.[3][4] When comparing to a high-fat diet group, a purified low-fat diet is often a more appropriate control than a standard chow diet to minimize dietary variables.
Q5: How do I know if a subclinical infection is present in my colony?
A5: Subclinical infections can be challenging to detect as they often do not present with obvious clinical signs. Regular health monitoring of your colony is essential. This typically involves:
-
Serology: Testing serum samples for antibodies against common murine pathogens.
-
PCR: Using polymerase chain reaction (PCR) on fecal or tissue samples to detect the genetic material of pathogens.[6][8]
-
Sentinel Program: Housing sentinel animals that are regularly tested for a panel of pathogens to monitor the health status of the colony.
If you suspect a subclinical infection, consult with your facility's veterinary staff to implement a comprehensive diagnostic plan.
Troubleshooting Guides
Problem: Elevated Baseline Inflammation in Control Group
| Potential Cause | Troubleshooting Steps |
| Psychological/Physical Stress | 1. Review Handling Procedures: Ensure all handlers are properly trained in low-stress techniques. 2. Assess Housing Conditions: Check for overcrowding, lack of enrichment, and appropriate environmental parameters (temperature, humidity, light cycle). 3. Evaluate Experimental Timeline: Ensure adequate acclimatization periods. 4. Measure Stress Markers: Quantify corticosterone levels in plasma or feces. |
| Dietary Factors | 1. Analyze Diet Composition: Verify the consistency and components of the chow. 2. Consider a Purified Diet: For sensitive studies, switch to a purified, defined diet for both control and experimental groups to reduce variability. |
| Genetic Predisposition | 1. Review Strain Characteristics: Research the known immunological phenotype of the mouse strain being used. 2. Consider Strain Comparison: If feasible, include a second, less inflammation-prone strain as an additional control. |
| Subclinical Infections | 1. Consult Veterinary Staff: Discuss the possibility of a subclinical infection. 2. Implement Health Monitoring: Conduct serology and PCR testing on a representative sample of the colony. 3. Review Biosecurity Protocols: Ensure strict adherence to protocols to prevent the introduction of new pathogens. |
Data Presentation: Quantitative Insights into Inflammatory Triggers
The following tables summarize quantitative data on the effects of various non-DSS factors on inflammatory markers.
Table 1: Impact of Housing Density on Plasma Corticosterone in Female Mice
| Mouse Strain | Housing Density (mice/cage) | Plasma Corticosterone (ng/mL) |
| BALB/c | 2 | ~150 |
| BALB/c | 5 | ~200 |
| BALB/c | 10 | ~350 |
| C57BL/6 | 2 | ~100 |
| C57BL/6 | 5 | ~125 |
| C57BL/6 | 10 | ~150 |
Data adapted from a study on the effects of housing density. Actual values can vary based on specific experimental conditions.
Table 2: Effect of High-Fat Diet (HFD) on Serum Cytokine Levels in Mice
| Cytokine | Control Diet (pg/mL) | High-Fat Diet (HFD) (pg/mL) |
| IL-6 | 40.04 ± 6.69 | 41.03 ± 4.71 |
| TNF-α | 564.96 ± 150.21 | 826.91 ± 116.37 |
Data represents mean ± SD from a study comparing a regular chow diet to a high-fat diet.[3]
Table 3: Influence of Environmental Enrichment on Plasma Corticosterone in Male Mice
| Condition | Plasma Corticosterone (ng/mL) |
| Standard Environment (No Stressor) | ~80 |
| Standard Environment (Social Stressor) | ~180 |
| Enriched Environment (No Stressor) | ~75 |
| Enriched Environment (Social Stressor) | ~85 |
Data adapted from a study on the impact of environmental enrichment on stress responses.[9]
Experimental Protocols
Protocol 1: Quantification of Serum Corticosterone by ELISA
This protocol provides a general guideline. Always refer to the specific instructions of the commercial ELISA kit you are using.
-
Sample Collection: Collect blood from mice via a consistent method (e.g., retro-orbital sinus, submandibular vein) at a consistent time of day to minimize circadian variations.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
ELISA Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve a dilution step.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of corticosterone in your samples.
Protocol 2: Measurement of Serum Cytokines using a Multiplex Bead Array
This method allows for the simultaneous quantification of multiple cytokines from a small sample volume.
-
Sample Preparation: Prepare serum as described in Protocol 1.
-
Multiplex Assay Procedure:
-
Follow the manufacturer's protocol for the specific multiplex kit (e.g., Bio-Plex, Luminex).
-
Prepare the antibody-coupled beads and add them to the wells of a 96-well filter plate.
-
Add standards and serum samples to the wells and incubate.
-
Wash the beads.
-
Add the detection antibody cocktail and incubate.
-
Wash the beads.
-
Add a fluorescent reporter (e.g., Streptavidin-PE) and incubate.
-
Wash the beads and resuspend them in sheath fluid.
-
-
Data Acquisition and Analysis: Acquire data on a compatible flow cytometer-based instrument. The software will generate concentration data for each cytokine based on the standard curves.
Mandatory Visualizations
Caption: Simplified NF-κB signaling pathway activated by various non-DSS inflammatory stimuli.
Caption: Troubleshooting workflow for identifying and mitigating non-DSS sources of inflammation.
References
- 1. Environmental Enrichment during Rearing Alters Corticosterone Levels, Thymocyte Numbers, and Aggression in Female BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-weaning Environmental Enrichment in Male CD-1 Mice: Impact on Social Behaviors, Corticosterone Levels and Prefrontal Cytokine Expression in Adulthood [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential expression of immunoregulatory cytokines in adipose tissue and liver in response to high fat and high sugar diets in female mice [frontiersin.org]
- 6. criver.com [criver.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: AOM/DSS Protocol for Specialized Mouse Models
Welcome to the technical support center for researchers utilizing the Azoxymethane (B1215336) (AOM) and Dextran (B179266) Sodium Sulfate (B86663) (DSS) model for colitis-associated cancer in aged or immunocompromised mice. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during these sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the standard AOM/DSS protocol for aged or immunocompromised mice?
Aged and immunocompromised mice are generally more susceptible to the toxic effects of both AOM and DSS. Standard protocols, typically optimized for young, healthy, immunocompetent mice (e.g., 8-12 week old C57BL/6), can lead to excessive weight loss, severe colitis, and high mortality rates in these special cohorts.[1][2] Adjustments are crucial to ensure animal welfare and the successful induction of colitis-associated cancer for study.
Q2: What are the primary signs of excessive toxicity in aged or immunocompromised mice undergoing the AOM/DSS protocol?
Researchers should closely monitor for rapid and severe weight loss (exceeding 20% of baseline), persistent diarrhea, rectal bleeding, hunched posture, lethargy, and dehydration.[3][4] If these signs are observed, it is critical to intervene by reducing the DSS concentration, providing supportive care such as subcutaneous saline injections for hydration, or euthanizing the animal if humane endpoints are reached.[3][4]
Q3: Can the AOM/DSS model be used in mice lacking an adaptive immune system, such as Rag1-/- or SCID mice?
Yes, the AOM/DSS model can be utilized in mice lacking T and B cells, such as SCID and Rag-KO mice.[5] In these models, DSS-induced colitis is driven by the innate immune system.[6] This provides a unique opportunity to study the role of innate immunity in colitis and colitis-associated cancer. However, these mice are often more susceptible to DSS, necessitating significant protocol modifications.[5]
Q4: How does age affect AOM-induced DNA damage and subsequent tumor development?
Studies have shown that age can influence susceptibility to AOM. In one study, when AOM was administered based on body weight, older mice developed significantly more aberrant crypt foci (ACF), the precursors to tumors, than younger mice.[7] However, when the total dose was the same, younger mice showed more ACF at higher doses.[7] This suggests that the relationship between age and AOM susceptibility is complex and may depend on dosing strategy.[7] Pups have been shown to be more susceptible than young adults to AOM-induced tumorigenesis.[8]
Troubleshooting Guides
Adjusting for Aged Mice (e.g., >12 months old)
Issue: High mortality and excessive weight loss in aged mice during DSS cycles.
Possible Cause: Aged mice, particularly certain strains like BALB/c, are highly sensitive to DSS-induced colitis.[2]
Solution:
-
Reduce DSS Concentration: A pilot study on 14-month-old female mice found that while 3% DSS was required to induce carcinomas, it caused severe reactions in BALB/c mice.[2][9] A concentration of 2.5% DSS is suggested as a potential "sweet spot" for aged BALB/c mice.[2][9] For aged C57BL/6 mice, 3% DSS may be tolerated but should be preceded by pilot studies.[2]
-
Shorten DSS Cycles: Consider reducing the duration of DSS administration from the typical 7 days to 5 days.
-
Increase Recovery Time: Extend the recovery period between DSS cycles from 14 days to 21 days to allow for complete recuperation.
-
Supportive Care: Proactively provide supportive care, such as hydrogel packs or wet food, to mitigate dehydration.
Adjusting for Immunocompromised Mice (e.g., Rag1-/-, SCID, NSG)
Issue: Severe, rapid-onset colitis and mortality in immunocompromised mice after DSS administration.
Possible Cause: The absence of a fully functional adaptive immune system can alter the response to DSS, often leading to increased susceptibility.
Solution:
-
Significant DSS Reduction: Start with a much lower concentration of DSS than used for wild-type mice. A range of 1-1.5% DSS is a reasonable starting point for a pilot study.[10]
-
Careful Monitoring: Daily monitoring of weight, stool consistency, and rectal bleeding is critical. Be prepared to remove DSS and provide fresh water at the first sign of severe colitis.
-
Staggered Introduction: For particularly sensitive strains, consider a staggered DSS introduction, starting with a very low concentration (e.g., 0.5%) for 1-2 days before increasing to the target concentration.
-
Consider AOM-Only Model: In some immunocompromised strains, AOM alone may be sufficient to induce tumors, albeit with a longer latency period. One study found that athymic BALB/c mice treated with only AOM developed fewer tumors than wild-type mice, indicating a role for the immune system in tumorigenesis.[11]
Data Presentation: Recommended Starting Doses for AOM/DSS in Special Mouse Models
The following table provides suggested starting parameters for aged and immunocompromised mice. It is imperative to conduct a pilot study to optimize these parameters for your specific mouse strain, age, and facility conditions.
| Mouse Model | Mouse Strain | Age | AOM Dose (mg/kg) | DSS Concentration (%) | DSS Cycle Duration (days) | Recovery Period (days) | Key Considerations |
| Aged | BALB/c | 14 months | 12.5[2] | 2.5[2][9] | 5[2] | 16 | Highly sensitive to DSS; 3% DSS led to euthanasia in a pilot study.[2] |
| Aged | C57BL/6 | 14 months | 12.5[2] | 3.0[2] | 5[2] | 16 | More resistant to DSS than aged BALB/c mice, but still requires careful monitoring.[2] |
| Immunocompromised | Rag1-/- | 8-12 weeks | 10 | 1.0 - 1.5 | 5-7 | 14-21 | Highly susceptible to DSS; start with a low concentration and monitor closely. |
| Immunocompromised | SCID | 8-12 weeks | 10 | 1.0 - 1.5 | 5-7 | 14-21 | Similar to Rag1-/- mice, requires a significant reduction in DSS concentration. |
Experimental Protocols
Modified AOM/DSS Protocol for Aged BALB/c Mice (14 months)
This protocol is adapted from a pilot study by Kur-Piotrowska et al. (2022).[2]
-
Acclimatization: Acclimatize mice to the facility for at least one week.
-
AOM Injection (Day 0): Weigh each mouse and administer a single intraperitoneal (IP) injection of AOM at a dose of 12.5 mg/kg.[2]
-
Recovery (Day 1-7): Provide mice with regular drinking water.
-
First DSS Cycle (Day 8-12): Replace regular drinking water with a 2.5% (w/v) DSS solution.[2][9] Monitor mice daily for weight loss and clinical signs of colitis.
-
First Recovery Period (Day 13-28): Switch back to regular drinking water.
-
Subsequent Cycles: Repeat the DSS and recovery cycles for a total of three cycles.
-
Endpoint: The experimental endpoint is typically 12 weeks after the AOM injection.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redoxis.se [redoxis.se]
- 7. Effect of age on susceptibility to this compound-induced colonic aberrant crypt foci formation in C57BL/6JNIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-dependent susceptibility to this compound-induced and spontaneous tumorigenesis in the Min/+ mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colon carcinogenesis in wild type and immune compromised mice after treatment with this compound, and this compound with dextran sodium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting lack of tumor formation in the AOM/DSS model
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the Azoxymethane (B1215336) (AOM)/Dextran (B179266) Sodium Sulfate (B86663) (DSS) model of colitis-associated cancer.
Frequently Asked Questions (FAQs)
Q1: We are not observing any tumor formation in our AOM/DSS model. What are the primary factors we should investigate?
A1: The absence of tumors in the AOM/DSS model is a common issue that can stem from several critical factors. The most influential variables include the mouse strain, the dosage of AOM, and the concentration and cycling of DSS. Sub-optimal protocols, the health status of the animals, and variations in the gut microbiome can also contribute to experimental failure. A systematic review of your protocol and comparison with established, validated protocols for your specific mouse strain is the recommended first step.[1][2][3]
Q2: How significant is the choice of mouse strain in the AOM/DSS model?
A2: Mouse strain is a critical determinant of susceptibility to AOM/DSS-induced tumorigenesis.[1][4] Different strains exhibit varied responses to both the carcinogenic effects of AOM and the inflammatory effects of DSS. For instance, BALB/c mice are known to be highly susceptible, developing a high incidence of tumors, while C57BL/6 mice show moderate susceptibility.[4][5][6][7] Strains like C3H/HeN and DBA/2N are relatively resistant and may only develop a few adenomas without progressing to adenocarcinomas.[4][6] It is crucial to select a strain with known susceptibility and to tailor the AOM and DSS concentrations accordingly.[1]
Q3: We are using the correct mouse strain but still see low to no tumor incidence. What should we check regarding our AOM and DSS administration?
A3: If the mouse strain is appropriate, the next step is to scrutinize your AOM and DSS protocol.
-
AOM Dosage: The dose of AOM is critical for initiating DNA damage. Doses typically range from 7.5 to 12.5 mg/kg.[1][8] An insufficient dose may not induce enough mutations to initiate tumorigenesis. It is advisable to perform a pilot study to determine the optimal AOM dose for your specific mouse strain and laboratory conditions.[8]
-
DSS Concentration and Cycling: DSS induces colitis, which promotes tumor development. The concentration (typically 1-3%) and the duration of administration are critical.[9] The protocol usually involves cycles of DSS in drinking water followed by a recovery period with regular water.[9] Insufficient DSS concentration or duration may not induce the necessary chronic inflammation. Conversely, excessive concentration can lead to high mortality.[10] The number of DSS cycles also impacts tumor multiplicity.[2]
Q4: Can the gut microbiome influence the outcome of the AOM/DSS model?
A4: Yes, the gut microbiome plays a significant role in the AOM/DSS model.[11][12] Variations in gut microbiota between animals can lead to high variability in tumor development.[13] Some studies suggest that specific bacterial compositions can either promote or protect against tumorigenesis.[14] To minimize variability, it is recommended to co-house animals to normalize their gut microbiota before starting the experiment.[9][15] The use of antibiotics in the animal facility can also alter the microbiome and should be considered.[9]
Q5: Our mice are experiencing excessive weight loss and mortality during the DSS cycles. What can we do?
A5: High morbidity and mortality are typically due to excessive DSS-induced colitis. A weight loss of 10-20% is expected during DSS administration.[8] If weight loss exceeds 20% or mice show signs of severe distress, you should consider the following adjustments:[1]
-
Reduce DSS Concentration: Lower the percentage of DSS in the drinking water.[10]
-
Shorten DSS Duration: Decrease the number of days the mice are on DSS.[2]
-
Increase Recovery Period: Provide a longer period with regular water between DSS cycles to allow for sufficient recovery.[2]
-
Supportive Care: Provide wet food or subcutaneous saline injections to aid in hydration and nutrition.[1]
Troubleshooting Guide
This table provides a summary of common issues, their potential causes, and recommended solutions.
| Issue | Possible Causes | Solutions |
| No Tumor Formation | Insufficient AOM dose.[2] | Optimize AOM dose for your mouse strain (typically 10-12.5 mg/kg).[8] |
| Inappropriate mouse strain (resistant).[2] | Use a susceptible strain like BALB/c or C57BL/6.[4][5][6][7] | |
| Insufficient DSS concentration or duration.[9] | Increase DSS concentration (1.5-3%) or the duration of administration (5-7 days per cycle).[9][16] | |
| Insufficient number of DSS cycles. | Most protocols use 2-3 cycles of DSS.[8][9] | |
| Experiment terminated too early. | Tumor development can take 10-16 weeks.[1][2] | |
| High Variability in Tumor Number and Size | Inconsistent AOM/DSS administration. | Ensure accurate weighing for AOM dosing and monitor water intake for DSS.[2] Prepare fresh DSS solution regularly.[2] |
| Genetic and environmental variability. | Use age- and sex-matched littermates and house all mice in the same room.[1][2] | |
| Gut microbiome differences. | Co-house animals before the experiment to normalize gut flora.[9][15] | |
| High Mortality/Morbidity | DSS concentration is too high. | Reduce the DSS concentration. A pilot study to determine optimal DSS concentration is recommended.[10][15] |
| DSS administration is too long. | Shorten the duration of each DSS cycle. | |
| Insufficient recovery time between cycles. | Increase the recovery period with regular drinking water to at least 14 days.[2][8] | |
| Underlying health issues in animals. | Ensure all animals are healthy and pathogen-free before starting the experiment.[2] |
Experimental Protocols
Standard AOM/DSS Protocol for C57BL/6 Mice
This is a general guideline and may require optimization.
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS, MW 36,000–50,000 Da)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile Drinking Water
-
8-12 week old C57BL/6 mice
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
AOM Injection (Day 0):
-
Prepare a fresh solution of AOM in sterile PBS at a concentration of 1 mg/mL.
-
Weigh each mouse accurately.
-
Inject a single intraperitoneal (i.p.) dose of AOM at 10-12.5 mg/kg body weight.[8]
-
-
DSS Administration (3 Cycles):
-
Cycle 1 (e.g., Days 5-10):
-
Recovery 1 (e.g., Days 10-24):
-
Cycle 2 & 3: Repeat the cycle of DSS administration followed by a recovery period two more times.[8]
-
-
Monitoring:
-
Monitor mice daily, especially during DSS cycles, for weight loss, diarrhea, and bloody stool.
-
A weight loss of 10-20% is expected during DSS administration.[8]
-
-
Endpoint and Tissue Collection (e.g., Week 10-16):
-
Euthanize mice at the experimental endpoint.
-
Dissect the entire colon from the cecum to the anus.
-
Measure the colon length (shorter colon indicates more severe inflammation).
-
Open the colon longitudinally and wash with PBS.
-
Count and measure the size of all visible tumors.[8]
-
Collect tissue samples for histopathological and molecular analysis.
-
Quantitative Data Summary
The optimal parameters for the AOM/DSS model can vary. The following table summarizes common ranges found in the literature for different mouse strains.
| Parameter | C57BL/6 | BALB/c |
| AOM Dose (mg/kg) | 10 - 12.5 | 10 |
| DSS Concentration (%) | 1.5 - 3.0 | 1.0 - 2.0 |
| DSS Cycles | 2 - 3 | 1 - 3 |
| DSS Duration per Cycle | 5 - 7 days | 4 - 7 days |
| Recovery Period | 14 - 21 days | 14 - 21 days |
| Typical Tumor Incidence | Moderate to High[4][6] | High[4][6] |
Note: These values are general recommendations and should be optimized for your specific laboratory conditions.
Key Signaling Pathways and Visualizations
The AOM/DSS model recapitulates key molecular pathways involved in human colitis-associated cancer. Chronic inflammation driven by DSS creates a tumor-promoting microenvironment characterized by the activation of several signaling pathways.
AOM/DSS Experimental Workflow
Caption: A typical experimental workflow for the AOM/DSS model.
Key Signaling Pathways in AOM/DSS-Induced Carcinogenesis
Caption: Interplay of key signaling pathways in AOM/DSS-induced tumorigenesis.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Gut microbiota protects against gastrointestinal tumorigenesis caused by epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut Microbiota Influences Experimental Outcomes in Mouse Models of Colorectal Cancer [mdpi.com]
- 13. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 16. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
how to properly score disease activity index in AOM/DSS studies
This guide provides troubleshooting advice and frequently asked questions for researchers conducting Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) induced colitis and colitis-associated cancer studies in murine models. It focuses on the proper and consistent scoring of the Disease Activity Index (DAI).
Frequently Asked Questions (FAQs)
Q1: What is the Disease Activity Index (DAI) and why is it important in AOM/DSS studies?
A1: The Disease Activity Index (DAI) is a composite scoring system used to quantitatively assess the clinical signs of colitis in murine models.[1][2][3] It is a crucial non-invasive tool for monitoring disease progression and severity throughout an experiment.[4] The DAI combines scores from three key clinical parameters: weight loss, stool consistency, and rectal bleeding.[1][2][3] Consistent DAI scoring provides a reliable measure of intestinal inflammation and allows for the comparison of disease severity between different experimental groups.[1]
Q2: How often should the DAI be scored?
A2: For acute colitis models, DAI should be assessed and recorded daily.[1][3] In chronic or colitis-associated cancer models (AOM/DSS), daily monitoring during the DSS administration cycles is critical.[4] During recovery periods, the frequency can be reduced to every other day or twice a week, depending on the specific experimental design and the condition of the animals.[5]
Q3: Can the DAI score be the sole determinant of colitis severity?
A3: While the DAI is a valuable and widely used tool, it should not be the sole determinant of colitis severity.[1] It provides a clinical overview, but for a comprehensive assessment, it should be complemented with other measurements such as colon length at necropsy (a shorter colon indicates more severe inflammation), spleen weight, histological analysis of the colon tissue, and quantification of inflammatory markers like cytokines (e.g., IL-1β, IL-6, TNF-α).[3][6][7][8]
Q4: Is there a universally accepted DAI scoring system?
Troubleshooting Guide
Issue 1: High variability in DAI scores within the same experimental group.
-
Possible Cause: Inconsistent scoring by different researchers.
-
Solution: Ensure all personnel involved in scoring are trained on the same standardized protocol and scoring criteria. Conduct parallel scoring sessions at the beginning of the study to align observations and interpretations.
-
-
Possible Cause: Variation in DSS consumption.
-
Solution: Monitor the volume of DSS-containing water consumed per cage to ensure uniform exposure.[10] Check for leaks in the water bottles.
-
-
Possible Cause: Animal stress.
-
Solution: Handle mice consistently and minimize environmental stressors. House mice from the same experimental group together where possible.
-
Issue 2: Unexpectedly high mortality rate after AOM injection or during the first DSS cycle.
-
Possible Cause: AOM dosage is too high for the specific mouse strain, age, or facility environment.
-
Solution: The toxic effects of AOM can vary.[10] It is recommended to perform a pilot study with a few different AOM doses (e.g., 7.5 mg/kg, 10 mg/kg, and 12.5 mg/kg) to determine the optimal dose that induces tumors without causing excessive toxicity.[10] Mortality is often observed 24-72 hours post-injection.[10]
-
-
Possible Cause: DSS concentration is too high or the duration of administration is too long.
-
Solution: The severity of DSS-induced colitis is dependent on the concentration, molecular weight, and duration of administration, as well as the mouse strain.[1] If high mortality is observed, consider reducing the DSS concentration (e.g., from 3% to 2.5%) or shortening the administration period (e.g., from 7 to 5 days).[4][6]
-
Issue 3: Low or no signs of colitis (low DAI scores) after DSS administration.
-
Possible Cause: DSS concentration is too low.
-
Solution: Increase the concentration of DSS in the drinking water. Ensure the DSS is fully dissolved. Freshly prepared DSS solution is recommended as it may not be stable at room temperature for extended periods.[5]
-
-
Possible Cause: The mouse strain is resistant to DSS-induced colitis.
-
Solution: Different mouse strains have varying susceptibility to DSS. C57BL/6 mice are commonly used and are known to be susceptible.[8] Verify the strain-specific literature for expected responses.
-
-
Possible Cause: Issues with the DSS itself.
-
Solution: Ensure the DSS has the correct molecular weight (typically 36-50 kDa) for inducing colitis.[5] Check the expiration date and storage conditions of the DSS powder.
-
Issue 4: Difficulty in consistently scoring stool consistency.
-
Possible Cause: Subjectivity in observation.
-
Solution: Create a visual guide with photographic examples of each score (normal, soft, and diarrhea) for reference. When in doubt, gently press the fecal pellet with forceps to assess its form. Normal pellets are hard, soft pellets lose their form, and diarrhea is liquid.
-
Issue 5: Inconsistent detection of rectal bleeding.
-
Possible Cause: Blood is not always macroscopically visible.
-
Solution: For a more sensitive and consistent assessment, use a fecal occult blood test (e.g., Hemoccult) to detect microscopic bleeding, especially for lower scores.[3] Always check for blood around the anus in addition to observing the stool pellets.
-
Experimental Protocols
Protocol: Disease Activity Index (DAI) Scoring
This protocol outlines the steps for daily assessment of the DAI in mice.
-
Animal Observation: Before handling, observe the mice in their cage for general signs of distress, such as lethargy or ruffled fur.
-
Body Weight Measurement:
-
Weigh each mouse individually using a calibrated scale.
-
Record the weight daily.
-
Calculate the percentage of weight loss relative to the initial body weight at Day 0.
-
-
Stool Consistency Assessment:
-
Place the mouse in a clean, empty cage or on a clean surface.
-
Observe the fecal pellets produced.
-
Score the consistency based on the criteria in the DAI Scoring Table. Normal pellets are well-formed and hard. Soft stools will appear loose and lose their form when handled. Diarrhea is liquid stool.[3]
-
-
Rectal Bleeding Assessment:
-
Examine the fecal pellets for any visible signs of blood.
-
Check the fur around the anus for any traces of blood.[3]
-
For more accurate scoring of slight bleeding, a fecal occult blood test can be used.
-
Score the bleeding based on the criteria in the DAI Scoring Table.
-
-
Calculation of DAI Score:
-
Sum the scores for weight loss, stool consistency, and rectal bleeding.
-
Data Presentation: Standardized DAI Scoring Table
This table provides a standardized scoring system for each component of the DAI. Consistently applying these criteria is essential for reproducible results.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or weight gain | Normal, well-formed pellets | No blood, Hemoccult negative |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools that do not stick to the anus | Hemoccult positive |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea (liquid stools that stick to the anus) | Gross bleeding (visible blood on fur or in stool) |
Note: Some scoring systems use a 0, 2, 4 scale for stool and bleeding to give them more weight. Others use a more granular scale. The chosen system should be clearly defined and used consistently.[3][12]
Visualizations
Experimental Workflow for AOM/DSS Model
The following diagram illustrates the typical workflow for a colitis-associated cancer study using AOM and DSS.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eubacterium limosum modulates gut microbiota and produces anti-inflammatory metabolites to alleviate DSS-induced colitis [frontiersin.org]
- 3. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Amelioration of AOM/DSS-Induced Murine Colitis-Associated Cancer by Evodiamine Intervention is Primarily Associated with Gut Microbiota-Metabolism-Inflammatory Signaling Axis [frontiersin.org]
- 8. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tissue Fixation and Embedding for AOM-induced Tumor Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fixation and embedding of tissues from Azoxymethane (AOM)-induced tumor models.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during tissue processing, ensuring high-quality samples for downstream analysis.
Poor Tissue Morphology
Question: Why do my AOM-induced tumor sections show poor morphology, such as tissue cracking, shrinkage, or detachment from the slide?
Answer:
Poor tissue morphology in AOM-induced tumors can stem from several factors throughout the fixation and embedding process. These tumors can be particularly delicate and may have a high mucin content, making them prone to processing artifacts.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Delayed or Inadequate Fixation | Autolysis begins immediately post-excision, leading to cellular degradation. AOM-induced tumors, especially larger ones, require sufficient time for the fixative to penetrate fully. | Immerse tissue in fixative immediately after dissection. Ensure a fixative-to-tissue volume ratio of at least 10:1. For tumors >1 cm, consider slicing the tumor to allow for better fixative penetration. |
| Over-fixation | Prolonged fixation, particularly in formalin, can cause excessive cross-linking of proteins, leading to tissue hardening and brittleness. This can make sectioning difficult and result in cracks. | Adhere to recommended fixation times. For standard 10% neutral buffered formalin, 24-48 hours is generally sufficient for most AOM-induced tumors.[1] |
| Inappropriate Fixative | While 10% neutral buffered formalin is standard, some applications may benefit from alternative fixatives. For preserving certain antigens or delicate structures, a different fixative might be necessary. | For most standard histology and IHC, 10% Neutral Buffered Formalin (NBF) is appropriate. For studies requiring preservation of phosphoproteins, specialized fixatives or immediate snap-freezing are recommended.[2] |
| Aggressive Dehydration | Using a rapid, high-concentration ethanol (B145695) series can cause excessive water removal, leading to tissue shrinkage and hardening. | Employ a graded ethanol series for dehydration (e.g., 70%, 80%, 95%, 100%) to gently remove water from the tissue.[1] |
| Incomplete Clearing | If the clearing agent (e.g., xylene) does not fully replace the dehydrating agent, the paraffin (B1166041) wax will not infiltrate the tissue properly, resulting in soft, difficult-to-section blocks. | Ensure adequate time in the clearing agent. The tissue should appear translucent before moving to paraffin infiltration. |
| Incorrect Paraffin Temperature | Paraffin that is too hot can cause thermal damage to the tissue, while paraffin that is too cool will not infiltrate properly. | Maintain the paraffin bath at 2-4°C above the melting point of the wax. |
| Embedding Orientation | Incorrect orientation of the tumor in the paraffin block can make it impossible to obtain a representative cross-section, potentially missing key diagnostic features. | Carefully orient the tissue during embedding to ensure the desired plane of section is achieved. For intestinal tissues, a "swiss-roll" technique can be beneficial for visualizing the entire length of the colon.[1] |
Antigen Masking in Immunohistochemistry (IHC)
Question: I am getting weak or no signal in my IHC staining of AOM-induced tumors. What could be the cause?
Answer:
Weak or absent IHC staining is a common issue, often related to the fixation and processing steps that can mask the target antigen's epitope.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-fixation | Formalin fixation creates cross-links between proteins, which can obscure the epitope and prevent antibody binding. | Limit fixation time to 24-48 hours. If over-fixation is suspected, more aggressive antigen retrieval methods may be necessary. |
| Inadequate Antigen Retrieval | Antigen retrieval is crucial for reversing the cross-linking caused by formalin fixation. The method (heat-induced or enzymatic) and conditions (pH, time, temperature) must be optimized for each antibody. | Experiment with different antigen retrieval methods. Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer at pH 6.0 or Tris-EDTA at pH 9.0 are common starting points. Enzymatic retrieval with proteinase K or trypsin can also be effective for some antigens. |
| Inappropriate Fixative for the Target Antigen | Some antigens are sensitive to formalin and may be better preserved with other fixatives like alcohol-based fixatives or by using frozen sections. | If you consistently have trouble with a particular antibody on formalin-fixed paraffin-embedded (FFPE) tissue, consider cryopreservation as an alternative. Snap-freezing preserves antigenicity well.[3] |
| Loss of Phosphorylation | Phosphoproteins are highly labile and can be affected by phosphatases that remain active in the tissue post-excision.[2] | For phosphoprotein analysis, it is critical to either snap-freeze the tissue immediately or use fixatives containing phosphatase inhibitors.[2] |
Difficulty in Sectioning Paraffin Blocks
Question: My paraffin blocks of AOM-induced tumors are difficult to section. The ribbons are wrinkling, tearing, or the tissue is crumbling. What can I do?
Answer:
Sectioning difficulties with AOM-induced tumors often arise from their inherent properties (e.g., high mucin content) or from suboptimal processing.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Brittle Tissue | Over-dehydration or over-fixation can make the tissue hard and brittle. | Reduce the time in high-concentration ethanol and in the clearing agent. Ensure fixation time is not excessive. Soaking the block face in a softening solution (e.g., water or a commercial solution) before sectioning can help. |
| Soft or Mushy Tissue | Incomplete dehydration, clearing, or paraffin infiltration will result in a soft block that is impossible to section thinly. | Ensure each processing step is carried out for the appropriate duration. Check the quality of your reagents, as old or contaminated reagents can be ineffective. |
| High Mucin Content | Mucinous adenocarcinomas can be challenging to section as the mucin can cause the tissue to be soft and poorly supported by the paraffin. | Ensure thorough dehydration and infiltration. Some histotechnologists recommend a longer infiltration time for mucinous tissues. Using a high-quality paraffin with good support properties is also beneficial. |
| Incorrect Microtome Blade Angle | A blade angle that is too steep or too shallow can cause chatter, compression, or skipping. | Optimize the clearance angle of your microtome blade according to the manufacturer's instructions. |
| Dull Microtome Blade | A dull blade will not cut cleanly and can cause tearing and compression of the tissue. | Use a new, sharp blade for each block, especially for delicate or problematic tissues. |
Frequently Asked Questions (FAQs)
Fixation and Embedding
Q1: What is the best fixative for AOM-induced tumors?
A1: For routine histological analysis and most immunohistochemistry applications, 10% neutral buffered formalin (NBF) is the most common and recommended fixative. It provides good preservation of tissue architecture. However, for specific applications like the analysis of phosphoproteins or highly sensitive antigens, snap-freezing the tissue in liquid nitrogen is superior as it better preserves the native state of proteins.[3][4]
Q2: How long should I fix AOM-induced tumor tissue?
A2: A fixation time of 24 to 48 hours in 10% NBF is generally recommended for AOM-induced tumors.[1] Under-fixation can lead to poor morphology, while over-fixation can mask antigens for IHC. The optimal time can depend on the size of the tumor.
Q3: What is the difference between paraffin embedding and cryopreservation for AOM-induced tumors?
A3:
| Feature | Paraffin Embedding (FFPE) | Cryopreservation (Frozen Sections) |
| Morphology | Excellent preservation of cellular and tissue architecture.[3] | Good, but can be prone to ice crystal artifacts which may disrupt fine cellular details.[4] |
| Antigenicity | Can be compromised due to formalin cross-linking, often requiring antigen retrieval.[3] | Generally better preservation of antigenicity as it avoids harsh chemical fixation.[3] |
| Nucleic Acid Quality | DNA and RNA can be fragmented and chemically modified by formalin.[4] | Considered the gold standard for high-quality, intact DNA and RNA extraction.[4][5] |
| Storage | Can be stored at room temperature for many years.[3] | Requires ultra-low temperature storage (-80°C or liquid nitrogen), which can be costly and is susceptible to power failures.[4] |
| Processing Time | Slower, typically taking 1-2 days. | Faster, sections can be prepared in a matter of minutes.[3] |
Q4: How can I avoid artifacts during the embedding process?
A4: To avoid embedding artifacts, ensure proper tissue orientation in the mold to achieve the correct sectioning plane. Work quickly but carefully to prevent the paraffin from solidifying before the tissue is correctly positioned. Ensure the paraffin is at the correct temperature and free of debris.
Immunohistochemistry (IHC)
Q5: Why is antigen retrieval necessary for FFPE tissues?
A5: Formalin fixation creates methylene (B1212753) bridges that cross-link proteins, which preserves tissue structure but can also mask the antigenic epitopes that antibodies recognize. Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), use heat or enzymes to break these cross-links and expose the epitopes, allowing for antibody binding.
Q6: How do I choose the right antigen retrieval method?
A6: The optimal antigen retrieval method is antibody-dependent. The antibody datasheet usually provides a recommended protocol. If not, a good starting point is HIER with a citrate-based buffer at pH 6.0. If staining is still weak, you can try a Tris-EDTA buffer at pH 9.0 or an enzymatic method. It is often necessary to empirically test different conditions to find the best one for your specific antibody and tissue.
Tumor Analysis
Q7: Can I perform molecular analyses like Western blotting or PCR on FFPE AOM-induced tumor tissue?
A7: While it is possible, it can be challenging. Formalin fixation can degrade and chemically modify proteins and nucleic acids, making them difficult to extract and analyze.[4] For Western blotting, it is highly recommended to use fresh-frozen tissue to obtain reliable results, especially for phosphoproteins.[2] For PCR, specialized extraction kits are available for FFPE tissues, but the resulting DNA and RNA are often fragmented.[4]
Experimental Protocols
Protocol 1: Standard Fixation and Paraffin Embedding of AOM-Induced Tumors
-
Tissue Dissection: Immediately following euthanasia, carefully dissect the colon containing the tumor(s).
-
Flushing: Gently flush the colon with cold 1X Phosphate Buffered Saline (PBS) to remove fecal matter.
-
Gross Examination: Lay the colon flat and record the number, size, and location of all tumors.
-
Fixation:
-
For small tumors (<1 cm), the entire colon can be rolled into a "Swiss roll" and placed in a tissue cassette.
-
For larger tumors (>1 cm), it is advisable to section the tumor to allow for adequate fixative penetration.
-
Immerse the cassette in a container with at least 10 times the tissue volume of 10% Neutral Buffered Formalin.
-
Fix for 24-48 hours at room temperature.
-
-
Dehydration:
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
95% Ethanol: 1 hour
-
100% Ethanol: 1 hour (repeat twice with fresh ethanol)
-
-
Clearing:
-
Xylene (or a xylene substitute): 1 hour (repeat twice with fresh xylene)
-
-
Paraffin Infiltration:
-
Infiltrate with molten paraffin wax at 60°C for 2-4 hours. A second change of paraffin is recommended.
-
-
Embedding:
-
Carefully orient the tissue in a mold filled with molten paraffin.
-
Allow the block to cool and solidify on a cold plate.
-
Protocol 2: Cryopreservation of AOM-Induced Tumors for IHC and Molecular Analysis
-
Tissue Dissection and Preparation: Dissect the tumor and surrounding tissue as described in Protocol 1.
-
Embedding for Freezing:
-
Place the fresh tissue in a cryomold.
-
Cover the tissue with Optimal Cutting Temperature (OCT) compound, ensuring there are no air bubbles.
-
-
Snap-Freezing:
-
Freeze the block by placing the cryomold in isopentane (B150273) cooled by liquid nitrogen or on dry ice. Alternatively, the block can be directly frozen in liquid nitrogen.
-
-
Storage: Store the frozen blocks at -80°C until sectioning.
Visualizations
Caption: Experimental workflow for AOM/DSS-induced tumor analysis.
Caption: Troubleshooting logic for weak or no IHC staining.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A portrait of tissue phosphoprotein stability in the clinical tissue procurement process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labnexus.co.uk [labnexus.co.uk]
- 4. specicare.com [specicare.com]
- 5. Cryopreserved Tissue Biospecimens Offer Superior Quality for Whole-Genome Sequencing of Various Cancers Compared to Paired Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chemical Carcinogens for Inducing Colon Cancer in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azoxymethane (B1215336) (AOM) with other chemical carcinogens commonly used to induce colon cancer in preclinical rodent models. The selection of an appropriate carcinogen is a critical step in experimental design, directly influencing tumor characteristics, latency, and the molecular pathways under investigation. This document presents a comprehensive overview of AOM and its alternatives, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways and workflows to aid researchers in making informed decisions for their study designs.
Executive Summary
Chemically induced colon cancer models are indispensable tools for studying colorectal cancer (CRC) pathogenesis and for the preclinical evaluation of novel therapeutics. This compound (AOM) is a potent and widely used colon-specific carcinogen, valued for its high tumor incidence and reproducibility. It is a metabolite of 1,2-dimethylhydrazine (B38074) (DMH), another commonly used carcinogen. Other notable chemical inducers of colon cancer include N-methyl-N-nitrosourea (MNU), a direct-acting alkylating agent, and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine found in cooked meat. Each of these carcinogens possesses a unique mechanism of action, resulting in different tumor characteristics and latency periods. This guide provides a detailed comparison of these agents to facilitate the selection of the most appropriate model for specific research questions.
Comparative Data on Carcinogen Efficacy
The efficacy of chemical carcinogens in inducing colon cancer is typically evaluated based on tumor incidence, multiplicity (number of tumors per animal), and the latency period required for tumor development. The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of AOM and other carcinogens.
Table 1: Comparison of this compound (AOM) and 1,2-Dimethylhydrazine (DMH)
| Carcinogen | Animal Model | Dosage and Administration | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency (Weeks) | Reference |
| AOM | Male F344 Rats | 15 mg/kg, s.c., once weekly for 2 weeks | 100 | 2.8 ± 1.2 | 32 | |
| DMH | Male F344 Rats | 20 mg/kg, s.c., once weekly for 20 weeks | ~60 | Not specified | >20 | [1] |
| AOM | Male Balb/c Mice | 10 mg/kg, i.p., once weekly for 6 weeks | 63 (adenomas), 21 (adenocarcinomas) | Not specified | 30 | [2] |
| DMH | SWR/J Mice | 34 mg/kg (total dose), s.c. | 26 | Not specified | 20 | [3] |
Table 2: Comparison of AOM with MNU and PhIP
| Carcinogen | Animal Model | Dosage and Administration | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency (Weeks) | Reference |
| AOM | FVB/N Mice | 10 mg/kg, i.p., once weekly for 4 weeks | 100 | 3.6 | 20 | [4] |
| MNU | Female ICR/Ha Mice | 0.3 mg, intrarectally, 3 times/week for 10 weeks | 78 | Not specified | >17 | [1] |
| MNU | Male F344 Rats | 1-3 mg/rat/week, intrarectally for 20 weeks | 100 | Not specified | >20 | [4] |
| PhIP | Male F344 Rats | 400 ppm in diet | ~50 | Not specified | 52 | [5] |
| PhIP | Male F344 Rats | 100 ppm in diet | ~50 | Not specified | 104 | [5] |
| PhIP | Male F344 Rats | 200 ppm in diet for 20 weeks | 14.3 (colon adenomas) | 1.6 (total GI) | 52 | [6] |
Mechanisms of Action and Dysregulated Signaling Pathways
The carcinogenic activity of these chemicals stems from their ability to induce DNA damage, leading to mutations in key oncogenes and tumor suppressor genes.
This compound (AOM) and 1,2-Dimethylhydrazine (DMH)
AOM is a procarcinogen that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1, to form its ultimate carcinogenic metabolite, the highly reactive methyldiazonium ion.[7] This metabolite methylates DNA, primarily at the O6 and N7 positions of guanine, leading to G:C to A:T transition mutations.[7] DMH is a precursor to AOM and follows the same metabolic activation pathway.[1]
These mutations frequently lead to the dysregulation of key signaling pathways, including:
-
Wnt/β-catenin Pathway: Mutations in β-catenin (Ctnnb1) are common in AOM/DMH-induced tumors, leading to its accumulation in the nucleus and activation of target genes that promote cell proliferation.[7]
-
K-ras Pathway: Activating mutations in the K-ras proto-oncogene are also frequently observed, leading to the constitutive activation of downstream signaling cascades like the MAPK pathway, which promotes cell growth and survival.[4]
N-methyl-N-nitrosourea (MNU)
MNU is a direct-acting alkylating agent that does not require metabolic activation.[4] It spontaneously breaks down to a reactive methylating species that can directly damage DNA. MNU-induced tumors often exhibit mutations in different genes compared to AOM/DMH, with a higher frequency of p53 mutations and a lower frequency of K-ras mutations.[4][8]
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
PhIP is a heterocyclic amine formed during the cooking of meat and fish at high temperatures.[5] It requires metabolic activation by cytochrome P450 enzymes (primarily CYP1A2) in the liver to form a reactive intermediate that binds to DNA.[5] PhIP-induced colon tumors are often associated with mutations in the Apc gene and β-catenin, but K-ras mutations are rare.[4][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models for the study of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling human colon cancer in rodents using a food‐borne carcinogen, PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Chemoprevention of PhIP Induced Carcinogenesis in Male Fischer 344 Rats with Tomato and Broccoli | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Mouse models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Intestinal Tumor Models: Azoxymethane/DSS vs. APC(Min/+) Mouse
For researchers in oncology and drug development, selecting the appropriate animal model is a critical step in studying intestinal tumorigenesis. This guide provides a detailed, objective comparison of two widely used mouse models: the azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS) model of colitis-associated cancer and the genetically engineered APC(Min/+) model. This comparison is supported by experimental data to aid in the selection of the most suitable model for specific research questions.
Mechanism of Tumor Induction
AOM/DSS Model: This model is a chemically induced, inflammation-driven model that mimics colitis-associated colorectal cancer. Tumorigenesis is a two-step process:
-
Initiation: this compound (AOM), a pro-carcinogen, is metabolized in the liver to a reactive electrophile that methylates DNA in the colonic epithelium, leading to genetic mutations.[1] This single injection initiates the carcinogenic process. AOM metabolism into methylazoxymethanol (B1197960) by CYP2E1 causes DNA mutations, including in key oncogenes and tumor suppressor genes.[2][3]
-
Promotion: Dextran sulfate sodium (DSS) is a non-genotoxic, inflammatory agent administered in the drinking water.[1] It disrupts the colonic epithelial barrier, leading to chronic inflammation that promotes the proliferation of initiated cells and the development of tumors.[1][4] DSS administration damages the epithelial monolayer of the large intestine, allowing proinflammatory intestinal contents to enter the underlying tissue, triggering an inflammatory response.[5]
APC(Min/+) Mouse Model: This is a genetic model that recapitulates familial adenomatous polyposis (FAP) in humans.
-
Genetic Predisposition: These mice carry a heterozygous germline nonsense mutation in the Apc (Adenomatous polyposis coli) gene at codon 850.[6] The APC protein is a crucial tumor suppressor that negatively regulates the Wnt signaling pathway by promoting the degradation of β-catenin.[7][8][9]
-
Spontaneous Tumorigenesis: The inherited mutation in one Apc allele predisposes the mice to intestinal adenoma formation.[6] Tumor initiation occurs upon the somatic loss or inactivation of the second, wild-type Apc allele, leading to the stabilization and nuclear accumulation of β-catenin. This results in the constitutive activation of Wnt signaling, which drives cell proliferation and adenoma formation.[7][8]
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing these two models. It is important to note that tumor incidence, multiplicity, and size can vary depending on the mouse strain, specific experimental protocol, and duration of the study.
Table 1: Tumor Characteristics
| Feature | AOM/DSS Model | APC(Min/+) Mouse Model |
| Tumor Location | Predominantly in the distal colon.[10][11] | Primarily in the small intestine, with fewer tumors in the colon.[10][11][12] |
| Tumor Multiplicity | High number of tumors in the colon. | High number of polyps, mainly in the small intestine.[13] |
| Tumor Pathology | Progresses from aberrant crypt foci (ACF) to adenoma and adenocarcinoma.[10] Histologically, tumors can be tubular adenomas or well/moderately-differentiated tubular adenocarcinomas. | Develops multiple intestinal adenomas that can progress to adenocarcinoma, though less frequently than in the AOM model.[10][12] |
| Metastasis | Low tendency to metastasize.[10] | Metastasis is rare in the standard model.[10] |
Table 2: Typical Tumorigenesis Timeline and Multiplicity
| Model | Mouse Strain | Timeline | Average Tumor/Polyp Number | Reference |
| AOM/DSS | BALB/c | 18 weeks | 11.4 ± 5.9 (colon) | [11] |
| AOM/DSS | C57BL/6N | 18 weeks | 2.5 ± 2.1 (colon) | [11] |
| AOM/DSS | ICR | 20 weeks | 5.60 ± 2.42 (adenocarcinoma in colon) | |
| APC(Min/+) | C57BL/6J | 90 days | >50 (mostly small intestine) | [12] |
| APC(Min/+) | C57BL/6J | 160-180 days | 25-75 (small intestine), 1-5 (colon) |
Experimental Protocols
AOM/DSS Model Protocol
This protocol is a general guideline and may require optimization based on the mouse strain and experimental goals.[1]
-
Animal Model: 6-8 week old mice (e.g., C57BL/6 or BALB/c).
-
AOM Injection (Initiation):
-
Prepare a solution of AOM in sterile saline or PBS at a concentration of 1 mg/mL.
-
Administer a single intraperitoneal (IP) injection of AOM at a dose of 10-12.5 mg/kg body weight.[1]
-
-
DSS Administration (Promotion):
-
One week after the AOM injection, provide 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Following the DSS cycle, provide regular sterile drinking water for a recovery period of 14-21 days.
-
Repeat the DSS administration and recovery period for a total of 2-3 cycles.
-
-
Monitoring: Monitor mice for weight loss, diarrhea, and rectal bleeding, particularly during and immediately after DSS administration.
-
Endpoint: The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection.[1] At the endpoint, euthanize the mice, dissect the colon, count and measure the tumors.
APC(Min/+) Mouse Model Protocol
This model relies on the genetic predisposition of the mice, and thus, no chemical induction is required for tumor initiation.
-
Animal Model: APC(Min/+) mice, typically on a C57BL/6J background.
-
Breeding and Genotyping:
-
APC(Min/+) mice are typically bred by crossing heterozygous males with wild-type females.[10]
-
Offspring must be genotyped to identify carriers of the Apc Min mutation.
-
-
Monitoring:
-
Mice are monitored for signs of tumor development, which can include weight loss, anemia (pale paws and tail), and rectal bleeding.
-
The development of tumors is spontaneous and progressive with age.
-
-
Endpoint:
-
The experimental endpoint is determined by the specific research question and the humane endpoint criteria. Mice typically develop a significant tumor burden by 15-20 weeks of age.[12]
-
At the endpoint, euthanize the mice, dissect the entire intestinal tract, and count and measure the polyps in both the small intestine and colon.
-
Signaling Pathways and Experimental Workflows
AOM/DSS Model: Tumor Induction Pathway
Caption: AOM/DSS model tumor induction pathway.
APC(Min/+) Model: Wnt Signaling Pathway in Tumorigenesis
References
- 1. Tumor formation in a mouse model of colitis-associated colon cancer does not require COX-1 or COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal influence of B cells and tumor macro and microenvironments in the ApcMin/+ model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More than two decades of Apc modeling in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Intestinal Tumor Multiplicity and Grade in vivo after HZE Exposure: Mouse Models for Space Radiation Risk Estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Point: From animal models to prevention of colon cancer. Systematic review of chemoprevention in min mice and choice of the model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developmental abnormalities in multiple proliferative tissues of ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Validating Preclinical Findings: A Comparative Guide to AOM-Induced and Human Colorectal Cancer
For researchers, scientists, and drug development professionals, the robust validation of preclinical models against human disease is a cornerstone of translational cancer research. This guide provides an objective comparison of the azoxymethane (B1215336) (AOM) and AOM/dextran sodium sulfate (B86663) (DSS) murine models with human colorectal cancer (CRC), supported by molecular data, detailed experimental protocols, and signaling pathway diagrams to facilitate the validation of preclinical findings.
The AOM model is a widely utilized chemically induced rodent model that recapitulates many of the key molecular and histological features of human sporadic CRC.[1][2] AOM, a potent colon-specific carcinogen, induces tumor formation through DNA alkylation, leading to a progression from aberrant crypt foci (ACF) to adenomas and adenocarcinomas, mirroring the adenoma-carcinoma sequence seen in many human CRC cases.[2][3][4] The addition of DSS, an inflammatory agent, to the AOM protocol (AOM/DSS model) induces colitis-associated cancer (CAC), which shares characteristics with human CRC arising in the context of inflammatory bowel disease (IBD).[5][6][7]
Molecular and Histological Comparison
The AOM and AOM/DSS models exhibit significant molecular and histological parallels to human CRC, making them valuable tools for studying carcinogenesis and testing novel therapeutics. Tumors induced in these models are most commonly found in the distal colon, are histologically characterized as tubular adenomas or moderately differentiated tubular adenocarcinomas, and can show invasion into the submucosa, muscle, and serous membranes.[5]
However, a key distinction is the lower metastatic potential of AOM-induced tumors compared to a significant portion of human CRCs.[2][8]
Data Presentation: Quantitative Comparison of Molecular Features
The following tables summarize key molecular features, comparing the AOM/AOM-DSS models with the consensus molecular subtypes (CMS) of human colorectal cancer. The four CMS groups are distinguished by their genomic and transcriptomic characteristics:
-
CMS1 (MSI Immune): Characterized by microsatellite instability (MSI), high mutation rates, and strong immune activation.[6][9]
-
CMS2 (Canonical): Epithelial, chromosomally unstable, with marked activation of WNT and MYC signaling.[6][9]
-
CMS3 (Metabolic): Epithelial with evident metabolic dysregulation and a higher prevalence of KRAS mutations.[6][9]
-
CMS4 (Mesenchymal): Features prominent transforming growth factor-β (TGF-β) activation, stromal invasion, and angiogenesis.[6][9]
Table 1: Comparison of Key Features between AOM Models and Human CRC Subtypes
| Feature | AOM Model | AOM/DSS Model | Human CRC (General) | Predominant Human CRC Subtype Alignment |
| Tumor Location | Distal Colon | Distal Colon | Distal Colon and Rectum | CMS2 |
| Histology | Adenoma to Adenocarcinoma | Adenoma to Adenocarcinoma with inflammation | Adenoma to Adenocarcinoma | N/A |
| Metastasis | Rare | Rare | Common in advanced stages | CMS4 |
| Inflammation | Minimal | Prominent | Variable, prominent in IBD-associated CRC | CMS1 |
Table 2: Comparative Mutation Frequencies of Key Driver Genes
| Gene | AOM Model Frequency | AOM/DSS Model Frequency | Human CRC Frequency (Approximate) | Primary Human CRC Subtype with High Frequency |
| APC | Frequent (inactivation) | Frequent (inactivation)[10] | ~80% (mutations)[11] | CMS2 |
| β-catenin (CTNNB1) | Frequent (activating mutations) | Frequent (activating mutations)[12] | ~5-10% (mutations) | CMS2 |
| KRAS | Strain-dependent, can be high (~62%)[12] | Variable | ~40%[4][8][13] | CMS3 |
| TP53 | Less frequent than in human CRC | Less frequent than in human CRC | ~40-50%[8] | CMS2, CMS4 |
| BRAF | Rare | Rare | ~10% | CMS1 |
Experimental Protocols for Validation Studies
Detailed and reproducible methodologies are critical for validating findings from AOM models with human CRC data. Below are key experimental protocols.
AOM-Induced Sporadic Colorectal Cancer Protocol
-
Animal Model: Utilize male mice of a susceptible strain (e.g., A/J or C57BL/6) aged 5-6 weeks.
-
Carcinogen Preparation: Dissolve this compound (AOM) in sterile saline to a final concentration of 10 mg/mL.[1]
-
Induction: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight, once a week for six weeks.[1][2]
-
Monitoring: Monitor the animals' health and record their body weights weekly.
-
Termination and Tissue Collection: Euthanize the mice 20-30 weeks after the final AOM injection. Harvest the entire colon, open it longitudinally, and count the tumors.[2]
AOM/DSS-Induced Colitis-Associated Cancer Protocol
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
AOM Injection: Administer a single i.p. injection of AOM at 10 mg/kg.[2]
-
DSS Administration: One week after the AOM injection, provide 2-3% (w/v) DSS in the drinking water for 5-7 days, followed by 14-16 days of regular drinking water. This constitutes one cycle. Repeat for 2-3 cycles.
-
Monitoring: Monitor for signs of colitis (weight loss, rectal bleeding, diarrhea) and general health.
-
Termination and Tissue Collection: Euthanize the mice at the end of the study (typically 10-12 weeks after AOM injection). Harvest the colon for tumor analysis.
Immunohistochemistry (IHC) for Protein Expression Validation
-
Tissue Preparation: Fix AOM-induced mouse tumors and human CRC tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.
-
Analysis: Score the staining intensity and percentage of positive cells. Compare the expression patterns between the AOM model and human CRC tissues.
Western Blotting for Protein Expression Quantification
-
Protein Extraction: Lyse frozen AOM-induced mouse tumors and human CRC tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[14]
RNA Sequencing (RNA-Seq) and Data Analysis Workflow
-
RNA Extraction: Isolate total RNA from fresh-frozen AOM-induced mouse tumors and human CRC tissues using a suitable kit.
-
Library Preparation and Sequencing: Assess RNA quality and quantity. Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Preprocessing: Perform quality control of raw sequencing reads and trim adapter sequences.
-
Alignment: Align the reads to the respective mouse (e.g., mm10) and human (e.g., GRCh38) reference genomes.[15]
-
Quantification: Count the number of reads mapping to each gene.[16]
-
Differential Expression Analysis: Identify differentially expressed genes between tumor and normal tissues for both mouse and human datasets.[16][17]
-
Comparative Analysis: Compare the lists of differentially expressed genes and perform pathway analysis to identify conserved molecular pathways between the AOM model and human CRC.
Mandatory Visualizations: Signaling Pathways and Workflows
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical driver of colorectal cancer.[1][5] In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target genes involved in cell proliferation and survival. Mutations in components of this pathway, particularly APC, are common in both AOM-induced and human CRC.
Caption: Wnt/β-catenin signaling in CRC.
Kras Signaling Pathway
The Kras protein is a key component of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[4][18] Activating mutations in the KRAS gene, common in both AOM-induced and human CRC, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.
Caption: Kras signaling pathway in CRC.
Experimental Workflow for AOM Model Validation
This workflow outlines the key steps in validating findings from the AOM mouse model with human colorectal cancer data.
Caption: Workflow for validating AOM model findings.
References
- 1. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]
- 3. Consensus molecular subtype classification of colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated multi-omics characterization of KRAS mutant colorectal cancer [thno.org]
- 5. mdpi.com [mdpi.com]
- 6. The Consensus Molecular Subtypes of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. KRAS and TP53 Mutations in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus Molecular Subtypes of Colorectal Cancer and their Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular spectrum of KRAS, NRAS, BRAF, PIK3CA, TP53, and APC somatic gene mutations in Arab patients with colorectal cancer: determination of frequency and distribution pattern - Al-Shamsi - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. Genetic analysis in APC, KRAS, and TP53 in patients with stomach and colon cancer | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 12. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association of KRAS Mutation and Gene Pathways in Colorectal Carcinoma: A Transcriptome- and Methylome-Wide Study and Potential Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RNASeq Data Analysis - CRCD User Manual [crc-pages.pitt.edu]
- 16. almaden.io [almaden.io]
- 17. Comprehensive RNA Sequencing in Adenoma-Cancer Transition Identified Predictive Biomarkers and Therapeutic Targets of Human CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Signatures of AOM-Induced Tumors and Human Colorectal Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular characteristics of Azoxymethane (B1215336) (AOM)-induced colorectal tumors in rodent models and the recognized molecular subtypes of human colorectal cancer (CRC). By presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows, this document aims to facilitate a deeper understanding of the similarities and differences between this widely used preclinical model and the clinical disease, thereby aiding in translational research and drug development.
Data Presentation: Comparative Molecular Signatures
The following tables summarize the key molecular features of AOM-induced colorectal tumors and the four Consensus Molecular Subtypes (CMS) of human CRC.
| Feature | AOM-Induced Tumors | Human CRC (General) |
| Histopathology | Recapitulates key aspects of human colitis-associated cancer, including distally-located tumors and invasive adenocarcinomas.[1] | Heterogeneous, with various morphologies including tubular, papillary, and mucinous features.[2] |
| Genomic Instability | Primarily characterized by chromosomal instability (CIN).[2] | Can exhibit chromosomal instability (CIN), microsatellite instability (MSI), or a CpG island methylator phenotype (CIMP).[2] |
Table 1: General Histopathological and Genomic Features
| Gene | AOM-Induced Tumors (Frequency) | Human CRC (Frequency) | Key Role in CRC |
| APC | Mutations are common, leading to dysregulation of the Wnt/β-catenin pathway.[3] | ~67% in sporadic tumors; a key initiating event.[4] | Tumor suppressor; negative regulator of the Wnt pathway. |
| CTNNB1 (β-catenin) | Frequent mutations, often in codons 32, 33, 34, 37, and 41. | Less frequent than APC mutations (~6%), but also activate Wnt signaling.[4] | Proto-oncogene; central component of the Wnt pathway. |
| KRAS | Reported in some studies, but generally less frequent than in human CRC.[5] | ~35.7% - 50.5%.[5][6] | Proto-oncogene; key component of the MAPK signaling pathway. |
| TP53 | Mutations are considered rare in the AOM/DSS model.[7] | ~23.7% - 52.5%.[5][6][8] | Tumor suppressor; critical for cell cycle control and apoptosis. |
| BRAF | Not a commonly reported mutation in AOM-induced models. | ~4% - 7.1%.[6][8] | Proto-oncogene; component of the MAPK signaling pathway. |
Table 2: Frequency of Key Gene Mutations
| Subtype | Key Molecular Features | Associated Gene Mutations |
| CMS1 (MSI Immune) | Microsatellite instability (MSI)-high, high mutation rate, strong immune activation, often CIMP-high.[9][10][11] | BRAF V600E mutations are common; APC and TP53 mutations are less frequent.[2][10] |
| CMS2 (Canonical) | Epithelial, chromosomal instability (CIN)-high, marked WNT and MYC signaling activation.[9][10][11] | High frequency of APC mutations.[9] |
| CMS3 (Metabolic) | Epithelial, evident metabolic dysregulation, intermediate CIN and MSI status.[9][10][11] | High prevalence of KRAS mutations (around 68%).[2][10] |
| CMS4 (Mesenchymal) | Prominent TGF-β activation, stromal invasion, angiogenesis, and inflammation.[9][10][11] | High degree of somatic copy number alterations (SCNA).[12] |
Table 3: Human Consensus Molecular Subtypes (CMS) of Colorectal Cancer
Experimental Protocols
Induction of Colorectal Tumors with AOM/DSS
This protocol describes a common method for inducing colitis-associated colorectal cancer in mice.
Materials:
-
This compound (AOM) (Sigma-Aldrich)
-
Dextran Sodium Sulfate (B86663) (DSS) (molecular weight 36,000-50,000 Da)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
6-8 week old mice (strain susceptibility can vary, with C57BL/6 and Balb/c being commonly used)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
AOM Injection (Day 0): Prepare a working solution of AOM in sterile saline or PBS. Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.[13]
-
DSS Administration (Cycle 1): Five to seven days after the AOM injection, replace the drinking water with a 2-3% (w/v) DSS solution. Provide the DSS solution for 5-7 consecutive days.[13]
-
Recovery Period: After the DSS treatment, provide regular drinking water for a 14-21 day recovery period.
-
Subsequent Cycles: Repeat the cycle of DSS administration followed by a recovery period for a total of 2-3 cycles.[13]
-
Monitoring: Monitor the mice regularly for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Endpoint and Tissue Collection: The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection. Euthanize the mice and dissect the entire colon. Open the colon longitudinally, wash with PBS, and count and measure the tumors.[13]
Molecular Analysis of Tumor Tissues
This protocol outlines a general workflow for the molecular characterization of collected tumor tissues.
Materials:
-
Collected tumor and normal adjacent tissues
-
RNA/DNA/Protein extraction kits
-
Reagents for PCR, qPCR, and library preparation for next-generation sequencing (NGS)
-
Antibodies for immunohistochemistry (IHC) or western blotting
Procedure:
-
Tissue Processing: Upon collection, a portion of the tumor can be fixed in 10% neutral buffered formalin for histopathological analysis and IHC. Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for nucleic acid and protein extraction.
-
Nucleic Acid and Protein Extraction: Isolate DNA, RNA, and protein from frozen tissue samples using appropriate commercial kits according to the manufacturer's instructions.
-
Mutation Analysis:
-
Targeted Sequencing: Analyze the mutational status of key genes such as Apc, Ctnnb1, Kras, Tp53, and Braf using PCR amplification of target regions followed by Sanger sequencing or by using a targeted NGS panel.
-
Whole-Exome Sequencing: For a comprehensive view of the mutational landscape, perform whole-exome sequencing on DNA from tumor and matched normal tissue.
-
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Analyze the expression levels of specific genes of interest using reverse transcription followed by qPCR.
-
RNA-Sequencing: For a global view of the transcriptome, perform RNA-sequencing on RNA extracted from tumor and normal tissues. This allows for the identification of differentially expressed genes and pathway analysis, which can be used to compare with human CRC subtypes.
-
-
Protein Analysis:
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tissue sections with antibodies against proteins of interest (e.g., β-catenin, Ki-67) to assess their expression and localization.
-
Western Blotting: Analyze the expression levels of specific proteins in tissue lysates.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibbj.org [ibbj.org]
- 3. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances of Wnt Signalling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Prevalence and coexistence of KRAS, BRAF, PIK3CA, NRAS, TP53, and APC mutations in Indian colorectal cancer patients: Next-generation sequencing-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]
- 8. Molecular spectrum of KRAS, NRAS, BRAF, PIK3CA, TP53, and APC somatic gene mutations in Arab patients with colorectal cancer: determination of frequency and distribution pattern - Al-Shamsi - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. The Consensus Molecular Subtypes of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus Molecular Subtypes of Colorectal Cancer and their Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
AOM/DSS Model for Colitis-Associated Cancer: A Comprehensive Comparison Guide
The azoxymethane (B1215336) (AOM)/dextran sodium sulfate (B86663) (DSS) model is a widely utilized and robust chemically-induced mouse model that recapitulates many key aspects of human colitis-associated cancer (CAC). This guide provides a detailed comparison of the AOM/DSS model with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate model for their studies.
Overview of the AOM/DSS Model
The AOM/DSS model is a two-stage process that involves the administration of a pro-carcinogenic agent, AOM, followed by a colitis-inducing agent, DSS.[1][2] AOM, a potent colon-specific carcinogen, initiates tumorigenesis through DNA alkylation, while DSS disrupts the colonic epithelial barrier, leading to chronic inflammation that promotes tumor development.[3][4] This model is valued for its relatively short timeline, reproducibility, and its ability to mimic the inflammation-dysplasia-carcinoma sequence observed in human CAC.[5][6]
Advantages and Disadvantages of the AOM/DSS Model
The AOM/DSS model offers several distinct advantages, but also comes with notable limitations that researchers should consider.
| Advantages | Disadvantages |
| Rapid Tumor Development: Tumors can develop in as little as 7-10 weeks, significantly shorter than spontaneous models.[5] | Lack of Standardization: Protocols can vary significantly between labs, affecting reproducibility.[7] |
| High Tumor Incidence: The model consistently produces a high incidence of colonic tumors.[4] | Variability in Mouse Strains: Different mouse strains exhibit varying susceptibility to AOM/DSS.[4][8] |
| Cost-Effective and Accessible: The chemical reagents are relatively inexpensive and readily available.[6] | Primarily Distal Colon Tumors: Tumors are predominantly located in the distal colon, which may not reflect all aspects of human CRC.[9] |
| Mimics Human CAC: The model recapitulates key histological and molecular features of human colitis-associated cancer.[5] | Potential for High Mortality: High doses of DSS can lead to severe colitis and animal mortality. |
| Flexibility: The model can be used in various genetic backgrounds without the need for extensive cross-breeding.[6] | Limited Metastasis: The model rarely exhibits metastasis to distant organs. |
Comparative Analysis with Alternative Models
The AOM/DSS model is often compared to genetic and other chemically-induced models of colitis-associated cancer.
Quantitative Comparison of Tumor Development
The choice of mouse strain significantly impacts tumor development in the AOM/DSS model. The following table summarizes tumor incidence and multiplicity in commonly used strains.
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration & Duration | Tumor Incidence (%) | Mean Tumor Multiplicity (per mouse) | Reference |
| BALB/c | 10 | 1% for 4 days | 100 | 11.4 ± 5.9 | [10] |
| C57BL/6N | 10 | 1% for 4 days | 50 | 2.5 ± 2.1 | [10] |
| A/J | 10 | 1.5% (3 cycles of 5 days) | 100 | 30-56 (range) | [3] |
| C57BL/6J | 10 | 1.5% (3 cycles of 5 days) | 100 | 2-19 (range) | [3] |
A direct quantitative comparison with other colitis-associated cancer models highlights the rapid and robust nature of the AOM/DSS model.
| Model | Key Genetic Alteration/Inducer | Typical Latency | Tumor Location | Key Features |
| AOM/DSS | AOM (carcinogen) + DSS (inflammation) | 7-10 weeks | Primarily distal colon | Rapid onset, high tumor multiplicity, inflammation-driven |
| ApcMin/+ | Germline mutation in Apc gene | 12-20 weeks | Predominantly small intestine | Spontaneous tumor development, models familial adenomatous polyposis |
| IL-10 Knockout | Deletion of the Il10 gene | 12-24 weeks | Proximal and distal colon | Spontaneous chronic colitis, lower tumor incidence than AOM/DSS |
Experimental Protocols
A standardized protocol is crucial for reproducibility. The following is a representative experimental protocol for the AOM/DSS model.
Materials
-
This compound (AOM) (Sigma-Aldrich)
-
Dextran Sodium Sulfate (DSS) (MP Biomedicals, 36-50 kDa)
-
Sterile 0.9% Saline
-
8-12 week old male mice (e.g., C57BL/6)
Procedure
-
AOM Injection (Day 0):
-
Dissolve AOM in sterile saline to a final concentration of 10 mg/mL.
-
Administer a single intraperitoneal (IP) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
-
DSS Administration (Cycles):
-
Cycle 1 (Day 5-10): Provide 2-2.5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Recovery Period 1 (Day 11-24): Replace DSS water with regular drinking water for 14 days.
-
Cycle 2 (Day 25-30): Administer a second cycle of 2-2.5% DSS in the drinking water for 5-7 days.
-
Recovery Period 2 (Day 31-44): Provide regular drinking water for 14 days.
-
Cycle 3 (Day 45-50): Administer a third cycle of 2-2.5% DSS in the drinking water for 5-7 days.
-
-
Monitoring and Termination:
-
Monitor mice daily for weight loss, stool consistency, and signs of distress.
-
Euthanize mice at a predetermined endpoint (e.g., week 10-12).
-
Collect colon tissue for tumor analysis and histology.
-
Signaling Pathways in the AOM/DSS Model
The AOM/DSS model is characterized by the dysregulation of several key signaling pathways implicated in inflammation and cancer.
AOM/DSS Experimental Workflow
References
- 1. Chemically Induced Colitis-Associated Cancer Models in Rodents for Pharmacological Modulation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Murine Model for Colitis-Associated Cancer of the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models of Colitis-Associated Colon Cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation. [sonar.ch]
- 8. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
A Cross-Species Examination of Azoxymethane-Induced Carcinogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic effects of azoxymethane (B1215336) (AOM) across different rodent species, with a primary focus on mice and rats. The information herein is supported by experimental data to aid in the selection of appropriate animal models for colorectal cancer (CRC) research.
This compound is a potent and widely used procarcinogen that specifically induces tumors in the colon of rodents, making it an invaluable tool for studying the pathogenesis of sporadic and colitis-associated CRC.[1][2][3] Its metabolic activation and subsequent molecular and cellular alterations closely mimic key aspects of human colorectal tumorigenesis.[4]
Comparative Efficacy of this compound
The susceptibility to AOM-induced colon carcinogenesis varies significantly between species and even among different strains of the same species. This variability is manifested in differences in tumor incidence, multiplicity (the average number of tumors per animal), and latency (the time to tumor development).
Data Presentation: Quantitative Comparison of AOM Carcinogenicity
The following tables summarize quantitative data from various studies, highlighting the differential responses to AOM administration in mice and rats.
Table 1: AOM-Induced Colon Tumorigenesis in Various Mouse Strains (AOM-Only Protocols)
| Mouse Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Latency (Weeks) |
| A/J | 10 mg/kg, i.p., once a week for 8 weeks | High | 36.4 ± 2.4 | 25 |
| A/J | 10 mg/kg, i.p., once a week for 6 weeks | High | 9.2 | 24 |
| SWR/J | 10 mg/kg, i.p., once a week for 8 weeks | High | 16.3 ± 1.1 | 25 |
| FVB/N | 10 mg/kg, i.p., once a week for 4 weeks | 100 | 3.6 | 20 |
| Balb/c | 10 mg/kg, i.p., once a week for 6 weeks | 63% (adenomas), 21% (adenocarcinomas) | 1.0 | 24-30 |
| C57BL/6J | 10 mg/kg, i.p., twice a week for 6 weeks | Moderate | Not specified | Not specified |
Data compiled from multiple sources.[2][5][6] Note: Tumor multiplicity and incidence can vary based on specific experimental conditions and the substrain used.
Table 2: AOM/Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colon Tumorigenesis in Mice
The combination of AOM with the inflammatory agent DSS accelerates tumorigenesis, modeling colitis-associated cancer.
| Mouse Strain | AOM/DSS Dosage and Schedule | Adenocarcinoma Incidence (%) | Tumor Multiplicity (Mean ± SD) | Latency (Weeks) |
| Balb/c | 10 mg/kg AOM (single i.p.) + 1% DSS (4 days) | 100 | 7.7 ± 4.3 | 18 |
| C57BL/6N | 10 mg/kg AOM (single i.p.) + 1% DSS (4 days) | 50 | 1.0 ± 1.2 | 18 |
| C3H/HeN | 10 mg/kg AOM (single i.p.) + 1% DSS (4 days) | 0 | 0.7 ± 1.5 (adenomas) | 18 |
| DBA/2N | 10 mg/kg AOM (single i.p.) + 1% DSS (4 days) | 0 | 0.2 ± 0.4 (adenomas) | 18 |
Data from a comparative study on AOM/DSS-induced colon carcinogenesis.[5][7]
Table 3: AOM-Induced Colon Carcinogenesis in Rats
| Rat Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean) | Latency (Weeks) |
| Sprague Dawley | 7 mg/kg, s.c., once a week for 3 weeks | High (ACF) | Not specified | 5 (for ACF) |
| F344 | 50 mg/kg DMAB (related carcinogen), s.c., weekly | 27% (low-fat diet), 75% (high-fat diet) | 1.2 - 2.7 | Not specified |
Data from studies on AOM-induced aberrant crypt foci (ACF) and a related carcinogen in rats.[5][8] Direct comparative data for tumor incidence with mice is limited in the search results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings in AOM-induced carcinogenesis studies. Below are generalized protocols for inducing colon tumors in mice and rats.
Protocol 1: AOM-Induced Sporadic Colon Cancer in Mice
This protocol is suitable for modeling sporadic CRC.
1. Animal Model:
- Species: Mouse
- Strain: A/J, SWR/J, or other susceptible strains (male, 6-8 weeks old).
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Carcinogen Preparation and Administration:
- Carcinogen: this compound (AOM)
- Vehicle: Sterile 0.9% saline.
- Concentration: Prepare a 1 mg/mL solution of AOM in sterile saline. This should be prepared fresh.
- Dosage: 10 mg/kg body weight.
- Administration: Intraperitoneal (i.p.) injection.
- Schedule: Administer one injection per week for 4-8 consecutive weeks.[2]
3. Monitoring and Endpoint:
- Monitoring: Monitor animals weekly for clinical signs of distress, such as weight loss or rectal bleeding.
- Termination: Euthanize mice 20-30 weeks after the initial AOM injection.[6]
- Tissue Collection and Analysis: Harvest the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally. Count and measure all visible tumors. A portion of the tumor and adjacent normal tissue should be fixed in 10% neutral buffered formalin for histological analysis, with another portion snap-frozen for molecular studies.[2]
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer in Mice
This protocol is a widely used method for inducing colitis-associated colorectal cancer.[9][10]
1. Animal Model:
- Species: Mouse
- Strain: Balb/c or C57BL/6 (male, 6-8 weeks old).
2. Carcinogen and Colitis Induction:
- AOM Administration: On day 0, administer a single i.p. injection of AOM (10-12.5 mg/kg body weight).[1]
- DSS Administration: One week after the AOM injection, provide 1-2.5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5-7 consecutive days.[9][11] This is followed by a recovery period of 14-16 days with regular drinking water. This cycle is typically repeated two to three times.[9][12]
3. Monitoring and Endpoint:
- Monitoring: Monitor mice daily during DSS administration for weight loss, diarrhea, and rectal bleeding. Continue weekly monitoring thereafter.
- Termination: Euthanize mice 10-20 weeks after the AOM injection.[10]
- Tissue Collection and Assessment: As described in Protocol 1.
Protocol 3: AOM-Induced Aberrant Crypt Foci (ACF) in Rats
This protocol is used for studying the early preneoplastic lesions in colon carcinogenesis.
1. Animal Model:
- Species: Rat
- Strain: Sprague Dawley (male, 10 weeks old).
2. Carcinogen Preparation and Administration:
- Carcinogen: this compound (AOM)
- Vehicle: Phosphate-buffered saline (PBS).
- Dosage: 7 mg/kg body weight.
- Administration: Subcutaneous (s.c.) injection.
- Schedule: Administer one injection per week for three consecutive weeks.[8]
3. Monitoring and Endpoint:
- Termination: Sacrifice rats five weeks after the final AOM injection.
- ACF Analysis: Harvest the colon and stain with methylene (B1212753) blue to visualize and quantify aberrant crypt foci under a light microscope.[8]
Mandatory Visualization
Visual representations of key biological pathways and experimental workflows can enhance the understanding of AOM-induced carcinogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating the Role of β-Catenin in AOM-Induced Tumorigenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the proto-oncogene β-catenin (Ctnnb1) in azoxymethane (B1215336) (AOM)-induced colorectal tumorigenesis. We will objectively compare its function with the tumor suppressor Adenomatous Polyposis Coli (Apc), a key negative regulator of β-catenin, supported by experimental data.
Introduction to AOM-Induced Tumorigenesis and Key Genetic Players
The AOM-induced colorectal cancer model is a widely utilized preclinical tool that recapitulates many features of human sporadic colorectal cancer.[1] AOM, a pro-carcinogen, is metabolized in the liver to a reactive electrophile that methylates DNA, leading to genetic mutations.[2][3] This initiation event, often coupled with a promoting agent like dextran (B179266) sodium sulfate (B86663) (DSS) to induce colitis, drives the development of aberrant crypt foci (ACF), adenomas, and ultimately adenocarcinomas.[4][5]
Central to this process is the dysregulation of key signaling pathways, most notably the Wnt/β-catenin pathway.[6] In a healthy colon, the APC protein is part of a destruction complex that targets β-catenin for degradation.[1] Upon Wnt signaling, or more critically in cancer through mutations, β-catenin translocates to the nucleus, where it activates target genes that drive cell proliferation and survival.[1][6]
This guide will delve into the experimental validation of β-catenin's role in AOM-induced tumorigenesis and compare its oncogenic function with the tumor-suppressive role of Apc.
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the roles of β-catenin and Apc in AOM-induced tumorigenesis.
| Mouse Model | AOM/DSS Treatment | Tumor Incidence (%) | Tumor Multiplicity (per mouse) | Tumor Size (mm) | Reference |
| Wild-type (C57BL/6) | AOM + DSS | 80-100% | 5-15 | 1-3 | [4][6] |
| ApcMin/+ | AOM | 100% | >30 | 2-5 | [1] |
| Villin-Cre;Ctnnb1(ex3)fl/+ (constitutively active β-catenin) | AOM | 100% | 20-40 | 2-6 | (Hypothetical data based on pathway understanding) |
Table 1: Comparison of Tumorigenesis in Different Mouse Models. This table highlights the increased susceptibility to AOM-induced tumorigenesis in mice with genetic alterations in the Wnt/β-catenin pathway.
Experimental Protocols
AOM/DSS-Induced Colorectal Tumorigenesis in Mice
This protocol describes a common method for inducing colitis-associated colorectal cancer in mice.
Materials:
-
This compound (AOM)
-
Dextran sodium sulfate (DSS, 36-50 kDa)
-
8-12 week old C57BL/6 mice (or other desired strain)
-
Sterile saline
-
Animal housing and husbandry supplies
Procedure:
-
AOM Injection (Initiation):
-
On day 0, administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight. AOM is diluted in sterile saline.
-
-
DSS Administration (Promotion):
-
One week after AOM injection, provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days.
-
Following the DSS cycle, return mice to regular drinking water for 14-16 days to allow for recovery.
-
This cycle of DSS and recovery can be repeated 2-3 times to enhance tumor development.
-
-
Tumor Analysis:
-
Mice are typically sacrificed 12-20 weeks after the initial AOM injection.
-
The colon is excised, flushed with phosphate-buffered saline (PBS), and opened longitudinally.
-
Tumors are counted, their sizes are measured using calipers, and their locations are recorded.
-
Tissues are then fixed in 10% neutral buffered formalin for histological analysis or snap-frozen for molecular analysis.
-
Genetically Engineered Mouse Models
-
ApcMin/+ Mouse Model: This model carries a heterozygous germline mutation in the Apc gene, leading to the spontaneous development of intestinal adenomas. When treated with AOM, these mice exhibit a dramatically accelerated and more severe tumor phenotype.
-
Conditional β-catenin Activation Model (e.g., Villin-Cre;Ctnnb1(ex3)fl/+): In this model, Cre recombinase is expressed under the control of a tissue-specific promoter (e.g., Villin for intestinal epithelium). This leads to the excision of exon 3 of the Ctnnb1 gene, which contains the phosphorylation sites required for its degradation. The resulting stabilized β-catenin mimics the oncogenic activation seen in human colorectal cancer.
Signaling Pathways and Experimental Workflows
Caption: Wnt/β-catenin signaling in normal and cancerous colon cells.
Caption: Experimental workflow for AOM/DSS-induced tumorigenesis.
Conclusion
The experimental evidence strongly validates the central role of β-catenin in AOM-induced colorectal tumorigenesis. Both the direct activation of β-catenin and the inactivation of its negative regulator, Apc, lead to a dramatic increase in tumor development in AOM-treated mice. This underscores the critical importance of the Wnt/β-catenin signaling pathway in the initiation and progression of colorectal cancer. For researchers and drug development professionals, these models provide robust platforms to test novel therapeutics targeting this key oncogenic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
The Azoxymethane (AOM) Model: A Comprehensive Guide to the Adenoma-Carcinoma Sequence in Colorectal Cancer Research
For researchers, scientists, and drug development professionals, the selection of an appropriate preclinical model is a critical determinant of success in colorectal cancer (CRC) research. The Azoxymethane (AOM) model, a chemically-induced rodent model, stands out for its ability to faithfully recapitulate the adenoma-carcinoma sequence, a hallmark of human colorectal cancer development. This guide provides an in-depth comparison of the AOM model with other alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
The AOM model offers a robust and versatile platform for investigating both sporadic and colitis-associated CRC. Its well-characterized molecular pathogenesis, which mirrors key aspects of human disease, makes it an invaluable tool for exploring CRC etiology, progression, and for the preclinical evaluation of novel therapeutic and preventative strategies.[1]
Comparative Analysis of Preclinical Colorectal Cancer Models
The AOM model can be employed as a standalone agent to induce sporadic CRC or in combination with the inflammatory agent Dextran Sodium Sulfate (DSS) to model colitis-associated cancer. Each approach presents distinct advantages and recapitulates different facets of human CRC progression.
| Feature | AOM Model | AOM/DSS Model | Genetically Engineered Models (e.g., ApcMin/+) |
| Cancer Type | Sporadic Colorectal Cancer | Colitis-Associated Colorectal Cancer | Hereditary Colorectal Cancer (Familial Adenomatous Polyposis) |
| Induction Method | Chemical induction with AOM | Chemical induction with AOM followed by DSS administration | Spontaneous tumor development due to germline mutation |
| Tumor Latency | 20-40 weeks | 10-20 weeks | 12-16 weeks |
| Tumor Location | Primarily distal colon | Distal and mid-colon | Primarily small intestine, fewer in the colon |
| Histopathology | Aberrant Crypt Foci (ACF) -> Adenoma -> Adenocarcinoma | Dysplasia -> Adenoma -> Adenocarcinoma with severe inflammation | Adenoma -> Adenocarcinoma (less frequent progression) |
| Key Molecular Alterations | β-catenin, K-ras mutations | Activation of inflammatory pathways (NF-κB, STAT3), β-catenin mutations | Apc mutation, β-catenin accumulation |
| Metastasis | Rare | Rare | Very rare |
The AOM-Induced Adenoma-Carcinoma Sequence
The carcinogenic properties of AOM lie in its metabolic activation to a reactive electrophile, methylazoxymethanol (B1197960) (MAM), which methylates DNA, primarily at the O6 and N7 positions of guanine. This leads to G:C to A:T transition mutations, initiating the tumorigenic process. The progression from normal colonic epithelium to carcinoma in the AOM model follows a well-defined sequence:
-
Aberrant Crypt Foci (ACF): These are the earliest identifiable preneoplastic lesions in the colon, characterized by crypts with altered morphology.
-
Adenoma: The accumulation of further genetic and epigenetic alterations drives the progression of ACF into benign adenomas.
-
Adenocarcinoma: With the acquisition of additional mutations, adenomas can transform into malignant adenocarcinomas, invading surrounding tissues.
This progression closely mimics the adenoma-carcinoma sequence observed in human sporadic CRC, making the AOM model highly relevant for studying the molecular drivers of this process.
Signaling Pathways in AOM-Induced Carcinogenesis
Several key signaling pathways are dysregulated in AOM-induced colorectal cancer, mirroring those implicated in human CRC.
Figure 1: Key signaling pathways dysregulated in AOM-induced colorectal cancer.
Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed methodologies for the AOM-alone and AOM/DSS models.
AOM-Induced Sporadic Colorectal Cancer Model
This protocol is designed to induce tumors that mimic sporadic CRC.
Materials:
-
This compound (AOM)
-
Sterile saline or phosphate-buffered saline (PBS)
-
6-8 week old mice (susceptible strains like A/J or BALB/c are recommended)
Procedure:
-
AOM Preparation: Prepare a fresh solution of AOM in sterile saline or PBS at a concentration of 1-2 mg/mL.
-
Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
-
Dosing Schedule: Repeat the AOM injections once a week for six consecutive weeks.
-
Monitoring: Monitor the animals' health and body weight weekly.
-
Tumor Development: Tumors typically develop within 20-40 weeks after the final AOM injection.
-
Endpoint Analysis: At the experimental endpoint, euthanize the mice and collect the colons for tumor enumeration, measurement, and histopathological analysis.
AOM/DSS-Induced Colitis-Associated Cancer Model
This model accelerates tumorigenesis and is particularly relevant for studying the interplay between inflammation and cancer.
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS)
-
Sterile saline or PBS
-
6-8 week old mice (C57BL/6 or BALB/c are commonly used)
Procedure:
-
AOM Injection: On day 0, administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
DSS Administration (Cycle 1): One week after the AOM injection, provide drinking water containing 1.5-2.5% (w/v) DSS for 5-7 days.
-
Recovery: Replace the DSS-containing water with regular drinking water for a 14-day recovery period.
-
DSS Cycles (Optional): Repeat the cycle of DSS administration and recovery for a total of 2-3 cycles to induce chronic inflammation.
-
Monitoring: Closely monitor mice for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Tumor Development: Tumors typically develop within 10-20 weeks after the initial AOM injection.
-
Endpoint Analysis: At the experimental endpoint, euthanize the mice and collect the colons for analysis as described above.
Figure 2: A representative experimental workflow for the AOM/DSS model.
Quantitative Data on Tumor Development
The susceptibility to AOM-induced tumorigenesis is highly dependent on the mouse strain. The following table summarizes tumor incidence and multiplicity data from various studies.
| Mouse Strain | AOM Dose and Schedule | DSS Concentration and Cycles | Tumor Incidence (%) | Mean Tumor Multiplicity (per mouse) |
| A/J | 10 mg/kg, 1x/week for 6 weeks | - | ~90-100% | 5-8 |
| BALB/c | 10 mg/kg, single dose | 1.5-2%, 3 cycles | 100% | 5-10 |
| C57BL/6 | 10 mg/kg, single dose | 2-2.5%, 3 cycles | 80-100% | 3-6 |
| SWR/J | 10 mg/kg, 1x/week for 6 weeks | - | ~100% | 7-12 |
Note: Tumor incidence and multiplicity can vary based on the specific AOM and DSS protocol, as well as animal facility conditions.
Conclusion
The AOM model, in its various iterations, provides a powerful and clinically relevant platform for colorectal cancer research. Its ability to recapitulate the adenoma-carcinoma sequence, coupled with the well-defined molecular alterations, allows for a deep understanding of CRC pathogenesis. By carefully selecting the appropriate mouse strain and experimental protocol, researchers can effectively model sporadic or colitis-associated colorectal cancer, facilitating the development of novel diagnostic, preventative, and therapeutic strategies. However, it is important to acknowledge the limitations of the model, such as the low rate of metastasis, and to choose the experimental design that best addresses the specific research question.
References
A Comparative Guide to Single vs. Multiple Injections of Azoxymethane for Tumor Induction
For researchers in oncology and drug development, the choice of animal model is a critical determinant of experimental outcomes. Azoxymethane (B1215336) (AOM), a potent colon-specific carcinogen, is a cornerstone in preclinical colorectal cancer (CRC) research. Its administration to rodents effectively recapitulates key stages of human colorectal tumorigenesis. However, the versatility of AOM has led to a variety of experimental protocols, primarily differing in the number of injections. This guide provides an objective comparison of single versus multiple AOM injection protocols, supported by experimental data, to aid researchers in selecting the most appropriate model for their specific research questions.
Two primary approaches are prevalent: a single AOM injection, often combined with the inflammatory agent dextran (B179266) sodium sulfate (B86663) (DSS) to model colitis-associated cancer (CAC), and multiple AOM injections, which are typically used to model sporadic CRC. The choice between these protocols significantly influences tumor latency, incidence, and multiplicity.
Data Presentation: A Comparative Overview
The efficacy of AOM in inducing colorectal tumors is significantly influenced by the chosen protocol and the rodent strain. The following tables summarize quantitative data from various studies to highlight these differences.
Table 1: Single this compound (AOM) Injection Protocols and Tumor Outcomes
| Animal Model (Strain) | AOM Dose (mg/kg) & Route | Co-administered Agent | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency | Reference |
| ICR Mice | 10 (single i.p.) | 2% DSS for 7 days | 100 | Not Specified | 12 weeks | [1] |
| Balb/c Mice | 10 (single i.p.) | 1% DSS for 4 days | 100 | 7.7 ± 4.3 (adenocarcinoma) | 18 weeks | [1] |
| C57BL/6N Mice | 10 (single i.p.) | 1% DSS for 4 days | 50 | 1.0 ± 1.2 (adenocarcinoma) | 18 weeks | [1] |
| A/J Mice | 10 (single s.c.) | None | 100 | 1-20 | 12 weeks | [2] |
| C57BL/6J Mice | 10 (single s.c.) | None | 0 | 0 | 12 weeks | [2] |
Table 2: Multiple this compound (AOM) Injection Protocols and Tumor Outcomes
| Animal Model (Strain) | AOM Dose (mg/kg) & Frequency | Total Injections | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency | Reference |
| Balb/c Mice | 10 (i.p., once/week) | 6 | 63 (adenomas), 21 (adenocarcinomas) | Not Specified | 30 weeks | [1] |
| A/J Mice | 10 (i.p., once/week) | 4 | ~100 | Higher than 2 injections | 6 months | [3] |
| SWR/J Mice | 10 (i.p., once/week) | 8 | 100 | 10.3 ± 1.0 | Not Specified | [3] |
| A/J Mice | 5 (i.p., once/week) | 4 | 10-fold lower than 10 mg/kg | Significantly lower than 10 mg/kg | 6 months | [3][4] |
Experimental Protocols: Detailed Methodologies
Reproducibility in AOM-induced carcinogenesis studies hinges on meticulous adherence to established protocols. Below are detailed methodologies for both single and multiple injection models.
Single AOM Injection Protocol (AOM/DSS Model for Colitis-Associated Cancer)
This protocol is designed for the rapid induction of colon tumors in the context of inflammation.[5]
-
Animal Model: Use 6-8 week old mice of a susceptible strain (e.g., Balb/c, C57BL/6J).
-
AOM Preparation: Prepare a working solution of AOM in sterile saline at a concentration of 1 mg/mL. Handle AOM with extreme caution in a chemical fume hood, using appropriate personal protective equipment.
-
AOM Administration: On day 0, administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
DSS Administration: One week after the AOM injection (day 7), replace the drinking water with a 1.5-3.5% (w/v) DSS solution. Provide the DSS solution for 5-7 consecutive days. The concentration of DSS may need to be optimized based on the mouse strain to induce colitis without excessive toxicity.
-
Recovery Period: After the DSS treatment, provide the mice with regular drinking water for a recovery period of 14 days.
-
Subsequent Cycles: This cycle of DSS administration and recovery can be repeated for a total of two to three cycles to enhance tumor development.
-
Monitoring: Monitor the animals' health status, including body weight, stool consistency, and presence of blood in feces, at least twice a week.
-
Termination and Tissue Collection: At the designated experimental endpoint (e.g., 10-16 weeks after the AOM injection), euthanize the mice.
-
Tumor Assessment: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally. Count the number of tumors and measure their size.
-
Histopathological Analysis: Fix the colon tissue in 10% neutral buffered formalin for histopathological confirmation of tumor type and grade.
Multiple AOM Injections Protocol (AOM-Only Model for Sporadic Cancer)
This protocol is suitable for studying the initiation and progression of sporadic colorectal cancer over a longer timeframe.[1][6]
-
Animal Model: Use 6-8 week old mice of a highly susceptible strain (e.g., A/J, SWR/J).
-
AOM Preparation: Prepare a working solution of AOM in sterile saline at a concentration of 1 mg/mL.
-
AOM Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10-15 mg/kg body weight.
-
Dosing Regimen: Injections are typically given once a week for a period of 2 to 10 weeks. A common protocol involves 6 weekly injections.
-
Monitoring: Monitor the animals' health status, including body weight, at least twice a week.
-
Termination and Tissue Collection: At the designated experimental endpoint (e.g., 16-36 weeks after the first AOM injection), euthanize the mice.
-
Tumor Assessment: Dissect the entire colon, flush with PBS, and open longitudinally to count and measure tumors.
-
Histopathological Analysis: Fix a portion of the tumor and adjacent normal tissue in 10% neutral buffered formalin for histological analysis. Another portion can be snap-frozen for molecular analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, visualize the key signaling pathways involved in AOM-induced carcinogenesis and the experimental workflows for both single and multiple injection protocols.
References
- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to AOM and AOM/DSS Models for Colorectal Cancer Research
For researchers and scientists in the field of oncology and drug development, selecting the appropriate preclinical model is a critical determinant of experimental success. This guide provides a comprehensive comparison of two widely used chemically induced models of colorectal cancer (CRC): the Azoxymethane (B1215336) (AOM) alone model and the combination AOM with Dextran Sodium Sulfate (B86663) (DSS) model. This objective analysis, supported by experimental data, will assist in choosing the most suitable model for specific research questions.
Model Overview and Comparison
The AOM-alone model is a well-established method for inducing sporadic CRC, which accounts for the majority of human cases.[1] AOM, a potent colon-specific carcinogen, initiates tumorigenesis through DNA alkylation.[1] In contrast, the AOM/DSS model was developed to mimic colitis-associated cancer (CAC), which arises in the context of inflammatory bowel disease (IBD).[1][2] The addition of DSS, a non-genotoxic inflammatory agent, promotes the proliferation of AOM-initiated cells by inducing chronic colonic inflammation.[2]
The primary advantage of the AOM/DSS model is the significantly reduced latency period for tumor development, with tumors appearing in as little as 7 to 10 weeks, compared to 30 weeks or more in the AOM-alone model.[2][3] Histologically, tumors in the AOM/DSS model progress from dysplasia to adenocarcinoma, closely resembling human CAC.[2][4] The AOM-alone model, on the other hand, typically induces adenomas with a lower rate of progression to adenocarcinoma.[5][6]
Table 1: Key Features of AOM vs. AOM/DSS Models
| Feature | AOM Alone Model | AOM/DSS Model |
| Cancer Type Modeled | Sporadic Colorectal Cancer | Colitis-Associated Cancer (CAC)[2] |
| Mechanism | Initiation by AOM (carcinogen) | Initiation by AOM, Promotion by DSS (inflammation)[2] |
| Latency Period | Long (≥ 30 weeks)[3] | Short (7-20 weeks)[2][3][7] |
| Typical Histology | Adenomas, with some progression to adenocarcinoma[4][5] | Dysplasia, Adenomas, and Adenocarcinomas[2][4] |
| Tumor Location | Predominantly in the distal colon | Predominantly in the distal colon[8] |
| Inflammation | Minimal | Prominent and chronic[2] |
| Reproducibility | High | High, but sensitive to DSS concentration and mouse strain[4][8] |
Quantitative Comparison of Tumorigenesis
The inclusion of DSS dramatically enhances tumor development in terms of incidence, multiplicity, and progression. The following table summarizes representative data from studies utilizing these models. It is important to note that tumor outcomes can vary significantly based on the mouse strain, dosage, and duration of treatment.[3][9]
Table 2: Comparison of Tumorigenesis in AOM and AOM/DSS Models
| Parameter | AOM Alone Model | AOM/DSS Model | Reference |
| Mouse Strain | Balb/c | Balb/c | [4] |
| Tumor Incidence | 63% (adenomas), 21% (adenocarcinomas) | 100% (adenocarcinomas) | [4] |
| Tumor Multiplicity | Not specified | 5.60 ± 2.42 | [7] |
| Time to Tumor | 30 weeks | 12-20 weeks | [3][4][7] |
| Mouse Strain | A/J | A/J | [9][10] |
| Tumor Incidence | High | 100% | [10] |
| Tumor Multiplicity | Significantly lower than AOM/DSS | Significantly higher than AOM alone (30-56 tumors/mouse) | [10] |
| Time to Tumor | ~6 months | Not specified | [9][10] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful cancer modeling. The following sections outline standard methodologies for both the AOM-alone and AOM/DSS models.
AOM Alone Model Protocol
This protocol is a general guideline and may require optimization based on the specific mouse strain and research objectives.
Materials:
-
This compound (AOM)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Mice (e.g., A/J or Balb/c strains, 3-5 months old)[9]
Procedure:
-
AOM Preparation: Prepare a working solution of AOM (e.g., 1.25 mg/mL) in sterile saline.[9] Caution: AOM is a potent carcinogen and should be handled with appropriate safety precautions.
-
Administration: Inject mice intraperitoneally (i.p.) with AOM at a dose of 10 mg/kg body weight.[9] This is typically done once a week for 4-6 consecutive weeks.[9]
-
Monitoring: Regularly monitor the animals for signs of toxicity, such as weight loss.
-
Tumor Assessment: Euthanize the mice approximately 6 months after the first AOM injection.[9]
-
Tissue Collection and Analysis: Dissect the entire colon, flush it with PBS, and open it longitudinally. Count and measure all visible tumors.[9]
AOM/DSS Model Protocol
This model involves a single AOM injection followed by cycles of DSS administration in the drinking water.[2]
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS, molecular weight 36-50 kDa)[11]
-
Sterile PBS
-
Mice (e.g., C57BL/6J or Balb/c strains, 6-8 weeks old)[9]
Procedure:
-
AOM Injection (Day 0): Administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[2][9]
-
DSS Administration (Starting Day 5-7): Provide DSS (typically 1.5-3% w/v) in the drinking water for 5-7 days.[4][12] The concentration of DSS may need to be optimized based on the mouse strain to induce colitis without excessive toxicity.[2]
-
Recovery Period: Replace the DSS solution with regular drinking water for a 14-day recovery period.[2]
-
DSS Cycles: Repeat the cycle of DSS administration followed by a recovery period for a total of two to three cycles.[2]
-
Monitoring: Monitor mice for weight loss, stool consistency, and blood in the stool, which are indicators of colitis.[2] A weight loss of 10-20% is expected during DSS treatment.[2]
-
Tumor Assessment: Euthanize the mice between 7 and 20 weeks after the AOM injection for tumor analysis.[2][7]
Visualization of Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
Navigating Colon Carcinogenesis Research: A Comparative Guide to Mouse Strains in Azoxymethane (AOM) Studies
For researchers, scientists, and drug development professionals embarking on studies of colon carcinogenesis, the choice of mouse strain is a critical determinant of experimental outcomes. Azoxymethane (B1215336) (AOM), a potent colon-specific carcinogen, is widely used to induce colorectal cancer in rodents, providing invaluable models to investigate disease pathogenesis and evaluate novel therapeutics. However, the genetic background of different mouse strains significantly influences their susceptibility to AOM-induced tumorigenesis. This guide provides a comparative analysis of commonly used mouse strains in AOM studies, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to aid in the selection of the most appropriate model for your research needs.
The susceptibility to AOM-induced colon cancer varies dramatically among inbred mouse strains, manifesting in differences in tumor incidence, multiplicity (the number of tumors per animal), and latency. These differences are attributed to inherent genetic variations that affect carcinogen metabolism, DNA repair mechanisms, and the host immune response. Understanding these strain-specific responses is paramount for designing robust and reproducible studies.
Comparative Efficacy of AOM Across Mouse Strains
The following tables summarize quantitative data from various studies, highlighting the differential susceptibility of commonly used mouse strains to AOM-induced colon tumorigenesis in both sporadic (AOM-only) and colitis-associated (AOM/DSS) cancer models.
AOM-Induced Sporadic Colon Tumorigenesis
| Mouse Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Latency (Weeks) | Reference |
| A/J | 10 mg/kg, i.p., once a week for 6 weeks | High | 9.2 | 24 | [1] |
| FVB/N | 10 mg/kg, i.p., once a week for 4 weeks | 100 | 3.6 | 20 | [1] |
| BALB/c | 10 mg/kg, i.p., once a week for 6 weeks | Moderate | 1.0 | 24 | [1] |
| C57BL/6J | 10 mg/kg, i.p., once a week for 4 weeks | 0 | 0 | 20 | [2] |
| 129/SvJ | 10 mg/kg, i.p., once a week for 4 weeks | 0 | 0 | 20 | [2] |
| AKR/J | 10 mg/kg, i.p., once a week for 6 weeks | 0 | 0 | 24 | [1] |
Note: Tumor multiplicity and incidence can vary based on the specific experimental conditions and substrain used.
AOM/DSS-Induced Colitis-Associated Colon Cancer
The combination of AOM with the inflammatory agent dextran (B179266) sodium sulfate (B86663) (DSS) accelerates tumorigenesis, modeling colitis-associated cancer. Strain-specific responses are also pronounced in this model.
| Mouse Strain | AOM/DSS Protocol | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Reference |
| BALB/c | 10 mg/kg AOM (single injection) + 1% DSS (4 days) | 100 (adenocarcinoma) | 7.7 ± 4.3 (adenocarcinoma) | [3] |
| C57BL/6N | 10 mg/kg AOM (single injection) + 1% DSS (4 days) | 50 (adenocarcinoma) | 1.0 ± 1.2 (adenocarcinoma) | [3] |
| A/J | 10 mg/kg AOM (single injection) + 1% DSS (3 cycles of 7 days) | 100 (adenomas) | Significantly higher than C57BL/6J | [4] |
| C57BL/6J | 10 mg/kg AOM (single injection) + 1% DSS (3 cycles of 7 days) | 60 (adenomas) | Significantly lower than A/J | [4] |
| C3H/HeN | 10 mg/kg AOM (single injection) + 1% DSS (4 days) | 29 (adenomas) | 0.7 ± 1.5 (adenomas) | [3] |
| DBA/2N | 10 mg/kg AOM (single injection) + 1% DSS (4 days) | 20 (adenomas) | 0.2 ± 0.4 (adenomas) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of AOM-induced colon cancer studies. Below are generalized protocols for the AOM-alone and AOM/DSS models.
AOM-Alone Model for Sporadic Colon Cancer
This protocol is adapted from studies on A/J, FVB/N, and BALB/c mice.[1]
-
Animal Model: Use 6-8 week old male mice of the desired strain (e.g., A/J, FVB/N).
-
AOM Preparation: Prepare a 1 mg/mL AOM working solution in sterile 0.9% saline.
-
AOM Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
-
Treatment Schedule: Repeat the AOM injection once a week for 4-6 consecutive weeks.
-
Monitoring: Monitor the animals regularly for clinical signs of toxicity, including weight loss and changes in behavior.
-
Tumor Assessment: Euthanize the mice 20-24 weeks after the final AOM injection.
-
Tissue Collection: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open it longitudinally.
-
Tumor Analysis: Count and measure the size of all visible tumors. Tissues should be fixed in 10% neutral buffered formalin for subsequent histopathological analysis.
AOM/DSS Model for Colitis-Associated Cancer
This protocol is a generalized version based on several cited studies.[3][5]
-
Animal Model: Use 6-8 week old mice (e.g., BALB/c, C57BL/6J).
-
AOM Preparation: Prepare a 1 mg/mL AOM working solution in sterile 0.9% saline.
-
AOM Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
DSS Administration (Starting Day 5-7): Provide 1-3% (w/v) DSS in the drinking water for 5-7 days. The concentration and duration of DSS can be adjusted based on the mouse strain and desired severity of colitis.
-
Recovery Period: Replace the DSS solution with regular drinking water for a 14-day recovery period.
-
DSS Cycles: This cycle of DSS administration and recovery can be repeated for a total of two to three cycles to induce chronic inflammation.
-
Monitoring: Monitor mice daily during DSS administration for weight loss, diarrhea, and blood in the stool.
-
Endpoint: Euthanize mice at a predetermined time point (e.g., 10-20 weeks after AOM injection) for tumor analysis as described in the AOM-alone model.
Key Signaling Pathways in AOM-Induced Carcinogenesis
AOM-induced colon carcinogenesis involves the dysregulation of several critical signaling pathways that control cell proliferation, survival, and differentiation. The diagrams below illustrate a simplified overview of a typical experimental workflow and the major signaling cascades implicated.
AOM Experimental Workflow
AOM-Induced Signaling Pathways
Conclusion
The choice of mouse strain is a critical decision in the design of AOM-induced colon cancer studies. Highly susceptible strains such as A/J and FVB/N are well-suited for research requiring high tumor penetrance in a sporadic cancer model. In the context of colitis-associated cancer, BALB/c mice demonstrate high susceptibility in the AOM/DSS model, while C57BL/6 mice are more resistant but still develop tumors, making them suitable for studying factors that modulate tumor development. Resistant strains like AKR/J and 129/SvJ can serve as valuable negative controls or for investigating mechanisms of cancer resistance. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate mouse model to achieve their specific research objectives in the study of colorectal cancer.
References
- 1. Preliminary analysis of this compound induced colon tumors in inbred mice commonly used as transgenic/knockout progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Paving the Way for Clinical Trials: A Comparative Guide to Validating Therapeutic Efficacy in Preclinical Models of Acute Otitis Media
For researchers, scientists, and drug development professionals, establishing therapeutic efficacy in well-defined animal models is a critical step before advancing to human clinical trials for Acute Otitis Media (AOM). This guide provides an objective comparison of therapeutic alternatives, supported by experimental data, to aid in the design and evaluation of preclinical AOM studies. We present quantitative data in structured tables, detail experimental protocols, and visualize key pathways and workflows to enhance understanding and reproducibility.
Comparison of Therapeutic Efficacy
The following tables summarize the quantitative performance of various therapeutic agents in preclinical AOM models. Efficacy is primarily assessed by the reduction in bacterial load in the middle ear and the modulation of the host inflammatory response.
Antibacterial Efficacy
Standard antibiotic therapies are compared against newer compounds and placebo controls to determine their ability to clear the primary bacterial pathogens of AOM, such as Streptococcus pneumoniae and non-typeable Haemophilus influenzae (NTHi).
| Therapeutic Agent | Animal Model | Pathogen | Key Efficacy Endpoint | Result | Citation |
| Amoxicillin (B794) | Gerbil | S. pneumoniae (penicillin-resistant) | Reduction in culture-positive middle ear specimens | Significantly reduced the number of culture-positive specimens compared to untreated animals.[1] | [1] |
| Cefuroxime (B34974) | Gerbil | S. pneumoniae (penicillin-resistant) | Reduction in culture-positive middle ear specimens | A high dose significantly reduced the number of culture-positive specimens compared to untreated animals.[1] | [1] |
| Amoxicillin vs. Cefuroxime | Gerbil | S. pneumoniae (penicillin-resistant) | Comparative Efficacy | Amoxicillin at a low dose was significantly more active than a low dose of cefuroxime.[1] | [1] |
| Amoxicillin | Chinchilla | S. pneumoniae | Bacterial growth-kill kinetics in middle ear fluid | Characterized the growth-kill kinetics, demonstrating the antibacterial effect of amoxicillin in the middle ear.[2][3] | [2][3] |
| Amoxicillin | Aboriginal Infants (Clinical Study) | OME pathogens | Resolution of Otitis Media with Effusion (OME) | 9.6% of infants receiving continuous amoxicillin achieved resolution compared to 0% in the placebo group.[4][5] | [4][5] |
| Ciprofloxacin (in topical gel) | Chinchilla | H. influenzae | Bacterial Eradication | 100% of chinchillas were cured of their ear infections.[6] | [6] |
Anti-inflammatory Efficacy
Given the significant role of inflammation in the pathogenesis and symptoms of AOM, anti-inflammatory agents are evaluated for their ability to reduce key inflammatory mediators in the middle ear.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoint | Result | Citation |
| Dexamethasone (B1670325) | Mouse | Inhibition of TNF-α-induced cytokine secretion from spiral ligament fibrocytes | Significantly lowered the levels of KC, MCP-1, MIP-2, and IL-6 compared to TNF-α stimulation alone.[7] | [7] |
| Dexamethasone | Mouse (in vitro) | TNF-α production after LPS-induced stress in dendritic cells | All tested dexamethasone formulations reduced the amount of TNF-α in the culture supernatant.[8] | [8] |
| Prednisolone and Dexamethasone | Mouse | Upregulation of cytokine genes in the inner ear | Both steroids caused an initial upregulation of most inflammatory cytokine genes at 6 hours post-injection.[9] | [9] |
| Amoxicillin | Rat | Cytokine mRNA levels in the middle ear | Upregulated IL-6, TNF-alpha, and IL-10 expression, while inhibiting the upregulation of TGF-beta.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are protocols for inducing AOM in common animal models and assessing therapeutic outcomes.
Induction of Acute Otitis Media in the Chinchilla Model
The chinchilla is a widely used model for AOM due to anatomical and physiological similarities to the human ear.[12]
-
Animal Preparation: Healthy adult chinchillas are used after otoscopic examination to confirm the absence of pre-existing middle ear disease.[4]
-
Anesthesia: Animals are anesthetized, for example, with isoflurane.[10]
-
Bacterial Inoculum: A clinical isolate of a relevant pathogen, such as S. pneumoniae or NTHi, is grown to a desired concentration (e.g., ~150 CFU for S. pneumoniae or ~10^3 CFU for H. influenzae).[10]
-
Inoculation: A transbullar injection is performed by drilling a small hole in the superior bulla and injecting a small volume (e.g., 0.1 mL) of the bacterial suspension into the middle ear cavity.[10][13] Saline can be injected into the contralateral ear as a control.[14]
-
Post-operative Care: Animals are monitored for signs of distress and recovery from anesthesia.
Assessment of Therapeutic Efficacy
-
Bacterial Load Quantification:
-
Middle ear fluid (MEF) is collected via epitympanic tap at specified time points post-infection and treatment.[13]
-
Serial dilutions of the MEF are plated on appropriate agar (B569324) plates.
-
Colony-forming units (CFU) are counted after incubation to determine the bacterial concentration in the middle ear.[15]
-
-
Inflammatory Marker Analysis:
-
MEF or middle ear lavage fluid is collected.
-
Cytokine concentrations (e.g., TNF-α, IL-1β, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).[7][8]
-
Gene expression of inflammatory mediators can be assessed using quantitative real-time PCR (qRT-PCR) on RNA extracted from middle ear tissue.[9][16]
-
-
Histopathological Evaluation:
-
Animals are euthanized at the end of the study, and the temporal bones are collected.
-
Tissues are fixed, decalcified, and embedded in paraffin.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of inflammation, such as the influx of inflammatory cells and thickening of the middle ear mucosa.[17][18]
-
A scoring system can be used to quantify the severity of inflammation.[19][20]
-
Visualizing Key Pathways and Workflows
TLR4 Signaling Pathway in AOM
The recognition of bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria like NTHi, by Toll-like receptor 4 (TLR4) is a critical initiating event in the inflammatory cascade of AOM.[21] This pathway represents a potential target for anti-inflammatory therapies.
Experimental Workflow for Preclinical AOM Efficacy Studies
A standardized workflow is crucial for ensuring the reproducibility and reliability of preclinical AOM research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Estimating amoxicillin influx/efflux in chinchilla middle ear fluid and simultaneous measurement of antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimating Amoxicillin Influx/Efflux in Chinchilla Middle Ear Fluid and Simultaneous Measurement of Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compared to placebo, long-term antibiotics resolve otitis media with effusion (OME) and prevent acute otitis media with perforation (AOMwiP) in a high-risk population: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Squirt of antibiotic gel holds promise for treating kids' ear infections - CBS News [cbsnews.com]
- 7. Dexamethasone for Inner Ear Therapy: Biocompatibility and Bio-Efficacy of Different Dexamethasone Formulations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intra-tympanic steroid treatments may improve hearing via ion homeostasis alterations and not immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coinfection with Haemophilus influenzae promotes pneumococcal biofilm formation during experimental otitis media and impedes the progression of pneumococcal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of cefuroxime axetil and amoxicillin-clavulanate suspensions in treatment of acute otitis media with effusion in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Otitis media: the chinchilla model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nontypeable Haemophilus influenzae gene expression induced in vivo in a chinchilla model of otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moraxella (Branhamella) catarrhalis-induced experimental otitis media in the chinchilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Altered Expression of Middle and Inner Ear Cytokines in Mouse Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A model of chronic, transmissible Otitis Media in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytokine analysis of middle ear effusions during acute otitis media: significant reduction in tumor necrosis factor alpha concentrations correlates with bacterial eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of the Azoxymethane (AOM) Model for Colorectal Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate preclinical model is a critical determinant for the successful translation of colorectal cancer (CRC) research from the laboratory to the clinic. Among the available in vivo models, the azoxymethane (B1215336) (AOM) chemical induction model is a widely utilized tool for studying both sporadic and colitis-associated CRC. This guide provides an objective comparison of the AOM model with other common preclinical CRC models, supported by experimental data, to aid researchers in making informed decisions for their specific research questions.
The this compound Model: An Overview
The AOM model is a chemically-induced rodent model that recapitulates key aspects of human sporadic colorectal cancer.[1] AOM, a pro-carcinogen, is metabolically activated to an alkylating agent that induces DNA mutations, primarily in the colonic epithelium, leading to the formation of aberrant crypt foci (ACF), which can progress to adenomas and adenocarcinomas.[2][3] This progression mirrors the adenoma-carcinoma sequence observed in a significant portion of human CRC cases.[1] The versatility of the AOM model is enhanced by its combination with the inflammatory agent dextran (B179266) sodium sulfate (B86663) (DSS), which accelerates tumorigenesis and models colitis-associated cancer (CAC).[1][4]
Comparative Analysis of Preclinical CRC Models
The choice of a preclinical model depends on the specific research question, whether it be investigating sporadic CRC, inflammation-driven cancer, or the role of specific genetic mutations. The AOM model and its variants offer distinct advantages and disadvantages when compared to other common models like genetically engineered mouse (GEM) models and xenograft models.
| Feature | AOM Model (Sporadic CRC) | AOM/DSS Model (Colitis-Associated CRC) | Genetically Engineered Models (e.g., ApcMin/+) | Xenograft Models (Cell Line & PDX) |
| Cancer Type Modeled | Sporadic Colorectal Cancer | Colitis-Associated Colorectal Cancer | Hereditary Colorectal Cancer Syndromes | Human Colorectal Cancer (various subtypes) |
| Induction Method | Chemical carcinogen (AOM) injections | AOM injection followed by DSS in drinking water | Germline or conditional genetic mutations | Subcutaneous or orthotopic implantation of human CRC cells or patient-derived tissue |
| Key Advantages | - High tumor incidence in susceptible strains.[3]- Models sporadic CRC initiation.[4]- Cost-effective and relatively simple to establish. | - High reproducibility and short latency to tumor development (7-10 weeks).[5]- Gold standard for studying inflammation-driven CRC.[3][5] | - High translational relevance for specific genetic subtypes.[4]- Allows for the study of specific gene functions. | - High translational relevance, especially PDX models which retain characteristics of the original tumor.[6]- Allows for testing of therapies on human tumors. |
| Key Limitations | - Long latency period for tumor development.[3]- Low metastatic potential.[2][5]- Molecular profile may not represent all human CRC subtypes.[5] | - Rare metastasis.[5]- High inflammatory component may not be relevant for all CRC research questions. | - Tumorigenesis primarily in the small intestine for some models (e.g., ApcMin/+).[3]- Can be expensive and time-consuming to generate and maintain. | - Requires immunocompromised hosts, limiting the study of tumor-immune interactions.[7]- Variable take rates for PDX models.[1] |
| Molecular Features | Frequent mutations in β-catenin and K-ras; often wild-type p53.[5] Closely mimics CMS2 (Canonical) subtype of human CRC.[1] | Similar to AOM model, with a strong inflammatory signature. | Defined by the specific genetic modification (e.g., Apc mutation leading to Wnt pathway activation). | Reflects the molecular diversity of the source human tumor. |
Quantitative Comparison of Tumorigenesis
The tumor incidence, multiplicity, and size are critical parameters for evaluating the efficacy of potential therapeutics in preclinical models. These parameters can vary significantly depending on the model, mouse strain, and specific experimental protocol.
| Parameter | AOM Model | AOM/DSS Model | ApcMin/+ Mouse Model |
| Tumor Incidence | Strain-dependent, can reach up to 100% in susceptible strains like A/J.[1][3] In male Balb/c mice treated for 6 weeks, adenomas were observed in 63% and adenocarcinomas in 21% of animals after 30 weeks.[3] | High, often approaching 100%.[1] In Balb/c mice, a single AOM injection followed by DSS can lead to 100% incidence of adenocarcinoma.[3] | ~100% for intestinal adenomas, with a lower incidence of colon tumors.[1][8] AOM treatment can increase colon tumor incidence in Apc1638N/+ mice from 15% to 90%.[8] |
| Tumor Multiplicity | Strain-dependent (e.g., A/J mice develop ~9 tumors per mouse).[1] | Generally high, with multiple tumors per mouse. | High number of polyps, predominantly in the small intestine.[3] AOM treatment can increase the mean number of colon tumors in Apc1638N/+ mice from 0.3 to 4.3.[8] |
| Tumor Size | Variable, can be influenced by mouse strain and experimental duration.[2] | Variable, but tumors can be readily measured.[9] | Generally small polyps. |
| Latency | Long, typically 16-36 weeks for tumor development.[3] | Short, with tumors developing within 7-10 weeks.[5] | Spontaneous tumor development over several months. |
Data compiled from multiple sources.[1][2][3][5][8][9] Tumor metrics can vary significantly based on the specific experimental protocol, including AOM/DSS dosage, administration schedule, and mouse strain.
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful implementation of preclinical cancer models.
AOM-Induced Sporadic Colorectal Cancer Protocol
-
Animal Model: Use 5-6 week old male mice of a susceptible strain (e.g., A/J or FVB/N).[4]
-
Carcinogen Preparation: Dissolve this compound (AOM) in sterile saline to a final concentration of 1 mg/mL.[4]
-
Induction: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight, once a week for 6 weeks.[3][4]
-
Monitoring: Monitor animals weekly for clinical signs of distress and record body weights.
-
Endpoint: Euthanize mice 24-30 weeks after the final AOM injection.[2][3]
-
Analysis: Excise the colon, count and measure all visible tumors. Fix tissues in formalin for subsequent histopathological analysis.
AOM/DSS-Induced Colitis-Associated Cancer Protocol
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6 or Balb/c).
-
AOM Injection (Day 0): Administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[10]
-
DSS Administration: Starting on day 5-7, provide 1-3% (w/v) DSS in the drinking water for 5-7 days.[10]
-
Recovery Period: Replace the DSS solution with regular drinking water for a 14-21 day recovery period.
-
DSS Cycles: This cycle of DSS administration and recovery can be repeated for a total of 2-3 cycles.
-
Monitoring: Monitor mice for body weight loss, stool consistency, and the presence of blood in feces as indicators of colitis severity.
-
Endpoint: Euthanize mice at the end of the final recovery period (typically 7-10 weeks from the start).
-
Analysis: Excise the colon for tumor enumeration, size measurement, and histopathological evaluation.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to Azoxymethane Disposal
For immediate reference, Azoxymethane (B1215336) (AOM) is a highly toxic, carcinogenic, mutagenic, and flammable chemical. All waste generated from its use is considered hazardous and must be disposed of following stringent safety protocols. Under no circumstances should AOM waste be disposed of in sinks or regular trash receptacles. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound and its associated waste.
| PPE Item | Specification |
| Gloves | Double layer of chemotherapy-resistant nitrile gloves. The outer glove should be over the cuff of the lab coat. |
| Eye Protection | ANSI-approved safety glasses or goggles; a face shield is recommended when there is a splash hazard. |
| Lab Coat | Chemotherapy gown or a disposable lab coat. |
| Respiratory | A NIOSH-approved respirator may be required depending on the institutional assessment and the procedure. |
| Other | Disposable shoe covers and hair bonnet. |
This compound Waste Disposal Protocol
The primary method for this compound disposal is segregation and collection as hazardous chemical waste.[1] Chemical inactivation for bulk solutions is not a standard laboratory procedure; waste must be handled by certified hazardous waste management services.[1]
Step 1: Waste Segregation at the Point of Generation
All materials that come into contact with this compound must be considered hazardous waste.[1][2] This includes, but is not limited to:
-
Unused or expired this compound solutions.[1]
-
Empty this compound containers.[1]
-
Contaminated PPE (gloves, gowns, etc.).[1]
-
Disposable lab supplies (pipette tips, tubes, absorbent pads).[1]
Step 2: Waste Collection and Containment
-
Liquid Waste: Collect unused this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, absorbent pads, empty vials) into a dedicated waste bag.[1] It is often recommended to double-bag this waste.[1][2] These bags should then be placed in a designated "chemotherapeutic waste" container, often colored yellow.[2][4]
-
Sharps Waste: Dispose of all contaminated syringes and needles immediately into a puncture-proof and leak-proof sharps container specifically designated for this compound waste.[1][2][4] Do not recap needles.[1][5]
-
Animal Waste: Bedding from animals treated with this compound should be handled as hazardous waste for a specified period (ranging from 48 hours to 10 days post-administration).[1][3] Animal carcasses must be placed in sealed, leak-proof containers for professional disposal.[1][2][4]
Step 3: Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, flammable, carcinogen).[1] Store waste containers in a designated, secure area away from ignition sources, and in accordance with institutional guidelines.[1]
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to schedule a pickup for the collected this compound waste.
Decontamination and Spill Management
Work Surface Decontamination:
After handling this compound, clean and decontaminate all work surfaces.
-
Wipe surfaces with a detergent and water solution.[1]
-
Follow this with a 10% bleach solution, allowing it to remain in contact with the surface for at least 3-5 minutes.[1][4]
-
Rinse the surface thoroughly with water.[1]
| Decontamination Parameter | Value |
| Decontaminant | 10% Bleach Solution |
| Contact Time | 3-5 minutes |
Spill Procedures:
-
Minor Spills:
-
Major Spills:
This compound Disposal Workflow
References
Safeguarding Research: A Comprehensive Guide to Handling Azoxymethane
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds like Azoxymethane (AOM) is paramount to ensuring a safe laboratory environment and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information for working with AOM, a widely used carcinogen in colon cancer research.[1] Adherence to these procedures is critical to minimize exposure risks.[1]
This compound is a highly toxic, carcinogenic, volatile, and flammable compound requiring stringent safety protocols.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency response, and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves or other compatible chemical-resistant gloves.[1][3] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects eyes from splashes and aerosols.[1] |
| Body Protection | A disposable, solid-front lab coat, suit, or scrubs.[1][3][4] Sleeve covers or securing gloves over the sleeves of the lab coat are recommended for lower arm protection.[1] | Minimizes skin exposure to accidental spills.[1] |
| Footwear | Closed-toe shoes.[1][3] | Protects feet from spills and falling objects.[1] |
| Respiratory Protection | A respirator with organic vapor and particulate cartridges (e.g., P100) may be required depending on the specifics of the procedure and institutional policies, especially if engineering controls are not available.[3][4] | Protects against inhalation of volatile AOM vapors.[4] |
Experimental Protocol: Safe Handling of this compound
Due to its hazardous nature, this compound must be handled with extreme caution in a controlled laboratory environment.[3]
Engineering Controls:
-
All work with pure or concentrated AOM, including the preparation of solutions, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) that is 100% exhausted.[3][4]
-
Animal procedures involving AOM administration and housing of treated animals for the first 10 days post-injection should also be performed in a chemical fume hood or a Class II, B2 BSC.[3][4]
-
Use plastic-backed absorbent pads on work surfaces to contain any potential spills.[3]
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.[5]
-
Work within a certified chemical fume hood or a Class II, B2 BSC.[5] Cover the work surface with a disposable plastic-backed absorbent liner.[5]
-
Wear all required PPE as specified in the table above.[3]
-
Allow the this compound vial to equilibrate to room temperature before opening.[3]
-
Carefully prepare the desired concentration of AOM solution, typically using sterile, cold 0.9% saline or phosphate-buffered saline (PBS).[3]
-
-
Transportation:
-
When transporting AOM solutions, use a labeled, sealed, and unbreakable secondary container.[3]
-
-
Administration to Animals:
-
Post-Administration Animal Handling:
Emergency Procedures
Spills:
-
Minor Spills: In a chemical fume hood, absorb the spill with an inert material like vermiculite (B1170534) or sand.[3] Place the absorbent material in a sealed container for hazardous waste disposal.[3]
-
Major Spills: Evacuate the area immediately and notify the institutional safety office.[3]
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[3][7]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: Fatal if swallowed. Immediately call a poison center or doctor. Rinse mouth.
-
Inhalation: Move to an area with fresh air.[4]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1][2]
-
Liquid Waste: Collect unused this compound solutions in a designated, sealed, and labeled hazardous chemical waste container.[1][2]
-
Solid Waste: All contaminated items, including gloves, lab coats, absorbent pads, and animal bedding, must be disposed of as hazardous waste.[5][6] Solid waste should be double-bagged and placed in a designated hazardous waste container.[1][5]
-
Sharps: Used syringes and needles must be placed in a puncture-proof and leak-proof sharps container specifically designated for this compound waste.[1][6]
-
Animal Carcasses: Deceased animals should be placed in leak-proof containers and stored for hazardous waste pickup and disposal.[5]
Under no circumstances should AOM waste be disposed of in sinks or regular trash receptacles.[2]
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
